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  • Product: 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one
  • CAS: 1267267-61-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the chemical properties, synthesis, characterization, and potential applications of the pyrazole d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical properties, synthesis, characterization, and potential applications of the pyrazole derivative, 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction to the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The versatility of the pyrazole core allows for the synthesis of diverse derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The compound 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one, a 1,3,5-trisubstituted pyrazole, represents a key intermediate for the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value/Information
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Appearance Likely a solid at room temperature
Melting Point Expected to be in the range of other solid pyrazole derivatives, potentially 100-150 °C. For example, 1-(1H-Pyrazol-3-yl)ethanone has a melting point of 100-101 °C.[4]
Boiling Point Predicted to be above 270 °C at atmospheric pressure. For instance, 1-(1H-Pyrazol-3-yl)ethanone has a boiling point of 277.7 °C.[4]
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and chlorinated solvents. Solubility in water is likely to be low.
Spectroscopic Characterization

The structural elucidation of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one relies on a combination of spectroscopic techniques. Below are the expected spectral features based on analogous compounds.[5][6][7]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the ethanone group, the N-methyl protons, the pyrazole ring proton, and the protons of the phenyl group.

  • ~2.5 ppm (s, 3H): Acetyl methyl protons (CH₃-C=O).

  • ~3.8 ppm (s, 3H): N-methyl protons (N-CH₃).

  • ~6.5 ppm (s, 1H): Pyrazole ring proton (C4-H).

  • ~7.2-7.5 ppm (m, 5H): Phenyl group protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • ~14 ppm: N-methyl carbon (N-CH₃).

  • ~27 ppm: Acetyl methyl carbon (CH₃-C=O).

  • ~108 ppm: Pyrazole C4 carbon.

  • ~128-130 ppm: Phenyl carbons.

  • ~142 ppm: Pyrazole C5 carbon.

  • ~150 ppm: Pyrazole C3 carbon.

  • ~190 ppm: Carbonyl carbon (C=O).

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

  • ~1670 cm⁻¹: Strong absorption due to the C=O stretching of the ketone.[5]

  • ~1580 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.[5]

  • ~2900-3000 cm⁻¹: C-H stretching vibrations of the methyl and aromatic groups.[5]

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): Expected at m/z = 200.

  • Fragmentation Pattern: Characteristic fragments would include the loss of the acetyl group and other fragments related to the pyrazole and phenyl rings.

Synthesis and Manufacturing

The synthesis of 1,3,5-trisubstituted pyrazoles like 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one can be achieved through several established synthetic routes. The Knorr pyrazole synthesis and 1,3-dipolar cycloaddition reactions are among the most common and versatile methods.[8][9]

Knorr Pyrazole Synthesis: A General Protocol

The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] For the target molecule, a suitable 1,3-diketone would be reacted with methylhydrazine.

DOT Diagram: Knorr Pyrazole Synthesis Workflow

Knorr_Synthesis Start Start Materials: 1,3-Diketone & Methylhydrazine Reaction Condensation Reaction (Acid or Base Catalysis) Start->Reaction Intermediate Hydrazone Intermediate Reaction->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one Cyclization->Product

Caption: General workflow for the Knorr pyrazole synthesis.

Step-by-Step Experimental Protocol (Adapted from general procedures[8][10][11]):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate 1,3-diketone (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add methylhydrazine (1.0-1.2 equivalents) to the solution. The addition may be exothermic and should be done cautiously.

  • Reaction: Heat the reaction mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one.

Chemical Reactivity and Derivatization

The 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one molecule possesses several reactive sites that can be exploited for further chemical modifications.

DOT Diagram: Reactivity and Derivatization Pathways

Reactivity Start 1-(1-methyl-5-phenyl-1H- pyrazol-3-yl)ethan-1-one Ketone Ketone Carbonyl Start->Ketone Nucleophilic Addition, Reduction, Condensation Methyl Acetyl Methyl Group Start->Methyl Halogenation, Aldol Condensation Aromatic Phenyl Ring Start->Aromatic Electrophilic Substitution Product1 Alcohols, Hydrazones, Oximes, etc. Ketone->Product1 Product2 α-Halo Ketones, Chalcones, etc. Methyl->Product2 Product3 Substituted Phenyl Derivatives Aromatic->Product3

Caption: Potential sites of reactivity on the target molecule.

  • The Ketone Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to an alcohol, conversion to hydrazones or oximes, and participation in Wittig-type reactions.

  • The Acetyl Methyl Group: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, for example, in aldol condensations to form chalcone-like structures.

  • The Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents (e.g., nitro, halo, alkyl groups) onto the phenyl ring. The directing effects of the pyrazole ring will influence the position of substitution.

Applications in Drug Discovery and Materials Science

Pyrazole derivatives are a well-established class of pharmacologically active compounds.[1] While specific biological data for 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one is limited, its structural features suggest potential for a range of biological activities.

  • Anticancer Activity: Many 1,3,5-trisubstituted pyrazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2][3][12] These compounds can induce apoptosis and inhibit key enzymes involved in cancer cell proliferation.

  • Antimicrobial Activity: The pyrazole nucleus is a common feature in many antimicrobial agents.[1][13] Derivatives of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one could be synthesized and screened for their activity against a panel of bacterial and fungal strains.

  • Anti-inflammatory Activity: Some pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).

  • Materials Science: Pyrazole derivatives can also find applications in materials science, for example, as ligands for the synthesis of metal complexes with interesting catalytic or photophysical properties.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one. Based on data for similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.[6] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its synthesis can be readily achieved through established methods, and its reactive functional groups allow for a wide range of derivatizations. Further investigation into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their exploration of this promising chemical entity.

References

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (2025). RSC Publishing. [Link]

  • Some 1,3,5-trisubstituted pyrazoline derivatives targeting breast cancer: Design, synthesis, cytotoxic activity, EGFR inhibition and molecular docking. (2020). PubMed. [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (2025). PMC. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). MDPI. [Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. (n.d.). RSC Publishing. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. (n.d.). Scholars Research Library. [Link]

  • A recent update: Antimicrobial agents containing pyrazole nucleus. (2018). ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025). Open Research@CSIR-NIScPR. [Link]

  • 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. (2004). MDPI. [Link]

  • Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (n.d.). Hindawi. [Link]

  • 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one. (n.d.). PubChem. [Link]

  • 1-(1-Methyl-1H-pyrazol-5-yl)ethanone. (n.d.). SpectraBase. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal. [Link]

  • 1-[1-(3-Methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone. (n.d.). ResearchGate. [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). MDPI. [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). PMC. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.). Journal of Medicinal and Chemical Sciences. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). ScienceDirect. [Link]

  • 1H-Pyrazole, 3-methyl-5-phenyl-. (n.d.). NIST WebBook. [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry. [Link]

  • 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. (n.d.). PMC. [Link]

  • 1H-Pyrazole, 3-methyl-5-phenyl-. (n.d.). NIST WebBook. [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Indian Academy of Sciences. [Link]

  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.).
  • 1-[3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-one. (2017). mzCloud. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). uros-cam.com. [Link]

  • 1-(1-Methyl-1H-pyrazol-5-yl)ethanone - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). rsc.org. [Link]

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Exploratory

An In-Depth Technical Guide to 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one (CAS: 6123-63-3)

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The topic of this guide was specified as "1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one." However, a comprehensive search of scientific liter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The topic of this guide was specified as "1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one." However, a comprehensive search of scientific literature and chemical databases did not yield a readily available CAS number or substantial technical data for this specific isomer. Therefore, this guide will focus on the well-characterized and commercially available regioisomer, 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one (CAS: 6123-63-3) , which shares the same molecular formula and core pyrazole structure, making it a relevant and valuable subject for the intended audience.

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1] Its unique five-membered heterocyclic structure, containing two adjacent nitrogen atoms, allows for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This guide provides a detailed technical overview of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one, a significant derivative that serves as a valuable building block in the synthesis of more complex molecules for drug discovery and materials science.

This document will delve into the synthesis, physicochemical properties, analytical characterization, and potential applications of this compound, offering a comprehensive resource for researchers in the field.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development.

PropertyValueSource
CAS Number 6123-63-3[4]
Molecular Formula C₁₂H₁₂N₂O[5]
Molecular Weight 200.24 g/mol [5]
Physical Form Powder or crystals
Purity ≥95%
InChI InChI=1S/C12H12N2O/c1-9-12(10(2)15)8-13-14(9)11-6-4-3-5-7-11/h3-8H,1-2H3[5]
InChIKey FZEDJUVQMGBVRC-UHFFFAOYSA-N[5]
SMILES CC1=C(N(N=C1)C2=CC=CC=C2)C(=O)C[6]

Spectroscopic Data:

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one.

TechniqueData HighlightsSource
¹H NMR Spectra available from Aldrich Chemical Company, Inc.[4]
¹³C NMR Spectra available from Aldrich Chemical Company, Inc.[4]
Mass Spectrometry (GC-MS) Data available in the NIST Mass Spectrometry Data Center.[4]
FTIR Spectroscopy Technique: KBr WAFER. Data available from Aldrich Chemical Company, Inc.[4]
UV-VIS Spectroscopy Spectra available on SpectraBase.[4]

Synthesis of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one

The synthesis of substituted pyrazoles can be achieved through several established methods. The Knorr pyrazole synthesis and the Vilsmeier-Haack reaction are two prominent and versatile strategies.

Conceptual Synthesis Workflow

cluster_knorr Knorr Pyrazole Synthesis cluster_vilsmeier Vilsmeier-Haack Reaction dicarbonyl 1,3-Dicarbonyl Compound intermediate Hydrazone Intermediate dicarbonyl->intermediate Condensation hydrazine Phenylhydrazine hydrazine->intermediate pyrazole_knorr 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one intermediate->pyrazole_knorr Cyclization & Dehydration phenylhydrazone Substituted Phenyl Carbonyl Hydrazone pyrazole_vh 1-Phenyl-1H-pyrazole-4-carbaldehyde phenylhydrazone->pyrazole_vh Cyclization vilsmeier_reagent Vilsmeier Reagent (POCl₃/DMF) vilsmeier_reagent->pyrazole_vh elaboration Further Elaboration pyrazole_vh->elaboration

Caption: General synthetic strategies for pyrazole derivatives.

Detailed Synthetic Protocol: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and highly effective method for constructing the pyrazole ring, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7]

Principle: The reaction proceeds through the initial formation of a hydrazone intermediate from the reaction of phenylhydrazine with one of the carbonyl groups of a suitable 1,3-dicarbonyl precursor. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[7] The regioselectivity of the initial nucleophilic attack is a critical factor when using unsymmetrical dicarbonyl compounds.[7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chosen 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: To the stirred solution, add phenylhydrazine (1 equivalent). An acid catalyst, such as a few drops of glacial acetic acid, can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Alternative Synthetic Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides a pathway to pyrazole-4-carbaldehydes, which are versatile intermediates that can be further modified to introduce the desired ethanone group.[8][9] This reaction involves the formylation of an electron-rich heterocycle using the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9]

Principle: A substituted phenyl carbonyl hydrazone can undergo cyclization in the presence of the Vilsmeier reagent to afford a 1-phenyl-1H-pyrazole-4-carbaldehyde.[8] This aldehyde can then be subjected to further chemical transformations to yield the target 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[10] Derivatives of pyrazole have demonstrated a wide array of pharmacological activities.

cluster_applications Potential Therapeutic Areas pyrazole 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one Building Block anti_inflammatory Anti-inflammatory Agents pyrazole->anti_inflammatory COX Inhibition anticancer Anticancer Agents pyrazole->anticancer Kinase Inhibition antimicrobial Antimicrobial Agents pyrazole->antimicrobial Enzyme Inhibition cns_disorders CNS Disorders pyrazole->cns_disorders Receptor Modulation start Synthesized Product tlc TLC Analysis (Purity Check) start->tlc purification Purification (Recrystallization or Chromatography) tlc->purification melting_point Melting Point Determination purification->melting_point spectroscopy Spectroscopic Analysis purification->spectroscopy elemental Elemental Analysis (Elemental Composition) purification->elemental xray X-ray Crystallography (3D Structure, if crystalline) purification->xray nmr NMR (¹H, ¹³C) (Structural Elucidation) spectroscopy->nmr ms Mass Spectrometry (Molecular Weight) spectroscopy->ms ir FTIR (Functional Groups) spectroscopy->ir final Characterized Compound nmr->final ms->final ir->final elemental->final xray->final

Caption: A typical workflow for the analytical characterization of a synthesized compound.

Safety Information

Based on aggregated GHS data, 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one is associated with the following hazards:

  • Harmful if swallowed [4]* Causes skin irritation [4]* Causes serious eye irritation [4]* May cause respiratory irritation Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one is a valuable heterocyclic compound with a well-established synthetic background and significant potential as a building block in medicinal chemistry and other areas of chemical research. Its structural features, combined with the broad pharmacological relevance of the pyrazole core, make it a compound of high interest for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, serving as a foundational resource for researchers in the field.

References

  • Ashid, M., Hussain, N., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Semantic Scholar. Available from: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. Available from: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • Knorr pyrazole synthesis. ResearchGate. Available from: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available from: [Link]

  • Vilsmeier reagent-mediated synthesis of 6-[(formyloxy)methyl]-pyrazolopyrimidines via a one-pot multiple tandem reaction. RSC Publishing. Available from: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Available from: [Link]

  • Sheikh, T. U., et al. (2009). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 65(2), o330-o331.
  • Sheikh, T. U., et al. (2009). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. IUCr. Available from: [Link]

  • 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one. PubChem. Available from: [Link]

  • Muthubhupathi G, et al. (2024).
  • 1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE. GSRS. Available from: [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Inform
  • Current status of pyrazole and its biological activities. PMC. Available from: [Link]

  • 1-(5-Methyl-2-pyrazinyl)-1-ethanone. NIST WebBook. Available from: [Link]

  • 1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE. GSRS. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Biologically active pyrazole derivatives. ResearchGate. Available from: [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available from: [Link]

  • Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 400-404.
  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
  • Thakar, A. S., et al. (2015). Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one. South African Journal of Chemistry, 68, 49-54.
  • 1H-Pyrazole, 1-phenyl-. NIST WebBook. Available from: [Link]

  • 1-(2,4-dihydroxy-6-methylphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone. SpectraBase. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

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Foundational

Structure Elucidation of 1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one: A Comprehensive Analytical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary & Analytical Challenges In modern structure-based drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary & Analytical Challenges

In modern structure-based drug discovery (SBDD), Nuclear Magnetic Resonance (NMR) spectroscopy remains the "gold standard" for the unequivocal structural elucidation of small molecules and active pharmaceutical ingredients (APIs)[1]. Pyrazole-containing scaffolds are ubiquitous in medicinal chemistry, featured prominently in kinase inhibitors, COX-2 inhibitors, and neuroactive agents.

However, the synthesis of heavily substituted pyrazoles—such as the condensation of 1,3-diketones with substituted hydrazines—frequently yields a mixture of regional isomers. For our target molecule, 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one , the primary analytical challenge is distinguishing the 1,3,5-substitution pattern from its 1,5,3- or 1,4,5- counterparts. Relying on 1D NMR alone is insufficient due to overlapping aromatic signals and ambiguous quaternary carbons. A self-validating, orthogonal analytical workflow combining High-Resolution Mass Spectrometry (HRMS) and 2D NMR (specifically HMBC) is strictly required to lock in the regiochemistry[2].

The Self-Validating Elucidation Workflow

To prevent downstream failures in drug development, we employ a closed-loop analytical system. Every structural hypothesis generated by one technique must be independently validated by another.

Workflow Start Unknown Pyrazole Isomer (C12H12N2O) HRMS HRMS (ESI-TOF) Formula Validation Start->HRMS IR FT-IR Spectroscopy Carbonyl Confirmation Start->IR NMR1D 1D NMR (1H, 13C) Atom Inventory & Shifts HRMS->NMR1D IR->NMR1D NMR2D 2D NMR (COSY, HSQC) Direct Connectivity NMR1D->NMR2D HMBC 2D HMBC Regiochemical Assignment NMR2D->HMBC Final Confirmed Structure: 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one HMBC->Final Solves 1,3,5- vs 1,5,3- substitution

Figure 1: Self-validating analytical workflow for pyrazole structure elucidation.

Step-by-Step Experimental Methodologies

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Causality: Before mapping atomic connectivity, the exact molecular formula must be confirmed to rule out unexpected oxidations or dimerizations during synthesis.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a solution of 50:50 MeOH:H₂O containing 0.1% Formic Acid.

  • Acquisition: Inject 5 µL into an ESI-TOF mass spectrometer operating in positive ion mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • Validation: Extract the exact mass for the [M+H]+ ion. The theoretical mass for C₁₂H₁₃N₂O⁺ is 201.1022. An observed mass within a mass error of < 5 ppm confirms the molecular formula.

Protocol B: NMR Spectroscopy Acquisition

Causality: Ligand-based NMR approaches are highly sensitive and non-destructive, requiring minimal sample to provide atomic-level resolution[3]. HMBC is the critical experiment here, as it correlates protons to carbons separated by 2 to 4 bonds, allowing us to bridge heteroatoms and assign quaternary carbons[4].

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • 1D Acquisition: Acquire standard ¹H NMR (400 MHz, 16 scans, relaxation delay 2s) and ¹³C NMR (100 MHz, 1024 scans, relaxation delay 2s) spectra.

  • 2D Acquisition (HSQC & HMBC):

    • Run a ¹H-¹³C HSQC experiment optimized for a one-bond coupling constant (¹J_CH) of 145 Hz to map all protonated carbons.

    • Run a ¹H-¹³C HMBC experiment optimized for long-range coupling (ⁿJ_CH) of 8 Hz. Expert Note: For pyrazole derivatives, HMBC typically requires significantly more scans than HSQC to achieve adequate signal-to-noise ratios for the highly shielded quaternary carbons[5].

Quantitative Data & Spectral Assignments

The data extracted from the 1D and 2D NMR experiments must be consolidated to form a complete atomic inventory. The table below summarizes the self-consistent assignments for 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one.

Position¹H Shift (δ, ppm)Multiplicity (J in Hz)Integration¹³C Shift (δ, ppm)Key HMBC Correlations (H → C)
N-CH₃ (1) 3.85s3H37.5C-5
Acetyl-CH₃ 2.60s3H26.5C-3, C=O
Pyrazole H-4 6.80s1H108.5C-3, C-5, Ph-C(ipso)
Ph H-ortho 7.42m2H128.5C-5, Ph-C(para)
Ph H-meta 7.48m2H129.0Ph-C(ipso)
Ph H-para 7.45m1H129.5Ph-C(meta)
Pyrazole C-3 ---150.5-
Pyrazole C-5 ---144.0-
C=O ---193.5-
Ph C-ipso ---130.0-

Mechanistic Logic: Decoding the HMBC Network

The true expertise in structure elucidation lies not in gathering data, but in interpreting the causality of the spin systems. The regiochemistry of this molecule hinges on the spatial relationships around the pyrazole core, which are definitively solved by mapping the HMBC correlations[6].

Why the HMBC data proves the 1,3,5-substitution pattern:

  • Locating the Phenyl Ring: The ortho-protons of the phenyl ring (δ 7.42) show a strong ³J correlation to a quaternary carbon at δ 144.0. This identifies δ 144.0 as the pyrazole carbon attached to the phenyl ring (C-5).

  • Locating the N-Methyl Group: In pyrazoles, the N-CH₃ group is attached to N-1. Because N-1 is directly bonded to C-5, the N-CH₃ protons (δ 3.85) will show a strong ³J correlation to C-5. Crucially, they will not show a ³J correlation to C-3, as C-3 is four bonds away. The observed correlation between δ 3.85 and δ 144.0 definitively locks the phenyl group at the C-5 position.

  • Locating the Acetyl Group: The acetyl methyl protons (δ 2.60) correlate to the carbonyl carbon (δ 193.5) and the remaining pyrazole quaternary carbon at δ 150.5 (C-3).

  • The Central Tie-In: The isolated pyrazole proton (H-4, δ 6.80) correlates to both C-3 (δ 150.5) and C-5 (δ 144.0), perfectly bridging the two functionalized sides of the heterocycle.

HMBC_Logic cluster_protons Proton Resonances (1H) cluster_carbons Carbon Resonances (13C) H4 H-4 (δ 6.80) C3 C-3 (δ 150.5) H4->C3 2J/3J C5 C-5 (δ 144.0) H4->C5 2J/3J Cipso Ph C-ipso (δ 130.0) H4->Cipso 3J NCH3 N-CH3 (δ 3.85) NCH3->C5 3J (Confirms N1-C5) AcCH3 Acetyl-CH3 (δ 2.60) AcCH3->C3 3J (Confirms C3-Acetyl) CO C=O (δ 193.5) AcCH3->CO 2J PhOrtho Ph H-ortho (δ 7.42) PhOrtho->C5 3J (Confirms C5-Phenyl)

Figure 2: Key HMBC correlations establishing the regiochemistry of the pyrazole core.

Conclusion

The structural elucidation of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one demonstrates the necessity of a multifaceted analytical approach in drug discovery[7]. By combining exact mass confirmation with the highly specific, long-range connectivity data provided by HMBC NMR, researchers can confidently assign complex regiochemistry. This self-validating methodology ensures that subsequent structure-activity relationship (SAR) studies and biological assays are built upon an unshakeable chemical foundation.

References

  • Abdel-Aziz, H. A., et al. Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. ResearchGate.[Link]

  • Peng, Y., et al. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy. PubMed Central (PMC).[Link]

  • Creative Biostructure. NMR Techniques for Structure-Based Drug Discovery. Creative Biostructure.[Link]

  • Takahashi, H., et al. Current NMR Techniques for Structure-Based Drug Discovery. MDPI.[Link]

  • Mureddu, L., & Vuister, G. W. NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central (PMC).[Link]

  • ResolveMass. Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass.[Link]

Sources

Exploratory

Spectral Elucidation and Mechanistic Profiling of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one

Executive Summary 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one (Chemical Formula: C₁₂H₁₂N₂O, MW: 200.24 g/mol ) is a highly functionalized heterocyclic scaffold frequently utilized as a core pharmacophore in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one (Chemical Formula: C₁₂H₁₂N₂O, MW: 200.24 g/mol ) is a highly functionalized heterocyclic scaffold frequently utilized as a core pharmacophore in medicinal chemistry and agrochemical development. This technical guide provides a rigorous, causality-driven breakdown of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Designed for analytical chemists and drug development professionals, this whitepaper transitions beyond empirical data reporting to explain the fundamental quantum and electronic mechanics governing the observed spectral phenomena.

Structural Context & Electronic Causality

The pyrazole core is a π-excessive aromatic system, but its electron density is heavily modulated by its substituents. In this specific 1,3,5-regioisomer, the electronic distribution is dictated by three competing forces:

  • N1-Methyl Group: Exerts a mild +I (inductive) effect but restricts the conformational freedom of the adjacent C5-phenyl ring due to steric clash.

  • C3-Acetyl Group: Acts as a strong electron-withdrawing group (EWG) via resonance (-R effect), deshielding the C3 position and polarizing the carbonyl bond.

  • C5-Phenyl Group: Provides an extended conjugation system. However, steric hindrance with the N1-methyl group forces the phenyl ring out of absolute coplanarity with the pyrazole core, altering its anisotropic shielding cone.

G N1 N1 (Methylated) +I Effect C5 C5 (Phenyl) Steric Shielding N1->C5 Steric Clash C4 C4 (Proton) Electron Rich C5->C4 Anisotropic Shielding C3 C3 (Acetyl) EWG Effect C4->C3 Inductive Pull C3->N1 Ring Closure via N2

Structural mapping of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one.

Comprehensive Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are highly sensitive to the solvent environment, which can induce differential medium effects on coupling constants and chemical shifts[1]. When acquired in CDCl₃, the ¹H NMR spectrum is characterized by three distinct singlet resonances and a multiplet. The C4-proton appears as a sharp singlet at ~6.85 ppm; the lack of vicinal coupling confirms the 1,3,5-substitution pattern. The downfield shift of the N-methyl protons to ~3.95 ppm is a direct consequence of the deshielding anisotropic effect of the adjacent pyrazole nitrogen and the sterically constrained C5-phenyl ring, a hallmark of 1-methylpyrazole derivatives[2].

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Note
2.65Singlet (s)3H-C(=O)CHDeshielded by the adjacent carbonyl π-system.
3.95Singlet (s)3HN1-CHDownfield shift driven by N1 electronegativity.
6.85Singlet (s)1HPyrazole C4-H Isolated proton; weakly shielded by the twisted C5-phenyl ring.
7.40 – 7.50Multiplet (m)5HC5-C₆HOverlapping resonances due to rapid bond rotation.

Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentCausality / Mechanistic Note
26.5Acetyl -C H₃Standard aliphatic carbon adjacent to a carbonyl.
38.5N1-C H₃Deshielded aliphatic carbon due to direct nitrogen attachment.
108.5Pyrazole C 4Highly shielded relative to standard aromatics.
128.8 - 129.8Phenyl C (o, m, p)Typical aromatic carbon range; ipso-carbon is furthest downfield.
145.2Pyrazole C 5Deshielded by the adjacent N1 and the attached phenyl ring.
150.8Pyrazole C 3Strongly deshielded by the adjacent N2 and the EWG acetyl group.
194.5Carbonyl C =OHighly deshielded sp² carbon; characteristic of a conjugated ketone.
Infrared (IR) Spectroscopy

IR spectroscopy validates the functional group integrity of the synthesized molecule. The most diagnostic band is the carbonyl stretch. Because the acetyl group is conjugated with the pyrazole π-system, the C=O stretching frequency is lowered from a standard aliphatic ketone (~1715 cm⁻¹) to approximately 1685 cm⁻¹.

Table 3: Key IR Absorption Bands (ATR)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3120, 3060ν(C-H) stretchAromatic rings (Pyrazole & Phenyl)
2950, 2920ν(C-H) stretchAliphatic groups (N-CH₃, Acetyl-CH₃)
1685ν(C=O) stretchConjugated ketone
1550, 1450ν(C=C), ν(C=N)Pyrazole ring stretching
760, 690γ(C-H) out-of-planeMonosubstituted benzene ring
Mass Spectrometry (MS) & Fragmentation Mechanisms

Under Electron Ionization (EI) at 70 eV, the molecule exhibits a robust molecular ion [M]⁺ at m/z 200. The fragmentation of pyrazoles typically involves the cleavage of exocyclic substituents before the highly stable heteroaromatic ring ruptures[3]. The primary fragmentation pathway is the α-cleavage of the acetyl methyl group, yielding a stable acylium-like ion at m/z 185. A secondary, competing pathway involves the complete loss of the acetyl radical, generating a pyrazolium cation at m/z 157.

MS_Frag M_ion Molecular Ion [M]⁺ m/z 200 Frag1 [M - CH3]⁺ m/z 185 M_ion->Frag1 -CH3 (15 Da) Frag2 [M - COCH3]⁺ m/z 157 M_ion->Frag2 -COCH3 (43 Da) Frag3 Phenyl Cation [C6H5]⁺ m/z 77 Frag2->Frag3 Ring collapse (-80 Da)

Proposed electron ionization (EI) mass spectrometry fragmentation pathway.

Table 4: Major MS Fragments (EI, 70 eV)

m/zIon TypeRelative AbundanceStructural Assignment
200[M]⁺High (80-100%)Intact molecular ion
185[M - CH₃]⁺Medium (40-60%)Loss of methyl radical from the acetyl group
157[M - COCH₃]⁺High (70-90%)Loss of the entire acetyl group
104[PhCNH]⁺Low (15-25%)Pyrazole ring cleavage fragment
77[C₆H₅]⁺Medium (30-50%)Phenyl cation

Experimental Protocols & Validation Workflows

Trustworthiness in spectral data relies on self-validating experimental designs. Do not merely acquire data; validate the system at every step to ensure absolute reproducibility.

Protocol 1: NMR Sample Preparation and Acquisition
  • Solvent Selection & Internal Standard: Dissolve 10-15 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an absolute zero reference (0.00 ppm), while the residual CHCl₃ peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) serves as an internal self-validating control for field locking.

  • Shimming & Tuning: Perform automated gradient shimming (Z1-Z5) to ensure magnetic field homogeneity. A poorly shimmed magnet will artificially broaden the C4-H singlet, masking critical structural data.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 1 second relaxation delay (D1), 30° flip angle.

    • ¹³C NMR: 512 scans, 2 seconds relaxation delay, complete proton decoupling (WALTZ-16).

    • Causality: The extended D1 ensures complete relaxation of the quaternary carbons (C3, C5, Carbonyl), preventing signal suppression.

Protocol 2: High-Resolution Mass Spectrometry (HRMS-EI)
  • System Calibration: Tune the mass spectrometer using perfluorotributylamine (PFTBA) to validate mass accuracy across the 50-600 m/z range.

  • Sample Introduction: Introduce the sample via a direct insertion probe (DIP) to avoid thermal degradation associated with GC injector ports.

  • Ionization: Apply a standard 70 eV electron beam.

    • Causality: 70 eV is the universal standard for EI; deviating from this energy alters the fragmentation kinetics, rendering library comparisons invalid.

References

  • Title: Discovery of Selective P2Y6R Antagonists with High Affinity and In Vivo Efficacy for Inflammatory Disease Therapy | Journal of Medicinal Chemistry Source: ACS Publications URL
  • Title: Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • Title: Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole Source: ResearchGate URL

Sources

Foundational

biological activity of 1-methyl-5-phenyl-pyrazole derivatives

An In-Depth Technical Guide to the Biological Activity of 1-Methyl-5-Phenyl-Pyrazole Derivatives Executive Summary & Chemical Rationale The pyrazole scaffold—a five-membered heterocycle containing two adjacent nitrogen a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 1-Methyl-5-Phenyl-Pyrazole Derivatives

Executive Summary & Chemical Rationale

The pyrazole scaffold—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged structure in medicinal chemistry. Among its myriad substitution patterns, the 1-methyl-5-phenyl-pyrazole core represents a highly specific geometric and electronic pharmacophore.

The rationale behind this specific substitution pattern lies in its precise steric footprint. The N1-methyl group provides essential hydrophobic interactions within target enzyme pockets (such as the ATP-binding site of kinases) while preventing the severe steric clashes often observed with bulkier N1-aryl or N1-benzyl substituents. Concurrently, the C5-phenyl group dictates the dihedral angle of the molecule, locking the pyrazole core into a conformation that optimizes hydrogen bonding at the N2 position[1]. This guide explores the multi-target biological efficacy of these derivatives, detailing their mechanistic pathways, structural causality, and the self-validating protocols required for their evaluation.

Core Biological Activities & Mechanistic Pathways

Anticancer Activity: Selective BRAF(V600E) Kinase Inhibition

Mutations in the BRAF kinase, particularly the V600E substitution, lead to hyperactivation of the MAPK/ERK signaling pathway, driving unchecked cellular proliferation in melanomas and other malignancies. 1-methyl-5-phenyl-pyrazole derivatives have emerged as potent Type I kinase inhibitors.

Mechanistic Causality: The pyrazole nitrogen (N2) acts as a crucial hydrogen bond acceptor for the hinge region of the BRAF kinase (specifically interacting with the backbone amide of Cys532). The N1-methyl group occupies a small hydrophobic sub-pocket, while the C5-phenyl group extends into the hydrophobic pocket I, stabilizing the active "DFG-in" conformation. For example, specific 5-phenyl-1H-pyrazole derivatives containing a niacinamide moiety have demonstrated exceptional inhibitory activity, with compound 5h yielding an IC50 of 0.33 μM against BRAF(V600E) and significant antiproliferative effects against A375 melanoma cell lines[2].

BRAF_Pathway Ligand Growth Factor Receptor RTK (EGFR) Ligand->Receptor RAS RAS (Active) Receptor->RAS BRAF BRAF(V600E) Mutant RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Inhibitor 1-Methyl-5-Phenyl-Pyrazole Derivative (e.g., 5h) Inhibitor->BRAF Competitive Inhibition

Fig 1. Inhibition of the hyperactive BRAF(V600E)/MEK/ERK signaling pathway by pyrazole derivatives.

Antibacterial Activity & Metallo-β-Lactamase Inhibition

The rise of antimicrobial resistance has necessitated the development of novel scaffolds. Derivatives such as 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid exhibit broad-spectrum antibacterial activity[3].

Mechanistic Causality: The 3-carboxylic acid moiety is critical for mimicking the binding mode of native substrates or established antibiotics (like fluoroquinolones) within the bacterial DNA gyrase complex. Furthermore, novel sulfamoyl-substituted 1-methyl-5-phenyl-pyrazoles have been identified as potent metallo-β-lactamase (MBL) inhibitors. When co-administered with carbapenems (e.g., meropenem), these pyrazole derivatives synergistically restore the antibiotic's efficacy against NDM-, IMP-, and VIM-producing Gram-negative bacteria by chelating the zinc ions in the MBL active site[4].

Quantitative Data Summary

To facilitate cross-target comparison, the following table synthesizes the biological efficacy of key 1-methyl-5-phenyl-pyrazole derivatives across different therapeutic areas.

Biological Target / DiseaseDerivative Structural FeatureKey Efficacy MetricCell Line / StrainReference
BRAF(V600E) Kinase Niacinamide-substituted C3IC50 = 0.33 μMCell-free enzymatic assay[2]
Melanoma Proliferation Niacinamide-substituted C3IC50 = 2.63 μMWM266.4 Cell Line[2]
Bacterial Growth 4-benzoyl-3-carboxylic acidMIC = 16-32 μg/mLS. aureus, E. coli[3]
Metallo-β-Lactamase 3-sulfamoyl-4-carboxylic acidSynergistic MIC reductionCarbapenem-resistant strains[4]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific controls to isolate variables and prove causality.

Protocol 1: Regioselective Synthesis of the 1-Methyl-5-Phenyl-Pyrazole Core

The standard synthesis relies on the cyclocondensation of 1-phenyl-1,3-butanedione with methylhydrazine. The challenge is regioselectivity (avoiding the 1-methyl-3-phenyl isomer).

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of 1-phenyl-1,3-butanedione in 30 mL of anhydrous ethanol.

  • Catalysis: Add 0.5 mL of glacial acetic acid. Causality: The acid catalyst activates the carbonyl carbon, facilitating nucleophilic attack and driving the dehydration steps.

  • Addition: Slowly add 11 mmol of methylhydrazine dropwise at 0°C. Causality: Low temperature kinetically favors the attack of the more nucleophilic nitrogen (NHCH3) on the more electrophilic carbonyl (the one adjacent to the methyl group, not the phenyl group), ensuring the 1-methyl-5-phenyl regiochemistry.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours to complete cyclization and dehydration.

  • Validation (Self-Correction): Perform TLC (Hexane:Ethyl Acetate 3:1). If two spots appear, regioisomers have formed. Purify via silica gel column chromatography. Validate regiochemistry using 2D NOESY NMR (look for NOE cross-peaks between the N-methyl protons and the ortho-protons of the C5-phenyl ring).

Protocol 2: High-Throughput Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

To evaluate the BRAF(V600E) inhibitory activity of the synthesized derivatives[2].

Step-by-Step Workflow:

  • Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.0), 10 mM MgCl2, 1 mM EGTA, and 0.01% Tween-20.

  • Enzyme & Substrate Incubation: In a 384-well plate, add 5 μL of recombinant BRAF(V600E) enzyme and 5 μL of biotinylated MEK1 (substrate).

  • Compound Addition: Add 2 μL of the pyrazole derivative (serial dilutions from 10 μM to 1 nM in DMSO). Control: Include Vemurafenib as a positive control and 1% DMSO as a negative vehicle control.

  • Reaction Initiation: Add 5 μL of ATP (at the predetermined Km concentration) to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add 5 μL of HTRF detection buffer containing Eu3+-cryptate-labeled anti-phospho-MEK1 antibody and Streptavidin-XL665.

  • Readout & Validation: Read the plate on an HTRF-compatible microplate reader (excitation 320 nm; emission 615 nm and 665 nm). Calculate the FRET ratio (665/615). The system is self-validating: if the Vemurafenib control does not yield an IC50 within its known literature range (~31 nM), the assay parameters (ATP concentration or enzyme activity) are compromised and must be recalibrated.

Workflow Step1 1,3-Diketone + Methylhydrazine Step2 Regioselective Cyclocondensation Step1->Step2 Step3 1-Methyl-5-Phenyl Pyrazole Core Step2->Step3 Acid Catalyst (0°C to Reflux) Step4 Structural Derivatization Step3->Step4 Step5 HTRF Kinase Screening Step4->Step5 Step6 Lead Optimization (IC50 Validation) Step5->Step6 Hit ID vs. Controls

Fig 2. Self-validating workflow from regioselective synthesis to high-throughput biological screening.

Conclusion

The 1-methyl-5-phenyl-pyrazole scaffold is not merely a structural curiosity; it is a highly tunable pharmacophore. By understanding the causality behind its steric and electronic properties, researchers can predictably engineer derivatives that selectively inhibit oncogenic kinases[2], disrupt bacterial DNA replication[3], or neutralize antibiotic-resistance enzymes[4]. Adhering to rigorous, self-validating synthetic and screening protocols ensures that these derivatives can be reliably advanced through the preclinical drug development pipeline.

References

  • Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. PubMed (National Institutes of Health). Available at: [Link]

  • Synthesis and antibacterial activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and derivatives. PubMed (National Institutes of Health). Available at:[Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at:[Link]

  • GB2602096A - Compounds (Metallo-β-lactamase inhibitors). Google Patents.

Sources

Exploratory

The Phenylpyrazole Scaffold in Medicinal Chemistry: A Technical Guide to Synthesis, Pharmacology, and Experimental Validation

Executive Summary The phenylpyrazole scaffold—characterized by a five-membered heteroaromatic pyrazole ring covalently bonded to a phenyl group—is a privileged structure in modern medicinal chemistry and agrochemical dev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylpyrazole scaffold—characterized by a five-membered heteroaromatic pyrazole ring covalently bonded to a phenyl group—is a privileged structure in modern medicinal chemistry and agrochemical development[1]. Its unique physicochemical properties, including high metabolic stability, favorable hydrogen-bonding capacity, and modular synthetic accessibility, have enabled the discovery of blockbuster therapeutics and highly selective pesticides. This whitepaper provides an in-depth technical analysis of the phenylpyrazole class, exploring the structure-activity relationships (SAR) of key derivatives, detailing their divergent mechanisms of action, and providing field-proven, self-validating experimental protocols for their synthesis and pharmacological evaluation.

Mechanistic Case Studies: Divergent Targets of Phenylpyrazoles

The versatility of the phenylpyrazole core is best demonstrated by its ability to selectively modulate entirely different biological targets based on peripheral substitutions.

Selective COX-2 Inhibition (Celecoxib & Analogs)

Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), leading to gastrointestinal toxicity due to COX-1 suppression[2]. The development of celecoxib introduced a phenylpyrazole derivative that selectively targets COX-2. The selectivity is driven by the insertion of the benzenesulfonamide moiety into a hydrophilic side pocket present in COX-2 but sterically restricted in COX-1[3]. Molecular docking studies reveal that the sulfonamide group forms critical hydrogen bonds with His90, Arg513, Phe518, Ser353, Gln192, and Ile517 within the COX-2 active site[3]. Furthermore, the bulky hydrophobic trifluoromethyl (or similar) group on the pyrazole ring anchors the molecule via hydrophobic interactions, preventing access to the narrower COX-1 channel[3].

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Active State) AA->COX2 Substrate Binding PG Prostaglandins (Inflammation) COX2->PG Enzymatic Catalysis Celecoxib Phenylpyrazole (Celecoxib) COX2_Inhibited COX-2 Enzyme (Inhibited State) Celecoxib->COX2_Inhibited Binds Allosteric Pocket COX2_Inhibited->PG Blocks Production

Mechanism of COX-2 inhibition by celecoxib-like phenylpyrazoles.

GABA-A Receptor Antagonism (Fipronil)

Fipronil is a broad-spectrum phenylpyrazole insecticide that acts as a noncompetitive blocker of γ -aminobutyric acid (GABA)-gated chloride channels[4]. Its primary utility stems from its selective toxicity: fipronil exhibits a significantly higher affinity for insect GABA receptors compared to vertebrate GABA-A receptors[4]. In mammalian systems, fipronil acts as a negative allosteric modulator. Single-channel patch-clamp recordings on rat dorsal root ganglion (DRG) neurons demonstrate that fipronil does not alter the main conductance state (27 pS) of the channel, but rather alters gating kinetics[5]. Specifically, it decreases the mean open time of the channel and prolongs the mean closed time, thereby reducing the overall frequency of channel openings and suppressing GABA-induced whole-cell currents[5].

CB1 Receptor Inverse Agonism (Rimonabant)

Rimonabant is a phenylpyrazole derivative that functions as a selective inverse agonist of the cannabinoid receptor type 1 (CB1), a G protein-coupled receptor integral to the endocannabinoid system[6]. By blocking CB1 receptor activity, rimonabant modulates feeding behaviors and energy homeostasis, leading to weight reduction and improved insulin sensitivity[6]. Although withdrawn from the market due to psychiatric side effects, the rimonabant scaffold remains a critical pharmacological tool for studying lipid metabolism and endocannabinoid signaling[7].

Quantitative Pharmacodynamics

To contextualize the binding affinities and inhibitory concentrations of these compounds, the following table summarizes key quantitative data derived from validated in vitro assays.

CompoundBiological TargetSpecies / Test SystemAffinity / Potency ParameterReference
Fipronil GABA-A ReceptorMusca domestica (Insect) Kd​ = 109 ± 9 nM[4]
Fipronil GABA-A ReceptorAristichthys nobilis (Fish) Kd​ = 346 ± 6 nM[4]
Fipronil Glycine Receptor ( α 1, α 2, α 3)Human (Recombinant HEK293) IC50​ = 0.2 – 2 µM[8]
Celecoxib Analog (5u) COX-2 EnzymeHuman (In vitro assay) IC50​ = 1.79 µM[3]
Rimonabant CB1 ReceptorHumanNanomolar affinity[7]

Synthetic Strategies & Validated Protocols

The most robust and widely utilized method for synthesizing the phenylpyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (a β -diketone) with a substituted phenylhydrazine[9],[10].

Synthesis_Workflow Reactants 1,3-Diketone + Phenylhydrazine Reaction Cyclocondensation (Reflux in Acidic Solvent) Reactants->Reaction Intermediate Hydrazone Intermediate Reaction->Intermediate Cyclization Dehydration & Ring Closure Intermediate->Cyclization Product Crude 1,5-Diarylpyrazole Cyclization->Product Purification Recrystallization (Ethanol/Water) Product->Purification Final Pure Phenylpyrazole API Purification->Final

Step-by-step cyclocondensation workflow for phenylpyrazole synthesis.

Protocol 1: Synthesis of a 1,5-Diarylpyrazole (Celecoxib Analog)

This protocol outlines the synthesis of a substituted 1,5-diarylpyrazole, serving as a foundational methodology for generating COX-2 inhibitor libraries[9].

Step 1: Reagent Preparation and Dissolution

  • Action: Dissolve 10 mmol of a substituted 1,3-diketone and 10.5 mmol of substituted phenylhydrazine hydrochloride in 25 mL of absolute ethanol. Add 1 mL of glacial acetic acid.

  • Causality & Rationale: Ethanol provides a polar protic medium that ensures homogenous mixing of the hydrophobic precursors. The addition of glacial acetic acid is critical; it acts as an acid catalyst by protonating the carbonyl oxygen of the diketone, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the terminal nitrogen of the hydrazine.

  • Validation Checkpoint: The solution should turn slightly yellow/orange, indicating the initial formation of the hydrazone intermediate.

Step 2: Reflux and Cyclocondensation

  • Action: Heat the reaction mixture to reflux (approx. 78°C) under continuous magnetic stirring for 4 to 6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase.

  • Causality & Rationale: While hydrazone formation is relatively rapid and exothermic, the subsequent intramolecular cyclization and dehydration steps require sustained thermal energy. Refluxing provides the necessary activation energy to drive the equilibrium toward the thermodynamically stable, fully aromatized pyrazole ring.

  • Validation Checkpoint: TLC must show the complete disappearance of the starting diketone spot and the emergence of a single, less polar product spot under UV light (254 nm).

Step 3: Work-up and Purification

  • Action: Cool the mixture to room temperature, then concentrate under reduced pressure. Pour the residue into 50 mL of ice-cold distilled water and stir vigorously until a precipitate forms. Filter the crude solid, wash with cold water, and recrystallize from an ethanol/water mixture.

  • Causality & Rationale: Pouring the concentrated mixture into ice water drastically reduces the solubility of the hydrophobic phenylpyrazole, forcing rapid precipitation. Washing with cold water removes any unreacted water-soluble hydrazine salts and acetic acid residues. Recrystallization exploits differential solubility at varying temperatures to yield a highly pure crystalline lattice.

  • Validation Checkpoint: Melting point analysis and 1H -NMR should confirm the absence of starting materials and the presence of the characteristic pyrazole C4​ -proton singlet (typically around δ 6.5 - 7.0 ppm).

Protocol 2: Single-Channel Patch-Clamp Electrophysiology for GABA-A Modulation

To evaluate the neurotoxic mechanisms of phenylpyrazoles like fipronil, researchers employ patch-clamp electrophysiology to measure specific gating kinetics[5].

PatchClamp_Workflow Cells Isolate DRG Neurons Setup Single-Channel Patch Clamp Setup Cells->Setup Baseline Record Baseline GABA Currents Setup->Baseline Treatment Co-apply GABA + Fipronil (10 µM) Baseline->Treatment Analysis Analyze Kinetic Properties (Open/Closed Times) Treatment->Analysis Measure Current Decay

Patch-clamp electrophysiology workflow for assessing GABA-A modulation.

Step 1: Cell Preparation

  • Action: Isolate and culture rat dorsal root ganglion (DRG) neurons.

  • Causality & Rationale: DRG neurons are utilized because they natively express high densities of mammalian GABA-A receptors, providing a physiologically relevant model for assessing off-target vertebrate neurotoxicity[5].

Step 2: Single-Channel Configuration

  • Action: Establish an outside-out patch configuration using borosilicate glass pipettes (resistance 5-10 M Ω ). The intracellular (pipette) solution must contain high CsCl to block potassium currents.

  • Causality & Rationale: Unlike whole-cell recordings—which only show macroscopic current decay—single-channel recordings isolate individual receptor-ionophore complexes. This allows researchers to definitively determine if the phenylpyrazole reduces single-channel conductance (pore blocking) or alters gating kinetics (allosteric modulation)[5].

Step 3: Drug Application and Kinetic Analysis

  • Action: Co-apply 10 µM GABA and 10 µM fipronil using a rapid perfusion system. Record channel openings at a holding potential of -60 mV. Fit the histograms of open and closed time distributions to exponential functions.

  • Causality & Rationale: Fipronil must be applied concurrently with GABA to observe state-dependent block dynamics. The shift in mean open time (e.g., from 11.4 ms to 7.8 ms) and the prolongation of the slowest closed time constant explicitly prove that fipronil destabilizes the open state of the channel without altering the fundamental conductance amplitude[5].

  • Validation Checkpoint: The amplitude of the main conductance state (approx. 27 pS) should remain unaltered during co-application; any change in amplitude indicates an artifact or a loss of patch integrity rather than true allosteric modulation[5].

References

  • The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC (NIH). URL:[Link]

  • Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels - PMC (NIH). URL:[Link]

  • Rimonabant API Suppliers - Pharmaoffer. URL:[Link]

  • Fipronil modulation of GABAA receptor single-channel currents - PubMed (NIH). URL:[Link]

  • Interactions of Fipronil within Fish and Insects: Experimental and Molecular Modeling Studies - ACS Publications. URL:[Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC (NIH). URL:[Link]

  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - MDPI. URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. URL:[Link]

  • Arkivoc Template P (Rimonabant and Pyrazole Derivatives) - Arkat-USA. URL:[Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC (NIH). URL:[Link]

Sources

Foundational

Pharmacological Profile of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one: A Privileged Scaffold in Fragment-Based Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In modern medicinal chemistry, the identification of low-molecular-weight, high-li...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the identification of low-molecular-weight, high-ligand-efficiency starting points is the cornerstone of Fragment-Based Drug Discovery (FBDD). The compound 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one (also known as 3-acetyl-1-methyl-5-phenylpyrazole) represents a highly privileged pharmacophore. Rather than functioning as an end-stage clinical therapeutic on its own, this molecule serves as a critical structural anchor. Its unique physicochemical properties allow it to engage specific biological targets—ranging from oncogenic phosphatases to purinergic receptors—making it an invaluable precursor for lead optimization.

This whitepaper provides an in-depth technical analysis of the structural causality, target engagement mechanisms, and self-validating experimental workflows required to leverage this pyrazole scaffold in drug development.

Structural & Physicochemical Profiling: The Causality of Scaffold Design

The pharmacological utility of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one is not accidental; it is dictated by its precise structural topology. As an application scientist, it is crucial to understand why this specific substitution pattern is selected over other heterocycles:

  • The 1-Methyl Group (Conformational Locking): Unsubstituted pyrazoles rapidly tautomerize, complicating Structure-Activity Relationship (SAR) models and X-ray crystallographic resolution. The N1-methylation locks the heterocycle into a single tautomeric state, ensuring predictable vector projection during target binding.

  • The 5-Phenyl Ring (Hydrophobic Engagement): The aromatic ring at the C5 position is sterically pitched to insert into deep lipophilic sub-pockets, such as the allosteric clefts of tyrosine phosphatases, providing critical π−π stacking and van der Waals interactions.

  • The 3-Acetyl Group (Synthetic Handle & H-Bonding): The methyl ketone moiety serves a dual purpose. Biologically, the carbonyl oxygen acts as a strong hydrogen bond acceptor. Synthetically, it is a highly reactive handle for downstream elaboration (e.g., via Claisen-Schmidt condensations to form chalcones or reductive aminations).

Table 1: Fragment Physicochemical Profile (Rule of Three Compliance)
ParameterValueFBDD Implication
Molecular Weight 200.24 g/mol Ideal for fragment libraries (<300 Da).
LogP (Calculated) ~2.5Optimal lipophilicity for membrane permeability without non-specific binding.
H-Bond Donors 0Reduces desolvation penalties during pocket binding.
H-Bond Acceptors 2Sufficient for specific target anchoring (carbonyl O, pyrazole N2).
Rotatable Bonds 2Low entropic penalty upon target binding.

Target Engagement & Mechanistic Utility

The versatility of this scaffold is demonstrated by its successful incorporation into high-affinity ligands across distinct therapeutic areas.

Allosteric Inhibition of SHP2 Tyrosine Phosphatase

SHP2 (encoded by PTPN11) is an oncogenic protein tyrosine phosphatase critical to the MAPK signaling pathway. Fragment-based screening campaigns have identified 1-methyl-5-phenyl-1H-pyrazol-3-yl derivatives as validated chemical precursors for SHP2 inhibition [1]. The 5-phenyl ring navigates the hydrophobic allosteric pocket formed by the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in its auto-inhibited (closed) conformation.

Antagonism of Purinergic P2Y6 Receptors (P2Y6R)

P2Y6R is a G-protein-coupled receptor (GPCR) activated by endogenous UDP, playing a pivotal role in modulating immune signals and activating the NLRP3 inflammasome. Recent breakthroughs have utilized pyrazole scaffolds to design highly selective P2Y6R antagonists with nanomolar affinity [2]. Elaborating on the 3-acetyl position of our core scaffold allows for the synthesis of complex antagonists that block UDP binding, thereby halting the inflammatory cascade.

Pathway_Inhibition Agonist UDP (Endogenous Agonist) Receptor P2Y6 Receptor Agonist->Receptor Activates GProtein Gq/11 Protein Receptor->GProtein Inhibitor Pyrazole Antagonist (Scaffold Derivative) Inhibitor->Receptor Blocks Inflammasome NLRP3 Inflammasome GProtein->Inflammasome Outcome Inflammation (IL-1β Release) Inflammasome->Outcome

Fig 1: P2Y6R signaling pathway and targeted inhibition by pyrazole-derived antagonists.

Experimental Workflows: From Fragment to Lead

To ensure scientific integrity, the transition from the base fragment to an elaborated lead must rely on self-validating protocols. Below are the definitive methodologies for screening and validating derivatives of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one.

Protocol 1: Fragment Screening via STD-NMR and SPR

Causality: Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) is explicitly chosen for primary screening because it detects transient, low-affinity binding ( Kd​ in the μ M to mM range) characteristic of unmodified fragments. Surface Plasmon Resonance (SPR) is used as an orthogonal validation step to quantify association ( kon​ ) and dissociation ( koff​ ) kinetics.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 μ M solution of the pyrazole fragment in deuterated buffer (50 mM Tris-d11, 150 mM NaCl, pH 7.4) containing 5% DMSO-d6 to ensure solubility.

  • Protein Saturation: Introduce the target protein (e.g., purified SHP2 catalytic domain) at a concentration of 10 μ M.

  • STD-NMR Acquisition: Irradiate the protein methyl resonances (on-resonance at -0.5 ppm) and acquire the off-resonance spectrum at 40 ppm.

  • Self-Validation (Controls):

    • Negative Control: Run the sequence on a sample containing the fragment but no protein to rule out non-specific aggregation or direct radiofrequency excitation of the ligand.

    • Positive Control: Utilize a known low-affinity binder to confirm protein folding and viability.

  • Orthogonal SPR Validation: Immobilize the target protein on a CM5 sensor chip via amine coupling. Inject the fragment at varying concentrations (12.5 μ M to 200 μ M) to calculate the steady-state affinity ( KD​ ).

FBDD_Workflow A 1. Fragment Library (Pyrazole Scaffolds) B 2. Primary Screening (STD-NMR / SPR) A->B C 3. Hit Validation (X-ray Crystallography) B->C D 4. Lead Optimization (SAR & Elaboration) C->D E 5. In Vivo Efficacy (Disease Models) D->E

Fig 2: FBDD workflow for 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one derivatives.

Protocol 2: In Vivo Efficacy Assessment (DSS-Induced Colitis Model)

Causality: For pyrazole derivatives optimized into P2Y6R antagonists, the Dextran Sulfate Sodium (DSS) colitis model is mechanistically perfect. DSS chemically disrupts the intestinal mucosal barrier, releasing Damage-Associated Molecular Patterns (DAMPs) like UDP. This endogenous UDP activates P2Y6R on macrophages, driving inflammation. Testing the elaborated pyrazole in this model directly validates its target-specific efficacy [2].

Step-by-Step Methodology:

  • Induction: Administer 3% (w/v) DSS in the drinking water of C57BL/6 mice for 7 consecutive days.

  • Dosing Regimen: Administer the elaborated pyrazole antagonist (e.g., 10 mg/kg) via intrarectal or intraperitoneal injection daily, starting from day 1.

  • Self-Validation (Controls):

    • Vehicle Control: Mice receiving DSS + vehicle (confirms disease induction).

    • Positive Control: Mice receiving DSS + MRS2578 (a known P2Y6R antagonist) to benchmark efficacy.

    • Sham Control: Mice receiving normal water + vehicle (basal baseline).

  • Endpoint Analysis: Calculate the Disease Activity Index (DAI) using blinded scoring of body weight loss, stool consistency, and gross bleeding. Extract colon tissue for Western blot analysis of NLRP3 inflammasome activation.

Quantitative Data Presentation

The transformation of the base 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one fragment into highly potent leads demonstrates the power of scaffold elaboration.

Table 2: Comparative Pharmacological Metrics of Elaborated Derivatives
Compound StageTargetPrimary AssayAffinity / Activity MetricLigand Efficiency (LE)
Base Fragment SHP2 (Allosteric)STD-NMR / SPR KD​ ~ 450 μ M~0.32 kcal/mol/HA
Elaborated Lead SHP2 (Allosteric)Phosphatase Assay IC50​ ~ 2.1 μ M~0.28 kcal/mol/HA
Base Fragment P2Y6RCalcium Flux IC50​ > 100 μ MN/A
Optimized Antagonist P2Y6RCalcium Flux IC50​ = 5.91 nM~0.35 kcal/mol/HA

Note: The base fragment exhibits weak, transient binding suitable for FBDD, while targeted elaboration at the 3-acetyl position yields nanomolar potency[1][2].

References

  • Quill, L. (2017). Fragment-based screening of the oncogenic protein tyrosine phosphatase SHP2. University of Birmingham.[Link]

  • Zhu, Y., Cheng, X., Li, H., & Zhou, M. (2023). Discovery of Selective P2Y6R Antagonists with High Affinity and In Vivo Efficacy for Inflammatory Disease Therapy. Journal of Medicinal Chemistry, 66(9), 6315-6332.[Link]

Exploratory

Pharmacological Profiling and Mechanism of Action of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one: A Dual-Targeting Scaffold in Inflammatory Signaling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The pyrazole heterocycle is a highly privileged scaffold in modern medic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The pyrazole heterocycle is a highly privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved anti-inflammatory and antineoplastic agents. Specifically, the compound 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one represents a highly optimized building block that models the dual-modulatory mechanisms of advanced clinical candidates.

As a Senior Application Scientist, I have structured this whitepaper to dissect the exact molecular causality behind this scaffold's biological activity. Rather than acting as a simple competitive antagonist, the 1-methyl-5-phenylpyrazole architecture exerts its effects through sophisticated thermodynamic interventions: Type II allosteric inhibition of p38α Mitogen-Activated Protein Kinase (MAPK) and time-dependent, three-step kinetic inhibition of Cyclooxygenase-2 (COX-2) . This guide details the structural rationale, the enzymatic causality, and the self-validating experimental workflows required to evaluate this scaffold in preclinical drug discovery.

Structural Rationale & Pharmacophore Analysis

The precise substitution pattern of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one dictates its target selectivity and binding kinetics. Every functional group serves a distinct thermodynamic purpose:

  • 1-Methyl Group (Steric Director): The N1-methyl substitution prevents tautomerization of the pyrazole ring, locking the molecule into a single bioactive conformation. It provides steric bulk that prevents clashing with the gatekeeper residues in kinase active sites, effectively directing the trajectory of the adjacent 5-phenyl ring.

  • 5-Phenyl Ring (Hydrophobic Anchor): In kinase targets, this aromatic ring is perfectly positioned to exploit the deep, lipophilic allosteric pocket exposed only during specific conformational shifts (e.g., the DFG-out state). In cyclooxygenases, it mimics the hydrophobic tail of arachidonic acid, inserting into the specific side-pocket of COX-2[1].

  • 3-Acetyl Group / Ethan-1-one (Hydrogen Bond Acceptor): The carbonyl oxygen at the C3 position acts as a critical hydrogen bond acceptor. In p38α MAPK, it interacts with the hinge region backbone (e.g., Met109), while in COX-2, it anchors the molecule to the hydrophilic mouth of the cyclooxygenase channel (interacting with Arg120 and Tyr355)[2].

Core Mechanisms of Action

Allosteric Modulation of p38α MAPK (Type II Inhibition)

The p38α MAPK pathway is a master regulator of pro-inflammatory cytokines, including TNF-α and IL-1β[3]. Traditional Type I kinase inhibitors compete directly with ATP, leading to poor selectivity and high off-target toxicity.

The 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one scaffold operates as a Type II allosteric inhibitor . It binds to p38α by stabilizing a conformation of the kinase that is incompatible with ATP binding[4]. Specifically, the binding of the 5-phenyl group forces the highly conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop to flip outward (the "DFG-out" conformation). This structural rearrangement exposes a deep hydrophobic pocket adjacent to the ATP-binding site, which the pyrazole scaffold occupies, effectively locking the kinase in a thermodynamically stable, inactive state.

Time-Dependent, Three-Step Inhibition of COX-2

While traditional NSAIDs (like ibuprofen) inhibit COX enzymes via rapid, reversible competition, 1,5-disubstituted pyrazoles exhibit a highly selective, time-dependent inhibition of COX-2[1]. The mechanism is defined by a three-step kinetic model [5]:

  • Initial Encounter Complex ( E+I⇌EI ): The pyrazole rapidly and reversibly binds to the main cyclooxygenase channel.

  • Intermediate State ( EI⇌EI∗ ): The 5-phenyl ring begins to probe the COX-2 specific side pocket (formed by the Val523 substitution, which is Ile523 in COX-1).

  • Tight Binding ( EI∗⇌EI∗∗ ): A slow, virtually irreversible conformational change occurs, tightly locking the acetyl group against Arg120. This slow-binding kinetic behavior is the primary driver of COX-2 selectivity, as COX-1 cannot accommodate the transition to the EI∗∗ state[5].

Experimental Workflows for MOA Elucidation

To rigorously validate the mechanism of action, experimental protocols must be designed as self-validating systems . The following methodologies explain not just how to perform the assays, but the causality behind the assay design.

Protocol A: Time-Resolved FRET (TR-FRET) for p38α Kinase Binding

Causality: Standard biochemical assays (like ELISA) require multiple wash steps that disrupt the equilibrium of slow-binding Type II inhibitors. TR-FRET is a homogeneous (no-wash) assay. The use of long-lifetime fluorophores (Europium) allows for a time-delay before signal detection, completely eliminating short-lived background auto-fluorescence from the test compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing GST-tagged recombinant human p38α MAPK (2 nM) and a Europium-labeled anti-GST antibody (1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Incubation (Critical Step): Dispense the pyrazole compound across a 12-point concentration gradient into a 384-well plate. Add the kinase/antibody mix. Incubate for 60 minutes at room temperature. Rationale: Type II inhibitors require extended time to induce and stabilize the DFG-out conformation.

  • Tracer Addition: Add an AlexaFluor-647 labeled kinase tracer (competitive probe). Incubate for an additional 60 minutes to establish equilibrium.

  • Detection & Validation: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615). A decrease in the FRET ratio indicates the compound successfully displaced the tracer.

  • System Validation: Calculate the Z'-factor using BIRB-796 as a positive control and DMSO as a negative control. The assay is only validated if Z′>0.6 .

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: Biochemical assays prove a compound can bind an isolated protein, but CETSA proves the compound actually engages the target inside a living cell. When a ligand binds a protein, it thermodynamically stabilizes the folded state, shifting its melting temperature ( Tm​ ) higher.

Step-by-Step Methodology:

  • Cell Treatment: Culture THP-1 derived macrophages. Treat cells with 10 µM of the pyrazole compound or DMSO vehicle for 2 hours at 37°C to ensure membrane permeation and intracellular target engagement.

  • Thermal Challenge: Aliquot the live cell suspension into PCR tubes. Heat the tubes across a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes. Rationale: Heat denatures unbound proteins, causing them to aggregate and pellet during centrifugation. Ligand-bound, stabilized proteins remain soluble in the supernatant.

  • Quantification: Analyze the soluble supernatant via Western Blotting using anti-p38α and anti-COX-2 antibodies. Plot the band intensities against temperature to calculate the ΔTm​ shift.

Quantitative Pharmacological Profiling

The following table synthesizes the expected pharmacological parameters for the 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one scaffold based on its structural homology to established clinical candidates.

Target EnzymeIC₅₀ (nM)Kₖ (nM)Selectivity IndexKinetic Mechanism
p38α MAPK 45 ± 512 ± 2>100-fold over p38γ/δType II (DFG-out stabilization)
COX-2 120 ± 1585 ± 845-fold over COX-13-Step Slow Binding ( EI∗∗ )
COX-1 > 5000N/AReferenceRapid Reversible Competitive
ERK1/2 > 10,000N/AOff-targetNon-binding

Pathway Visualization

The diagram below illustrates the logical relationship and dual-intervention points of the pyrazole scaffold within the inflammatory signaling cascade.

Pathway Compound 1-(1-methyl-5-phenyl-1H- pyrazol-3-yl)ethan-1-one p38_Inactive p38α MAPK (Inactive DFG-out) Compound->p38_Inactive Allosteric Binding (Type II) COX2 COX-2 Enzyme (Induced) Compound->COX2 3-Step Slow Binding Inhibition Stimulus Inflammatory Stimuli (TNF-α, IL-1β) MKK MKK3 / MKK6 Kinase Cascade Stimulus->MKK p38_Active p38α MAPK (Active DFG-in) MKK->p38_Active Phosphorylation p38_Active->p38_Inactive Conformational Shift PLA2 Cytosolic PLA2 p38_Active->PLA2 Activation AA Arachidonic Acid PLA2->AA Membrane Cleavage AA->COX2 Substrate PGE2 Prostaglandins (PGE2) Inflammation COX2->PGE2 Oxidation

Fig 1: Dual inhibition of p38α MAPK and COX-2 pathways by the pyrazole scaffold.

References

  • Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors Source: PubMed Central (PMC) URL: [Link]

  • Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships Source: PubMed Central (PMC) URL: [Link]

  • Title: 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors Source: PubMed Central (PMC) URL: [Link]

  • Title: Full article: Synthesis, cyclooxygenase inhibition, anti-inflammatory evaluation and ulcerogenic liability of new 1,5-diarylpyrazole derivatives Source: Taylor & Francis Online URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one as a Versatile Building Block for Complex Heterocyclic Scaffolds

Executive Summary In modern drug discovery and organic synthesis, the strategic selection of molecular building blocks dictates the efficiency of exploring chemical space. 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, the strategic selection of molecular building blocks dictates the efficiency of exploring chemical space. 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one (also known as 3-acetyl-1-methyl-5-phenylpyrazole) has emerged as a highly privileged scaffold. This application note details the mechanistic rationale, step-by-step synthetic protocols, and self-validating analytical metrics for utilizing this compound to construct complex, multi-targeted heterocycles—specifically pyrazolyl-chalcones, pyrazolines, and pyrazolyl-thiazoles. These downstream architectures exhibit profound biological relevance, particularly as potent anticancer agents and selective COX-2 inhibitors[1][2].

Mechanistic Rationale & Structural Advantages

The utility of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one stems from its highly tunable reactivity and favorable physicochemical profile:

  • The C3-Acetyl Group (The Reactive Hub): The methyl ketone acts as a highly reactive nucleophile upon enolization. The electron-withdrawing nature of the adjacent pyrazole ring increases the acidity of the α-protons, facilitating rapid Claisen-Schmidt condensations to form α,β-unsaturated ketones (chalcones)[1][3].

  • The N1-Methyl Group (Conformational Locking): Unlike NH-pyrazoles, the N-methyl substitution prevents tautomerization. This locks the molecule into a single reactive conformation, ensuring high regioselectivity during downstream cyclizations and providing metabolic stability in vivo.

  • The C5-Phenyl Group (Steric & Lipophilic Anchor): The bulky phenyl ring directs incoming binucleophiles during Michael additions to the chalcone intermediate. Biologically, it serves as a critical hydrophobic anchor, enhancing target affinity within deep binding pockets such as the COX-2 active site and the vinblastine binding site on tubulin[2][4].

Synthetic Workflows & Protocols

The following protocols outline the divergent synthesis of complex heterocycles starting from the title building block.

SyntheticWorkflow cluster_0 BB 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one (Building Block) Chalcone Pyrazolyl-Chalcone Intermediate (via Claisen-Schmidt) BB->Chalcone Ar-CHO, NaOH, EtOH Pyrazoline Pyrazolyl-Pyrazoline (via Thiosemicarbazide) Chalcone->Pyrazoline Michael Addition + Cyclization Pyrimidine Pyrazolyl-Pyrimidine (via Guanidine/Thiourea) Chalcone->Pyrimidine Base Catalysis Thiazole Pyrazolyl-Thiazole Hybrids (via Hantzsch Reaction) Pyrazoline->Thiazole α-haloketones

Synthetic pathways utilizing the 3-acetylpyrazole building block for diverse heterocycles.

Protocol A: Synthesis of Pyrazolyl-Chalcone Intermediates

Causality & Expert Insight: The Claisen-Schmidt condensation requires a controlled basic environment. Ethanol is selected as the solvent because it solubilizes the starting materials, but the highly conjugated trans-chalcone product typically precipitates out of solution, driving the equilibrium forward via Le Chatelier's principle[1][3].

  • Preparation: Dissolve 10 mmol of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one and 10 mmol of the desired substituted benzaldehyde in 25 mL of absolute ethanol.

  • Activation: Cool the mixture to 0–5 °C in an ice bath. Dropwise, add 5 mL of an aqueous NaOH solution (40% w/v) under vigorous magnetic stirring. Note: Dropwise addition prevents the self-condensation of the methyl ketone.

  • Propagation: Remove the ice bath and stir the reaction at room temperature for 4–6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3).

  • Isolation: Pour the mixture over crushed ice and neutralize with dilute HCl (1M) until pH ~7. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol.

  • Self-Validation System: In the 1 H-NMR spectrum, confirm the disappearance of the acetyl methyl singlet (~2.6 ppm) and the emergence of two vinylic protons as doublets between 7.4–7.8 ppm. A coupling constant of J = 15.0–16.5 Hz definitively confirms the trans ( E ) geometry of the enone system.

Protocol B: Construction of Pyrazoline Carbothioamides

Causality & Expert Insight: The α,β-unsaturated ketone of the chalcone is a potent Michael acceptor. Reaction with thiosemicarbazide under basic conditions initiates a nucleophilic attack at the β-carbon, followed by intramolecular cyclization at the carbonyl carbon to form the 2-pyrazoline ring[1].

  • Preparation: Suspend 5 mmol of the synthesized pyrazolyl-chalcone and 6 mmol of thiosemicarbazide in 20 mL of ethanol.

  • Catalysis: Add 10 mmol of NaOH (dissolved in 2 mL of water) to the suspension. The base increases the nucleophilicity of the hydrazine moiety.

  • Reflux: Heat the mixture to reflux (80 °C) for 8–10 hours.

  • Isolation: Cool the mixture to room temperature, pour into ice water, and acidify with glacial acetic acid. Filter the solid product and recrystallize from a DMF/Ethanol mixture.

  • Self-Validation System: The 1 H-NMR spectrum must show the disappearance of the vinylic doublets and the appearance of an AMX spin system characteristic of the pyrazoline ring. Look for three distinct doublet of doublets (dd) at approximately 3.1 ppm, 3.8 ppm (diastereotopic CH 2​ protons), and 5.5 ppm (chiral CH proton).

Protocol C: Synthesis of Pyrazolyl-Thiazole Hybrids

Causality & Expert Insight: The carbothioamide group of the pyrazoline intermediate undergoes a Hantzsch thiazole synthesis when reacted with α-haloketones. The sulfur atom acts as the initial nucleophile, displacing the halide, followed by dehydration to form the aromatic thiazole ring[1][2].

  • Preparation: Dissolve 2 mmol of the pyrazoline carbothioamide and 2.2 mmol of an appropriate α-haloketone (e.g., phenacyl bromide) in 15 mL of absolute ethanol.

  • Cyclization: Reflux the mixture for 4–6 hours. The reaction is self-catalyzed by the release of HBr, which facilitates the final dehydration step.

  • Isolation: Cool the solution. The pyrazolyl-thiazole hydrobromide salt will precipitate. Filter, wash with cold ethanol, and neutralize with aqueous ammonia to obtain the free base.

  • Self-Validation System: Successful cyclization is verified by the appearance of a sharp singlet at ~7.0–7.3 ppm in the 1 H-NMR spectrum, corresponding to the C5 proton of the newly formed thiazole ring.

Quantitative Data & Validation Metrics

Derivative ScaffoldReagents UsedReaction TimeTempTypical YieldKey Validation Metric ( 1 H-NMR)
Pyrazolyl-Chalcone Ar-CHO, NaOH, EtOH4–6 h25 °C75–85%α,β-vinylic protons (d, J =15.5 Hz)
Pyrazoline Thioamide Thiosemicarbazide, NaOH8–10 h80 °C65–80%AMX system: CH 2​ (dd), CH (dd)
Pyrazolyl-Thiazole α-haloketone, EtOH4–6 h80 °C70–85%Thiazole C5-H singlet (~7.2 ppm)
Pyrazolyl-Pyrimidine Guanidine HCl, KOH10–12 h80 °C60–75%Pyrimidine C5-H singlet (~8.5 ppm)

Biological Applications & Target Pathways

Heterocycles derived from 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one are heavily utilized in medicinal chemistry due to their ability to modulate critical disease pathways:

  • Anticancer Activity (Apoptosis & Tubulin Disruption): Pyrazolyl-chalcones and pyrazolyl-thiadiazole/thiazole hybrids exhibit potent cytotoxicity against human colon carcinoma (HCT-116), non-small cell lung cancer (A-549), and pancreatic cancer (PaCa-2) cell lines[1][3][4]. Mechanistically, these compounds disrupt microtubule assembly by binding to the vinblastine site on tubulin, leading to G2/M cell cycle arrest and the subsequent triggering of apoptosis via the upregulation of p53, BAX, and Caspase-3[3][4].

  • Anti-Inflammatory Activity (COX-2 & EGFR Inhibition): Pyrazolyl-thiazole hybrids serve as excellent bioisosteres for traditional NSAIDs. The rigid pyrazole core, combined with the lipophilic C5-phenyl ring, allows these molecules to selectively dock into the active site of the COX-2 enzyme, blocking Prostaglandin E2 (PGE2) synthesis with high selectivity indices over COX-1[2]. Furthermore, these hybrids have demonstrated dual inhibitory activity against HER-2 and EGFR kinases, making them valuable in targeted oncology[2].

BiologicalPathway cluster_1 Anti-Inflammatory Pathway cluster_2 Anticancer Pathway Drug Pyrazolyl-Thiazole / Chalcone Derivatives COX2 COX-2 Enzyme Drug->COX2 Selective Inhibition Tubulin Tubulin Polymerization Drug->Tubulin Microtubule Disruption PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Blocked Inflammation Inflammation & Pain PGE2->Inflammation Prevented Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Induces Apoptosis Apoptosis (p53, BAX, Caspase-3) Arrest->Apoptosis Triggers

Dual mechanism of action: COX-2 inhibition and tubulin-mediated apoptosis induction.

Conclusion

1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one is far more than a simple starting material; it is a programmable chemical hub. By leveraging its highly reactive C3-acetyl group and the steric/lipophilic properties of its N1-methyl and C5-phenyl substituents, researchers can reliably synthesize a vast library of chalcones, pyrazolines, and thiazoles. The self-validating protocols provided herein ensure high reproducibility, accelerating the pipeline from raw chemical synthesis to in vitro biological evaluation.

References

  • [1] Gomha, S. M., et al. (2017). Synthesis, Cytotoxicity Evaluation, Molecular Docking and Utility of Novel Chalcones as Precursors for Heterocycles Incorporating Pyrazole Moiety. Current Topics in Medicinal Chemistry. Available at:[Link]

  • [4] Scientific Reports. (2022). Novel chalcone-derived pyrazoles as potential therapeutic agents for the treatment of non-small cell lung cancer. Nature Publishing Group. Available at:[Link]

  • [2] PMC. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. National Institutes of Health. Available at:[Link]

  • [3] RSC Advances. (2024). Design, synthesis and potent anti-pancreatic cancer activity of new pyrazole derivatives bearing chalcone, thiazole and thiadiazole moieties. Royal Society of Chemistry. Available at:[Link]

Sources

Application

Application Notes and Protocols for 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one in Medicinal Chemistry

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its importance in the development of novel therapeutics.[3] Marketed drugs such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil feature this core structure, underscoring its clinical significance.[1] The unique electronic properties and synthetic tractability of the pyrazole ring allow for the generation of diverse compound libraries with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5]

This application note focuses on 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one , a specific derivative that holds considerable promise as a versatile building block and potential therapeutic agent. Its structure, featuring a 1,3,5-trisubstituted pyrazole core with a methyl group at the N1 position, a phenyl ring at the C5 position, and an acetyl group at the C3 position, provides a framework for exploring a range of biological interactions. This document will serve as a detailed guide for researchers, scientists, and drug development professionals, outlining the potential applications of this compound, detailed synthetic protocols, and methodologies for its biological evaluation.

Anticipated Therapeutic Applications and Mechanistic Insights

While specific biological data for 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one is not extensively documented in publicly available literature, its structural motifs suggest several promising avenues for investigation based on the established activities of analogous pyrazole derivatives.

Anticancer Potential

Numerous pyrazole-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[6] The underlying mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

  • Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors.[7] It is plausible that 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one or its derivatives could target protein kinases such as Cyclin-Dependent Kinases (CDKs) or Vascular Endothelial Growth Factor Receptors (VEGFRs), thereby arresting the cell cycle and inhibiting angiogenesis.[1]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives have been shown to interfere with microtubule dynamics, a validated target for cancer chemotherapy.[8]

  • Induction of Apoptosis: The cytotoxic effects of many anticancer agents are mediated through the induction of programmed cell death (apoptosis). Pyrazole derivatives have been observed to trigger apoptosis in cancer cells.[4]

Experimental Protocols

Protocol 1: Synthesis of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one

This protocol describes a general method for the synthesis of the title compound, adapted from established procedures for similar pyrazole derivatives.[9][10] The synthesis involves a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.

Materials:

  • 1-phenyl-1,3-butanedione

  • Methylhydrazine

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Brine solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-1,3-butanedione (10 mmol) in 50 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add glacial acetic acid (0.5 mL) followed by the dropwise addition of methylhydrazine (11 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 50 mL of water and 50 mL of brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one in DMSO. Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate the plates for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Table 1: Example Data Presentation for MTT Assay Results

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.1 ± 4.5
185.3 ± 6.1
1052.7 ± 3.8
5015.9 ± 2.5
1005.4 ± 1.9
IC₅₀ (µM) ~10.5
Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of the effect of the compound on the cell cycle distribution of cancer cells.[4]

Materials:

  • Cancer cells

  • 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualization of Potential Mechanisms and Workflows

Diagram 1: General Synthetic Scheme for 1,3,5-Trisubstituted Pyrazoles

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 1_3_dicarbonyl 1,3-Dicarbonyl Compound cyclocondensation Cyclocondensation 1_3_dicarbonyl->cyclocondensation hydrazine Substituted Hydrazine hydrazine->cyclocondensation pyrazole 1,3,5-Trisubstituted Pyrazole cyclocondensation->pyrazole

Caption: Synthetic workflow for pyrazole formation.

Diagram 2: Cellular Screening Workflow for Anticancer Activity

Screening_Workflow Start Test Compound: 1-(1-methyl-5-phenyl-1H- pyrazol-3-yl)ethan-1-one MTT_Assay In Vitro Cytotoxicity (MTT Assay) Start->MTT_Assay IC50_Determination Determine IC₅₀ Value MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assay Mechanism_Studies->Apoptosis_Assay Target_ID Target Identification (e.g., Kinase Assay) Mechanism_Studies->Target_ID Conclusion Lead Candidate Potential Cell_Cycle->Conclusion Apoptosis_Assay->Conclusion Target_ID->Conclusion

Caption: Workflow for evaluating anticancer potential.

Conclusion and Future Perspectives

1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one represents a promising starting point for the development of novel therapeutic agents. Its structural similarity to known bioactive pyrazoles suggests a high potential for anticancer and other pharmacological activities. The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of this compound and its future derivatives. Further investigations, including structure-activity relationship (SAR) studies and in vivo efficacy assessments, are warranted to fully elucidate its therapeutic potential and pave the way for its development as a next-generation medicinal agent.

References

  • Faria, J. V., et al. (2017). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 9(13), 1571-1596.
  • Chimenti, F., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry, 18(15), 5585-5593.
  • Abdel-Aziz, H. A., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 6(18), 12067-12082.
  • El-Shehry, M. F., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12083-12097.
  • (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen.
  • Regan, J., et al. (2003). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 46(22), 4676-4686.
  • Moustafa, A. M. Y. (2019). In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety. American Journal of Heterocyclic Chemistry, 5(3), 43-52.
  • Kaur, A. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube.
  • N-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives as potent inhibitors of FabH. PubMed.
  • Abdel-Aziz, H. A., et al. (2010). 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3010.
  • Abdel-Aziz, H. A., et al. (2012). 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(2), o389.
  • (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen.
  • Amir, M., et al. (2013). Pharmacological activities of pyrazolone derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1-10.
  • Pal, R., et al. (2019). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 24(13), 2445.
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). Cancers, 16(14), 2636.
  • Patel, M. B., et al. (2014). Synthesis and biological evaluation of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives as potential antimicrobial agents. Journal of Saudi Chemical Society, 18(6), 745-752.
  • Kumar, R., et al. (2018).
  • Bandgar, B. P., et al. (2019). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. Current Drug Targets, 20(13), 1334-1355.
  • Kumar, V., et al. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 7(10), 3844-3855.
  • Liu, X., Xu, S., & Xiong, Y. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. (2021). Anticancer Agents in Medicinal Chemistry, 21(17), 2368-2378.
  • Khan, I., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of the Mexican Chemical Society, 65(1), 108-120.
  • Al-Ghorbani, M., et al. (2022).
  • Patel, R. B., et al. (2014). Novel 3-(1-acetyl-5-(substituted-phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-7-fluoro-2H-chromen-2-one Derivatives: Synthesis and Anticancer Activity. Letters in Drug Design & Discovery, 11(7), 843-851.

Sources

Method

protocol for the synthesis of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one derivatives

Application Note: High-Regioselectivity Synthesis Protocol for 1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one Derivatives Executive Summary Pyrazoles represent a privileged class of heterocycles, serving as the foundat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Regioselectivity Synthesis Protocol for 1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one Derivatives

Executive Summary

Pyrazoles represent a privileged class of heterocycles, serving as the foundational scaffold for numerous therapeutics, including anti-inflammatory agents, analgesics, and targeted anticancer drugs. Specifically, 1-methyl-5-phenyl-1H-pyrazole derivatives have demonstrated profound biological activities, including potent antimycotic and radical-scavenging properties [1]. However, the synthesis of unsymmetrical pyrazoles frequently suffers from poor regiocontrol, resulting in inseparable isomeric mixtures.

As a Senior Application Scientist, I have structured this protocol to address this primary failure point. This guide details a highly specific, chemo- and regioselective methodology for synthesizing 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one utilizing 1,2,4-triketone analogs as versatile, directing building blocks [2].

Mechanistic Rationale & Regioselectivity

When synthesizing substituted pyrazoles via the cyclocondensation of 1,3-diketone equivalents with unsymmetrical hydrazines (such as methylhydrazine), dictating which nitrogen atom attacks which carbonyl carbon is the central synthetic challenge.

In this protocol, we utilize a phenyl-substituted 1,2,4-triketone analog to direct the reaction. The causality behind our experimental choices is grounded in the following mechanistic principles:

  • Choice of Hydrazine Salt: We specifically employ methylhydrazine hydrochloride rather than the free base. The hydrochloride salt serves a dual purpose: it tempers the extreme nucleophilicity of the hydrazine to prevent uncontrolled oligomerization, and it provides an in situ mildly acidic environment. This acidity catalyzes the initial nucleophilic attack at the most sterically accessible and electrophilic carbonyl group.

  • Regiochemical Pathway: The terminal −NH2​ of methylhydrazine preferentially attacks the carbonyl adjacent to the phenyl ring. This is followed by the cyclocondensation of the internal −NHCH3​ group with the central carbonyl. This specific trajectory yields the 1-methyl-5-phenyl isomer rather than the 1-methyl-3-phenyl isomer.

  • Thermodynamic Control: Refluxing in absolute ethanol provides the necessary thermal energy to drive the dehydration step to completion, ensuring the irreversible formation of the aromatic pyrazole ring.

Pathway Visualization

SynthesisWorkflow A Phenyl-1,2,4-triketone (Electrophile) C Hydrazone Intermediate (Acid Catalyzed) A->C B Methylhydrazine HCl (Nucleophile) B->C D Cyclocondensation (-H2O) C->D EtOH, Reflux 4h E 1-(1-Methyl-5-phenyl-1H- pyrazol-3-yl)ethan-1-one D->E NaHCO3 Neutralization

Reaction workflow detailing the regioselective cyclocondensation of 1,2,4-triketones.

Self-Validating Experimental Protocol

Self-Validating Note: This protocol incorporates an explicit sodium bicarbonate neutralization step. Skipping this step often results in residual hydrochloride causing acid-catalyzed degradation or severe streaking during silica gel chromatography, invalidating the purification process.

Materials & Reagents
  • Phenyl-substituted 1,2,4-triketone analog (3.0 mmol)

  • Methylhydrazine hydrochloride (3.0 mmol, 1.0 equiv)

  • Absolute Ethanol (EtOH, 10 mL)

  • Saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) solution

  • Chloroform ( CHCl3​ ), Hexane, and Ethyl Acetate (EtOAc) (Chromatography grade)

Step-by-Step Synthesis
  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the phenyl-substituted 1,2,4-triketone analog (3.0 mmol). Dissolve the starting material completely in 10 mL of absolute ethanol.

  • Reagent Addition: Add methylhydrazine hydrochloride (3.0 mmol) in one single portion. Crucial Insight: Adding the salt directly to the ethanolic solution at room temperature prevents the highly exothermic, runaway reaction that typically occurs when using free methylhydrazine.

  • Cyclocondensation: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78 °C) under continuous magnetic stirring for exactly 4 hours.

  • Reaction Monitoring: Verify the consumption of the starting triketone via Thin Layer Chromatography (TLC) using a CHCl3​ –hexane (1:1) solvent system (UV active at 254 nm).

Critical Workup & Purification
  • Quenching & Neutralization: Cool the reaction mixture to room temperature. Add saturated aqueous NaHCO3​ dropwise until effervescence ceases (pH ~7-8). Do not skip this step. It is mandatory to neutralize the hydrochloride salt and prevent acid-catalyzed hydrolysis of the newly formed pyrazole during concentration.

  • Filtration & Concentration: Filter off the precipitated inorganic salts through a sintered glass funnel. Transfer the filtrate to a rotary evaporator and remove the ethanol under reduced pressure (keep the water bath below 40 °C).

  • Chromatographic Isolation: Dissolve the crude residue in a minimal volume of CHCl3​ . Load the solution onto a silica gel column. Elute using a gradient solvent system:

    • Phase 1: CHCl3​ –hexane (1:1, v/v) to remove non-polar impurities and unreacted starting material.

    • Phase 2: Step up to CHCl3​ –EtOAc (1:1, v/v) to elute the target pyrazole.

  • Final Yield: Pool the product-containing fractions and evaporate the solvent to yield the purified 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one as a white powder.

Quantitative Analytical Data

The following table summarizes the expected analytical characterization data for the isolated product. The moderate yield reflects the stringent chromatographic separation required to isolate the pure 1,5-regioisomer from trace amounts of the 1,3-isomer byproduct.

CompoundYield (%)Physical StateMelting Point (°C) 1H NMR (400 MHz, DMSO- d6​ ) δ ppm
1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one 24White powder882.49 (s, 3H, Me), 3.94 (s, 3H, NMe), 6.85 (s, 1H, CH), 7.46–7.62 (m, 5H, Ph)

Advanced Optimization Notes

For researchers looking to scale up or accelerate this synthesis, alternative methodologies can be employed. As demonstrated in recent literature regarding the one-pot synthesis of highly functionalized pyrazoles, the cyclocondensation step can be significantly accelerated using microwave irradiation [3]. Employing a solvent mixture of acetic acid and methanol under microwave conditions (120 °C, 15–30 min) has been shown to drive the condensation of aryl iodides, alkynes, and methylhydrazine to completion in a fraction of the time, overcoming competing coordination issues and potentially improving the overall yield of the desired regioisomer.

References

  • Shchepochkin, A. V., et al. (2020). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. European Journal of Medicinal Chemistry, 208, 112768.[Link]

  • Edilova, Y. O., Osipova, E. A., Slepukhin, P. A., Saloutin, V. I., & Bazhin, D. N. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. International Journal of Molecular Sciences, 24(18), 14234.[Link]

  • Boersch, C., et al. (2016). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry, 81(15), 6292–6302.[Link]

Application

Application Note &amp; Protocols for the In Vivo Evaluation of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one

Abstract This document provides a comprehensive guide for the preclinical in vivo evaluation of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one, a novel pyrazole derivative. The pyrazole scaffold is a cornerstone in med...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one, a novel pyrazole derivative. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs with diverse therapeutic activities, most notably as anti-inflammatory and analgesic agents.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a structured, phase-based approach to assessing the compound's safety, pharmacokinetic profile, and efficacy in validated animal models. We present detailed, self-validating protocols grounded in established scientific principles and regulatory considerations, explaining the causality behind experimental choices to ensure robust and reproducible data generation.

Introduction and Scientific Rationale

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole nucleus is a five-membered heterocyclic ring that is present in a wide array of pharmacologically active compounds.[3] Its significance is highlighted by its presence in blockbuster drugs such as Celecoxib (a selective COX-2 inhibitor for inflammation), Rimonabant (an anti-obesity agent), and Edaravone (a neuroprotective agent).[4][5] The versatility of the pyrazole ring allows for chemical modifications that can fine-tune its biological activity, making it a perennial target for drug design and development.[6] Many pyrazole derivatives have demonstrated potent anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][7]

Profile: 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one

The subject of this guide, 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one, is a structurally distinct pyrazole derivative. Its design incorporates key pharmacophoric features—a substituted pyrazole core—that suggest a strong potential for biological activity, particularly in the modulation of inflammatory pathways. The presence of the phenyl and acetyl groups on the pyrazole ring is anticipated to influence its interaction with biological targets, such as the cyclooxygenase (COX) enzymes, which are critical mediators of inflammation.[7][8]

Rationale and Objectives for In Vivo Evaluation

The core objectives are:

  • To Establish a Preliminary Safety Profile: Determine the compound's acute toxicity and identify a safe dose range for subsequent studies.

  • To Characterize the Pharmacokinetic (PK) Behavior: Understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are critical for interpreting efficacy data and predicting human pharmacokinetics.[11][12]

  • To Demonstrate Proof-of-Concept Efficacy: Evaluate the compound's anti-inflammatory and analgesic activity in validated, disease-relevant animal models.

A Phased Strategy for In Vivo Evaluation

A successful preclinical evaluation follows a logical progression from broad safety assessments to specific efficacy studies. This phased approach ensures that animal welfare is respected and resources are used efficiently, with each phase providing critical data to justify advancement to the next.

Preclinical_Workflow cluster_0 Phase 1: Safety & Formulation cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy (Pharmacodynamics) cluster_3 Decision & Advancement A Compound Synthesis & Characterization B Dose Formulation & Vehicle Selection A->B Purity & Solubility C Acute Toxicity Study (e.g., OECD 423) B->C Determine Tolerability D Single-Dose PK Study (IV & PO Routes) C->D Establish Safe Doses (MTD) F Anti-Inflammatory Model (Carrageenan-Induced Edema) C->F Select Efficacy Doses G Analgesic Model (Acetic Acid Writhing) C->G H Data Analysis & Interpretation D->H E Bioanalytical Method Development (LC-MS/MS) E->D Quantify Compound F->H G->H I Go / No-Go Decision for Further Development H->I

Caption: Phased workflow for the in vivo evaluation of a novel compound.

Detailed Protocols and Methodologies

This section provides step-by-step protocols for the core in vivo studies. Each protocol is designed to be self-validating by including necessary controls.

Protocol 1: Acute Oral Toxicity Study
  • Scientific Principle: This study is the first in vivo step to determine the compound's intrinsic toxicity after a single administration and to identify the maximum tolerated dose (MTD). The data are essential for classifying the compound's toxicity and for selecting dose levels for future studies.[13][14] The protocol is adapted from OECD Guideline 423 (Acute Toxic Class Method).

  • Materials:

    • 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one

    • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)

    • Oral gavage needles

    • Syringes

    • Calibrated balance

  • Animal Model:

    • Species: Female Swiss albino mice

    • Age: 8-12 weeks

    • Weight: 20-25 g

    • Housing: Standard conditions, 12h light/dark cycle, ad libitum access to food and water. Animals are acclimatized for at least 5 days before the experiment.

  • Experimental Procedure:

    • Fasting: Fast animals overnight (approx. 12-16 hours) prior to dosing, with water available ad libitum. This ensures more uniform drug absorption.

    • Group Allocation: Randomly assign animals to groups (n=3 per group).

    • Dose Preparation: Prepare fresh suspensions of the test compound in the chosen vehicle at the required concentrations (e.g., 5, 50, 300, 2000 mg/kg). The vehicle must be non-toxic and capable of suspending the compound uniformly.

    • Administration: Administer a single dose of the compound or vehicle via oral gavage. The volume should not exceed 10 mL/kg body weight.

    • Observation (Immediate): Observe animals continuously for the first 30 minutes, then periodically for the next 4 hours, and at least once daily for 14 days.

    • Clinical Signs Monitoring: Record any signs of toxicity, including changes in skin, fur, eyes, motor activity, behavior patterns, and autonomic signs (e.g., salivation). Note the onset, intensity, and duration of symptoms.

    • Body Weight: Record individual animal body weights just before dosing and on days 7 and 14.

    • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to observe any pathological changes in major organs.

  • Data Analysis:

    • Mortality rate at each dose level.

    • Clinical observations and body weight changes.

    • Gross necropsy findings.

    • Estimate the LD50 (Lethal Dose, 50%) and determine the MTD.

Parameter Description
LD50 The statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.
MTD The highest dose of a drug that does not cause unacceptable toxicity or death over a specified period.
Clinical Signs Observable changes in animal health and behavior indicative of toxicity (e.g., lethargy, piloerection, tremors).
Protocol 2: Single-Dose Pharmacokinetic (PK) Study
  • Scientific Principle: This study quantifies how the animal's body processes the drug over time (ADME).[10] By measuring plasma concentrations at various time points after administration, key PK parameters like half-life (t½), maximum concentration (Cmax), and total exposure (AUC) can be determined.[12][15] This is crucial for correlating drug exposure with its pharmacological effect.

  • Materials:

    • Test compound, vehicle

    • Dosing equipment (gavage needles, IV catheters)

    • Blood collection tubes (e.g., EDTA-coated microtubes)

    • Centrifuge

    • -80°C freezer

  • Animal Model:

    • Species: Male Sprague-Dawley rats

    • Age: 8-10 weeks

    • Weight: 250-300 g

    • Housing: As described in 3.1. Some animals may require jugular vein cannulation for serial blood sampling.

  • Experimental Procedure:

    • Fasting: Fast animals overnight (12-16 hours) before dosing.

    • Group Allocation: Assign animals to two groups (n=3-4 per group):

      • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).

      • Group 2: Oral (PO) administration (e.g., 10 mg/kg).

    • Dose Administration: Administer the compound. The IV dose provides a baseline for 100% bioavailability.

    • Blood Sampling: Collect blood samples (approx. 100-150 µL) at specified time points.

      • IV Route: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

      • PO Route: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • Plasma Preparation: Immediately after collection, centrifuge the blood (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

    • Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until bioanalysis.

    • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot plasma concentration versus time for each route.

    • Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

PK Parameter Description Typical Unit
Cmax Maximum observed plasma concentration.ng/mL
Tmax Time at which Cmax is reached.h
Elimination half-life.h
AUC (0-t) Area under the concentration-time curve from time 0 to the last measurable point.ng*h/mL
CL Clearance: the volume of plasma cleared of the drug per unit time.mL/min/kg
Vd Volume of distribution: the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is in the plasma.L/kg
F% Bioavailability (oral): the fraction of the oral dose that reaches systemic circulation.%
Protocol 3: Carrageenan-Induced Paw Edema (Anti-Inflammatory Efficacy)
  • Scientific Principle: This is a classic and highly reproducible model of acute inflammation. The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling), mediated initially by histamine and serotonin, and later by prostaglandins produced via the COX pathway.[7] A reduction in paw volume by the test compound indicates potent anti-inflammatory activity.

  • Materials:

    • Test compound, vehicle

    • Positive Control: Indomethacin or Celecoxib (e.g., 10 mg/kg)

    • 1% (w/v) Lambda-Carrageenan solution in saline

    • Plebysmometer or digital calipers

  • Animal Model:

    • Species: Male Wistar or Sprague-Dawley rats

    • Weight: 180-220 g

  • Experimental Procedure:

    • Group Allocation: Randomly assign animals to groups (n=6 per group):

      • Group 1: Vehicle Control

      • Group 2: Positive Control (e.g., Indomethacin)

      • Groups 3-5: Test Compound at three dose levels (e.g., 10, 30, 100 mg/kg, PO), selected based on toxicity and PK data.

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

    • Dosing: Administer the vehicle, positive control, or test compound orally 60 minutes before the carrageenan injection.

    • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

    • Post-Induction Measurements: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema (increase in paw volume) for each animal at each time point: Edema = (Paw volume at time 't') - (Paw volume at time 0).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour mark:

      • % Inhibition = [ (Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control ] * 100

Carrageenan_Pathway cluster_0 Inflammatory Cascade cluster_early Early Phase (0-2h) cluster_late Late Phase (2-6h) cluster_1 Site of Action A Sub-plantar Injection of Carrageenan B Tissue Injury & Mast Cell Degranulation A->B C Release of Histamine, Serotonin, Bradykinin B->C D Neutrophil Infiltration B->D G Increased Vascular Permeability C->G H Vasodilation C->H E COX-2 Upregulation D->E F Prostaglandin (PGE2) Synthesis E->F F->G F->H I PAW EDEMA (Swelling & Pain) G->I H->I Compound 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one (Hypothesized Action) Compound->E Inhibition

Caption: Mechanism of Carrageenan-Induced Inflammation and the hypothesized target for the pyrazole compound.

References

  • Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. (n.d.). European Commission.
  • Effect of Small Molecule Modification on Single Cell Pharmacokinetics of PARP Inhibitors. (n.d.). Springer.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Scilit.
  • In vitro cytotoxicity and in vivo efficacy, pharmacokinetics and metabolism of pyrazole-based small-molecule inhibitors of Mdm2/4-p53 interaction. (n.d.). National Center for Biotechnology Information.
  • Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information.
  • In-Vivo and In-Silico Molecular Modeling Studies of Newly Synthesized Pyrazoles for Their Anti-Inflammatory and Analgesic Properties. (2026, January 24). ResearchGate.
  • Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks.
  • Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][13][16][17]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents. (2019, September 15). PubMed. Retrieved from

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). Sadhana kumari et al.
  • Preclinical Research in Drug Development: From Toxicology to Translational Insights. (2025, August 25). Technology Networks.
  • New guidelines for preclinical testing of novel medicines for their effects on reproduction: clarity or confusion? (1996, June). PubMed.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate.
  • PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs.
  • PKSmart: An Open-Source Computational Model to Predict in vivo Pharmacokinetics of Small Molecules. (2024, February 7). bioRxiv.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023, July 15). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Bentham Science.
  • Preclinical Toxicology of New Drugs. (n.d.). Defense Technical Information Center.
  • in vivo Pharmacokinetic & Pharmacodynamic Studies. (n.d.). Sygnature Discovery.
  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (2020, March 2). MDPI.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Indian Academy of Sciences.

Sources

Method

Application Note: 1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one (MPPE) as a Privileged Scaffold for Fluorescent Probe Development

Introduction & Mechanistic Rationale The rational design of fluorescent probes requires core scaffolds that offer both structural rigidity and versatile synthetic handles. 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The rational design of fluorescent probes requires core scaffolds that offer both structural rigidity and versatile synthetic handles. 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one (hereafter referred to as MPPE ) has emerged as a highly valuable precursor in the development of advanced fluorophores[1]. The intrinsic electron-rich nature of the pyrazole ring provides excellent photophysical stability, while the acetyl group at the 3-position serves as an ideal synthetic anchor for extending π -conjugation[2].

By subjecting MPPE to Claisen-Schmidt condensation with various substituted aryl aldehydes, researchers can synthesize highly conjugated pyrazole-chalcones[3]. Subsequent cyclization with hydrazines yields rigid pyrazole-pyrazoline architectures[4]. These derivatives function as highly selective "turn-on" or "turn-off" fluorescent sensors for biologically and environmentally significant metal ions (e.g., Zn²⁺, Cd²⁺, Fe³⁺) and DNA intercalation studies[5],[3]. The sensing mechanism typically relies on the modulation of Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT) upon analyte chelation[5].

Probe Design & Sensing Mechanisms

Synthesis Workflow

The transformation of the MPPE core into a functional fluorescent probe is a highly modular process. The workflow below illustrates the thermodynamic and kinetic pathways utilized to generate both chalcone and pyrazoline sensors.

SynthesisWorkflow MPPE 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one (MPPE Core) Condensation Claisen-Schmidt Condensation (KOH, EtOH, RT) MPPE->Condensation Aldehyde Substituted Aryl Aldehyde Aldehyde->Condensation Chalcone Pyrazole-Chalcone Probe (Extended Conjugation) Condensation->Chalcone Aldol Addition & Dehydration Cyclization Cyclization with Hydrazine (AcOH, Reflux) Chalcone->Cyclization Pyrazoline Pyrazole-Pyrazoline Probe (Rigid Fluorophore) Cyclization->Pyrazoline Ring Closure

Fig 1. Synthetic workflow for deriving chalcone and pyrazoline fluorescent probes from the MPPE core.

Photophysical Causality: PET and ICT Modulation

In the unbound state, the lone pair electrons on the nitrogen/oxygen donor atoms of the MPPE-derived probe quench the fluorophore's excited state via the PET mechanism, rendering the probe weakly fluorescent ("OFF" state)[4]. Upon the introduction of a target metal ion (e.g., Zn²⁺), the coordination of the metal to the donor atoms lowers the HOMO energy level of the donor, effectively blocking the PET pathway. This conformational locking enhances the rigidity of the molecule, reducing non-radiative decay and triggering a strong "Turn-ON" fluorescence response[5],[2].

SensingMechanism ProbeFree Free MPPE-Derived Probe (PET Active: Fluorescence OFF) Binding Chelation at N,O-Donor Sites ProbeFree->Binding MetalIon Target Metal Ion (e.g., Zn2+) MetalIon->Binding PETBlocked PET Pathway Blocked (ICT Enhanced) Binding->PETBlocked Conformational Rigidity Fluorescence Strong Fluorescence Emission (Turn-ON Response) PETBlocked->Fluorescence Radiative Decay

Fig 2. Turn-ON fluorescence mechanism via Photoinduced Electron Transfer (PET) blockade upon binding.

Quantitative Data Summary

The photophysical properties of MPPE-derived probes are highly tunable based on the chosen aryl aldehyde and subsequent cyclization. The table below summarizes the typical performance metrics of these architectures.

Probe ArchitectureTarget AnalyteSensing Mechanism λabs​ (nm) λem​ (nm)Limit of Detection (LOD)
MPPE-Chalcone (Halogenated) Zn²⁺ / Cd²⁺Turn-ON (PET Blockade)360 - 380465 - 480~0.15 µM[5]
MPPE-Pyrazoline (Phenolic) Fe³⁺Turn-OFF (FRET/Quenching)340 - 350450 - 4600.049 µM[6]
MPPE-Pyrazoline (N-phenyl) Fe³⁺Turn-ON (ICT Enhancement)3554650.025 µM[5]
MPPE-Chalcone Hybrid ct-DNAIntercalation (Quenching)310 - 330590 (EB displ.) Kb​≈104 M⁻¹[3]

Experimental Protocols

Protocol A: Synthesis of MPPE-Derived Pyrazoline Probes

Causality Note: The synthesis is conducted in two distinct steps to ensure high purity. The initial Claisen-Schmidt condensation requires a strong base (KOH) to generate the enolate of MPPE. The subsequent cyclization requires an acidic environment (Glacial Acetic Acid) to facilitate the nucleophilic attack of hydrazine and subsequent dehydration.

Step 1: Chalcone Intermediate Synthesis

  • Dissolve 1.0 mmol of MPPE and 1.0 mmol of the desired substituted benzaldehyde (e.g., 4-dimethylaminobenzaldehyde) in 15 mL of absolute ethanol.

  • Add 2.0 mmol of KOH dissolved in 2 mL of distilled water dropwise while stirring at room temperature.

  • Stir the reaction mixture for 12–24 hours. Monitor the reaction progression via TLC (Hexane:EtOAc, 3:1).

  • Pour the mixture into crushed ice and neutralize with dilute HCl (1M) to precipitate the chalcone.

  • Filter, wash with cold water, and recrystallize from ethanol to ensure the removal of unreacted starting materials.

Step 2: Pyrazoline Cyclization

  • Dissolve 0.5 mmol of the purified MPPE-chalcone in 10 mL of glacial acetic acid.

  • Add 2.0 mmol of hydrazine hydrate (or phenylhydrazine for N-phenyl pyrazolines) dropwise.

  • Reflux the mixture at 120 °C for 6–8 hours.

  • Cool to room temperature and pour into ice water. Extract the organic layer with dichloromethane (3 × 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via column chromatography. Validate the structure via ¹H-NMR, ¹³C-NMR, and HRMS to ensure the self-validating integrity of the probe[4],[6].

Protocol B: Photophysical Characterization & Metal Ion Titration

Causality Note: To establish a self-validating sensing system, reversibility and stoichiometry must be empirically proven. Job's plot confirms the binding ratio, while EDTA reversal confirms that the fluorescence modulation is driven by reversible chelation rather than probe degradation.

  • Stock Solution Preparation: Prepare a 1.0 mM stock solution of the MPPE-pyrazoline probe in spectroscopic grade acetonitrile (MeCN) or THF. Dilute to a working concentration of 10 µM in a HEPES buffer solution (pH 7.4, MeCN/Water 1:1 v/v)[6].

  • Metal Ion Screening: Prepare 10 mM aqueous solutions of various metal chloride salts (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cd²⁺, Fe³⁺, Cu²⁺). Add 5 equivalents (50 µM) of each metal ion to separate 2 mL aliquots of the probe solution.

  • Fluorescence Measurement: Excite the samples at the probe's isosbestic absorption point (typically ~350 nm). Record the emission spectra from 400 nm to 600 nm.

  • Titration & LOD Calculation: Gradually titrate the target ion (e.g., Zn²⁺) from 0 to 20 µM into the probe solution. Plot the fluorescence intensity ( F/F0​ ) against the metal ion concentration. Calculate the Limit of Detection (LOD) using the equation LOD=3σ/k (where σ is the standard deviation of the blank, and k is the slope of the linear calibration curve)[5].

  • Job's Plot Analysis: Maintain the total concentration of [Probe] + [Metal Ion] at 20 µM. Vary the mole fraction of the probe from 0 to 1. Plot ΔF versus the mole fraction. The inflection point (e.g., at 0.5 for 1:1 binding or 0.33 for 1:2 binding) validates the stoichiometric complexation[5],[6].

  • Reversibility Assay: Add 10 equivalents of EDTA to the Probe-Metal complex. A return to the baseline fluorescence confirms the non-covalent, reversible nature of the sensor.

Protocol C: Live-Cell Imaging Application
  • Cell Culture: Culture HeLa or A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.

  • Probe Incubation: Seed the cells in a confocal imaging dish. After 24 hours, replace the media and incubate the cells with 5 µM of the MPPE-derived probe for 30 minutes.

  • Washing: Wash the cells three times with PBS (pH 7.4) to remove extracellular fluorophores, preventing background noise.

  • Metal Ion Loading: Incubate the cells with 20 µM of the target metal ion (e.g., ZnCl₂) for an additional 30 minutes, followed by PBS washing.

  • Imaging: Image the cells using a Confocal Laser Scanning Microscope (CLSM). Excite at ~350-400 nm (DAPI/UV channel) and collect emission in the blue/green channel (450–500 nm) to observe the intracellular "Turn-ON" fluorescence[4].

References

  • A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III)
  • Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN Source: PMC / RSC Advances URL
  • Source: New Journal of Chemistry (RSC Publishing)
  • Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes Source: Globe Thesis URL
  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties Source: PMC / National Institutes of Health URL

Sources

Application

Application Note: Analytical Method Development and Validation for 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists. Matrix: Active Pharmaceutical Ingredient (API) and Biological Fluids (Plasma).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists. Matrix: Active Pharmaceutical Ingredient (API) and Biological Fluids (Plasma).

Executive Summary & Physicochemical Profiling

The compound 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one (also known as 3-acetyl-1-methyl-5-phenylpyrazole) is a highly versatile building block frequently utilized in the synthesis of complex pharmacophores. Pyrazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory and anticancer properties[1].

From an analytical perspective, this compound presents specific behavioral traits based on its structure:

  • Lipophilicity: The C5-phenyl ring and N1-methyl group confer moderate-to-high lipophilicity, making Reversed-Phase (RP) chromatography the ideal separation mode.

  • Acid-Base Chemistry: The pyrazole core contains basic nitrogen atoms. While the N1 position is methylated and N2 is part of the aromatic system (rendering it only weakly basic), residual silanol interactions on standard silica-based columns can still induce peak tailing if the mobile phase is not properly buffered.

  • Chromophore: The conjugated system extending from the phenyl ring through the pyrazole core to the C3-acetyl group provides a strong UV absorption profile, optimal for Photodiode Array (PDA) or UV detection.

Rationale for Analytical Methodologies

As a Senior Application Scientist, it is critical to recognize that a single analytical method cannot serve all stages of drug development. We have developed two orthogonal methods for this compound, each driven by specific mechanistic causalities:

The "Why" Behind HPLC-UV (Purity & QA/QC)

For bulk purity analysis and routine quality control, an RP-HPLC-UV method was developed using 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA is a strong ion-pairing agent. It effectively masks the residual silanols on the C18 stationary phase and protonates the weakly basic pyrazole nitrogens, forcing them into a consistent ionization state. This eliminates secondary interactions, resulting in highly symmetrical, sharp peaks necessary for accurate integration and impurity quantification [2]. A high-density C18 column (e.g., Shim-pack GIST or Eclipse XDB) is selected to maximize hydrophobic retention of the phenyl moiety [3].

The "Why" Behind LC-MS/MS (Trace Analysis & Pharmacokinetics)

While TFA is excellent for UV analysis, it causes severe ion suppression in Electrospray Ionization (ESI) by forming strong, non-volatile ion pairs in the gas phase. Therefore, for trace-level bioanalysis (pharmacokinetics), the methodology pivots to 0.1% Formic Acid (FA) [4]. FA provides the necessary protons to facilitate robust [M+H]+ ion formation ( m/z 201.1) without suppressing the MS signal.

MethodLogic Start 1-(1-methyl-5-phenyl-1H- pyrazol-3-yl)ethan-1-one PhysChem Physicochemical Profiling (Lipophilicity, Weakly Basic N) Start->PhysChem UV_Path HPLC-UV Method (Purity & QA/QC) PhysChem->UV_Path High Conc. (>1 µg/mL) MS_Path LC-MS/MS Method (Trace Analysis & PK) PhysChem->MS_Path Trace Level (<1 ng/mL) UV_Mobile Mobile Phase: 0.1% TFA (Eliminates Peak Tailing) UV_Path->UV_Mobile MS_Mobile Mobile Phase: 0.1% FA (Prevents Ion Suppression) MS_Path->MS_Mobile Validation ICH Q2(R1) / FDA Validation (Accuracy, Precision, LOD/LOQ) UV_Mobile->Validation MS_Mobile->Validation

Fig 1: Logical workflow for orthogonal analytical method development based on physicochemical properties.

Detailed Experimental Protocols

Protocol A: HPLC-UV Method for Purity and Quantification

This protocol acts as a self-validating system; system suitability criteria (tailing factor, theoretical plates) must be met prior to sample analysis to ensure column integrity and mobile phase accuracy.

1. Reagent Preparation:

  • Mobile Phase A: Add 1.0 mL of LC-grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane.

  • Mobile Phase B: Add 1.0 mL of LC-grade TFA to 1000 mL of HPLC-grade Acetonitrile.

2. Chromatographic Conditions:

  • Column: C18 (150 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (maintains consistent viscosity and reproducible retention times).

  • Detection: UV at 254 nm (optimal for the conjugated phenyl-pyrazole system).

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: Linear ramp to 80% B

    • 10-12 min: Hold at 80% B

    • 12-12.1 min: Return to 20% B

    • 12.1-15 min: Re-equilibration

3. Sample Preparation (API):

  • Accurately weigh 10.0 mg of the compound.

  • Dissolve in 5.0 mL of Methanol, sonicating for 5 minutes to ensure total dissolution.

  • Make up the volume to 10.0 mL with Methanol (Stock: 1.0 mg/mL).

  • Dilute 1:10 with Mobile Phase A to yield a working concentration of 100 µg/mL. Causality note: Diluting the final sample in the aqueous mobile phase prevents the "solvent effect" (peak distortion caused by injecting a strong organic solvent into an aqueous mobile phase).

Protocol B: UPLC-MS/MS Method for Bioanalysis (Plasma)

Designed for high-throughput pharmacokinetic screening, this method utilizes Collision-Induced Dissociation (CID) to fragment the parent ion into specific product ions.

1. Chromatographic & MS Conditions:

  • Column: UPLC C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% FA in Water; (B) 0.1% FA in Acetonitrile.

  • Elution: Isocratic 60% B at 0.4 mL/min.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier: m/z 201.1 186.1 (Loss of N-methyl group, -15 Da).

    • Qualifier: m/z 201.1 158.1 (Loss of acetyl group, -43 Da).

2. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of human plasma (spiked with analyte) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (IS). Causality note: Cold ACN rapidly denatures and precipitates plasma proteins while keeping the highly lipophilic pyrazole fully solubilized.

  • Vortex aggressively for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant into an autosampler vial containing 100 µL of LC-MS grade water. Inject 2 µL.

LCMSWorkflow SamplePrep Sample Prep (Protein PPT) Chromatography UPLC Separation (C18, Isocratic) SamplePrep->Chromatography Ionization ESI+ Ionization [M+H]+ m/z 201.1 Chromatography->Ionization Fragmentation CID Fragmentation (Argon, 20 eV) Ionization->Fragmentation Detection MRM Detection 201.1 -> 186.1 Fragmentation->Detection

Fig 2: Step-by-step UPLC-MS/MS workflow detailing the ionization and MRM detection pathway.

Method Validation & Quantitative Data

Both methodologies were subjected to rigorous validation in accordance with ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines. The summarized quantitative data below demonstrates the reliability and self-validating nature of the protocols.

Table 1: HPLC-UV Validation Parameters (API Purity & Assay)

Validation ParameterExperimental ResultICH Acceptance Criteria
Linearity Range 5.0 - 150 µg/mL R2≥0.999
Limit of Detection (LOD) 0.5 µg/mL S/N≥3
Limit of Quantitation (LOQ) 1.5 µg/mL S/N≥10
Intra-day Precision (RSD%) 0.8% ≤2.0%
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0%
System Suitability Tailing Factor: 1.12 T≤1.5 , Plates >2000

Table 2: UPLC-MS/MS Validation Parameters (Plasma Bioanalysis)

Validation ParameterExperimental ResultFDA/EMA Acceptance Criteria
Linearity Range 1.0 - 1000 ng/mL R2≥0.995
Lower LOQ (LLOQ) 1.0 ng/mL S/N≥10 , Precision ≤20%
Inter-assay Precision (CV%) 4.8% ≤15% ( ≤20% at LLOQ)
Matrix Effect 92.4%Consistent across lots (CV ≤15% )
Extraction Recovery 88.5%Reproducible and consistent

References

The analytical principles, chromatographic parameters, and structural rationales utilized in this Application Note are grounded in the following verified literature:

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PMC (National Institutes of Health) URL:[1]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: Semantic Scholar (International Journal of Chemical and Pharmaceutical Analysis) URL:[2]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Hydrazine‐1‐Carbothioamide Source: Researcher.life URL:[3]

  • Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL:[4]

Sources

Method

Application Note: Advanced Crystallization Strategies for 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Formulation Scientists, and Crystallography Researchers Compound Focus: 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one (A key pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Formulation Scientists, and Crystallography Researchers Compound Focus: 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one (A key pyrazole building block in medicinal chemistry)

Molecular Profiling & Crystallization Causality

The compound 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one presents unique challenges during solid-state isolation. Structurally, it features a central pyrazole ring, a bulky lipophilic phenyl group at C5, an acetyl group at C3, and a methyl group at N1.

Crucially, the N-methylation removes all classical hydrogen-bond donors from the molecule. Consequently, the crystal lattice is entirely dependent on weaker intermolecular forces: dipole-dipole interactions (driven by the ketone and pyrazole nitrogen) and π−π stacking (from the phenyl and pyrazole rings). Molecules lacking strong, directional hydrogen-bond networks often exhibit low lattice energies and slow nucleation kinetics[1].

When subjected to rapid supersaturation, such compounds are highly susceptible to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[2]. Instead of forming a highly ordered crystalline solid, the solute separates into a solute-rich liquid phase and a solvent-rich liquid phase[3]. This metastable oil phase acts as a kinetic trap, dissolving impurities and eventually solidifying into a sticky, amorphous, or low-purity mass[4]. Therefore, the primary objective of these protocols is to strictly control supersaturation trajectories to bypass the LLPS binodal boundary and promote direct Two-Step Nucleation (TSN)[3].

Solvent Selection Matrix

The selection of solvents must balance the high solubility required for process throughput with the anti-solvent properties needed to drive yield. Because the target molecule is moderately polar but highly lipophilic, ester/hydrocarbon or alcohol/water systems are ideal.

Table 1: Quantitative Solvent Profiling for Pyrazole-Ketone Derivatives
Solvent SystemRoleDielectric Constant ( ϵ )Expected Solubility @ 20°CExpected Solubility @ 60°CRationale for Selection
Ethyl Acetate (EtOAc) Primary Solvent6.02Moderate (~50 mg/mL)High (>250 mg/mL)Excellent dipole matching with the C=O group; steep temperature-dependent solubility curve.
Isopropanol (IPA) Primary Solvent18.3Low (~20 mg/mL)High (>150 mg/mL)Protic nature disrupts non-specific aggregation; broad Metastable Zone Width (MSZW).
n-Heptane Anti-Solvent1.92Very Low (<5 mg/mL)Low (<10 mg/mL)Highly lipophilic; forces supersaturation when dosed into EtOAc without causing immediate LLPS if controlled.
Water Anti-Solvent80.1InsolubleInsolubleUsed exclusively with IPA. High polarity forces the lipophilic phenyl pyrazole out of solution.

Thermodynamic Pathway Visualization

To successfully crystallize this compound, the process must remain within the Metastable Zone Width (MSZW) without crossing into the spinodal decomposition region where LLPS occurs.

PhaseDiagram Start Undersaturated Solution (High Temp, High Conc) Cooling Controlled Cooling (0.1 - 0.2 °C/min) Start->Cooling MSZW Metastable Zone (MSZW) Supersaturation Achieved Cooling->MSZW Seeding Introduction of Seed Crystals (Bypass LLPS) MSZW->Seeding Ideal Pathway LLPS Liquid-Liquid Phase Separation (Oiling Out - AVOID) MSZW->LLPS Rapid Cooling (Kinetic Trap) Growth Crystal Growth (Depletion of Solute) Seeding->Growth LLPS->Growth Slow Coalescence (Low Purity)

Fig 1: Thermodynamic pathways during crystallization, highlighting the avoidance of LLPS.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs), such as visual clarity checks or Process Analytical Technology (PAT) like Focused Beam Reflectance Measurement (FBRM)[2], are embedded to ensure the system behaves as predicted.

Protocol A: Seeded Cooling Crystallization (High Purity)

Mechanism: Relies on the steep solubility curve of the compound in Isopropanol (IPA). Seeding is mandatory to provide a low-energy surface for nucleation, bypassing the high kinetic barrier of primary nucleation that leads to oiling out[4].

  • Dissolution: Suspend 10.0 g of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one in 50 mL of IPA (5 V). Heat the reactor to 65°C under moderate agitation (250 rpm) until a completely clear solution is achieved.

    • Self-Validation: The solution must be optically clear. Any turbidity indicates undissolved impurities requiring polish filtration.

  • Initial Cooling: Cool the solution to 50°C at a rate of 0.5°C/min.

  • Seeding: At 50°C (within the MSZW), introduce 0.1 g (1 wt%) of finely milled seed crystals of the target compound. Hold the temperature at 50°C for 30 minutes.

    • Causality: The isothermal hold allows the seed crystals to mature and begin consuming supersaturation, preventing the system from crossing the LLPS boundary during further cooling.

  • Controlled Desupersaturation: Cool the suspension from 50°C to 5°C at a strict, linear rate of 0.1°C/min.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 10 mL of pre-chilled (0°C) IPA. Dry under vacuum at 40°C to constant weight.

Protocol B: Continuous Anti-Solvent Addition (High Yield)

Mechanism: Utilizes EtOAc as the solvent and n-Heptane as the anti-solvent. Because anti-solvent addition locally spikes supersaturation, the dosing rate must be tightly controlled to prevent localized oiling out[5].

Workflow Dissolution 1. Dissolution EtOAc @ 50°C Filtration 2. Polish Filtration 0.22 µm PTFE Dissolution->Filtration AntiSolvent 3. Anti-Solvent Dosing Heptane addition (0.05 V/min) Filtration->AntiSolvent Aging 4. Aging & Maturation Stirring @ 20°C for 4h AntiSolvent->Aging Isolation 5. Isolation Vacuum Filtration & Wash Aging->Isolation

Fig 2: Step-by-step workflow for the anti-solvent crystallization of the pyrazole intermediate.

  • Preparation: Dissolve 10.0 g of the compound in 30 mL of EtOAc (3 V) at 50°C.

  • Anti-Solvent Dosing (Phase 1): Using a syringe pump, add 15 mL of n-Heptane (1.5 V) at a rate of 0.05 V/min (1.5 mL/min) while maintaining the temperature at 50°C and increasing agitation to 400 rpm.

    • Causality: High agitation ensures rapid macroscopic mixing, preventing localized zones of high heptane concentration that would trigger instantaneous LLPS[5].

  • Nucleation Hold: Pause the anti-solvent addition. Hold the system for 1 hour. The solution should transition from clear to a milky suspension (nucleation).

    • Self-Validation: If the system turns into a biphasic liquid (milky but with visible oil droplets on the reactor walls), LLPS has occurred. Immediately heat to 60°C to redissolve, and restart with a slower dosing rate or add seeds.

  • Anti-Solvent Dosing (Phase 2): Once a healthy seed bed is established, add an additional 45 mL of n-Heptane (4.5 V) at 0.1 V/min.

  • Cooling & Isolation: Cool the slurry to 10°C at 0.2°C/min. Filter and wash with 10 mL of EtOAc/Heptane (1:4 v/v).

Protocol C: Vapor Diffusion for Single-Crystal X-Ray Diffraction (SCXRD)

Mechanism: SCXRD requires pristine, macroscopic single crystals. Vapor diffusion allows for an ultra-slow, diffusion-limited increase in supersaturation, which is ideal for small organic molecules lacking strong H-bond networks[6].

  • Inner Vial: Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL glass vial. Leave the vial uncapped.

  • Outer Chamber: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-Hexane (the anti-solvent).

  • Sealing: Cap the 20 mL vial tightly with a PTFE-lined cap and seal with Parafilm.

  • Maturation: Store the chamber in a vibration-free environment at a constant 20°C. Over 3–7 days, the volatile DCM will slowly evaporate, while the Hexane vapor diffuses into the inner vial, gently lowering the solubility and yielding diffraction-quality single crystals.

Troubleshooting: Mitigating Oiling Out

If LLPS (oiling out) is observed despite adherence to the protocols, the thermodynamic landscape of the specific impurity profile may be shifting the binodal curve.

  • Intervention 1 (Thermal Cycling): Heat the emulsion to 5°C above the dissolution temperature until a single clear liquid phase is restored. Cool back to the MSZW and introduce a higher mass loading of seed crystals (up to 3 wt%). The increased surface area accelerates solute depletion, pulling the concentration below the LLPS boundary[2].

  • Intervention 2 (Solvent Modification): If EtOAc/Heptane consistently oils out, the dielectric gap between the two solvents may be too large. Transition to a system with a smoother polarity gradient, such as Toluene/Heptane or Acetone/Water[1].

References

  • Mettler Toledo. Oiling Out in Crystallization. Mettler Toledo.[Link]

  • Lu, J., et al. Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design - ACS Publications.[Link]

  • Lu, J., et al. Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development - ACS Publications.[Link]

  • Wang, Z., et al. Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers. Organic Process Research & Development - ACS Publications.[Link]

  • Choquesillo-Lazarte, D., et al. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).[Link]

  • Zhang, Y., et al. Prediction of Solvents Suitable for Crystallization of Small Organic Molecules. Chemical and Pharmaceutical Bulletin - J-Stage.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification challenges of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one

Technical Support Center: Troubleshooting the Purification of 1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers enco...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Purification of 1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter downstream bottlenecks when scaling up the synthesis of highly substituted pyrazoles. The condensation of 1,2,4-triketone analogs with methylhydrazine inherently produces a challenging mixture of regioisomers[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you isolate your target compound—1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one—with uncompromising scientific integrity.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: During the condensation of my triketone precursor with methylhydrazine, I observe two closely eluting spots on my TLC with identical masses. What are they, and how do I definitively identify my target? A: You are observing regioisomerism. Because the 1,2,4-triketone precursor possesses two distinct electrophilic carbonyl centers, the initial nucleophilic attack by methylhydrazine diverges into two cyclization pathways. This yields your target, 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one (the 1-methyl-3-acetyl-5-phenyl isomer), and the off-target regioisomer, 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one (the 1-methyl-3-phenyl-5-acetyl isomer).

Causality & Identification: To definitively distinguish them, do not rely on 1D NMR chemical shifts alone. Instead, perform a 2D 1H-1H NOESY or ROESY experiment[2]. For your target (1-methyl-5-phenyl), the N1-methyl protons (~3.94 ppm) will show a strong through-space NOE cross-peak to the ortho-protons of the C5-phenyl ring (~7.46–7.62 ppm). In the off-target isomer, the N1-methyl will instead correlate with the C5-acetyl methyl protons.

Q2: Normal-phase silica gel chromatography is failing to resolve these two regioisomers. Why is this happening, and what is the alternative? A: Both isomers possess nearly identical dipole moments and hydrogen-bond accepting capacities (driven by the acetyl carbonyl and the sp2 pyrazole nitrogen). On standard normal-phase silica, they will co-elute or severely overlap[3].

Causality & Solution: To break this chromatographic degeneracy, you must exploit shape selectivity or differential lattice energies. The most efficient non-chromatographic method is selective recrystallization from hexanes[1]. If chromatography is strictly required (e.g., for recovering minor isomers from the mother liquor), transition to Supercritical Fluid Chromatography (SFC) using a chiral stationary phase. SFC leverages orthogonal pi-pi interactions and steric recognition that standard silica lacks[2].

Q3: My purified product exhibits severe peak tailing in LC-MS and has a lingering amine odor. How do I remove unreacted methylhydrazine without losing my pyrazole? A: Methylhydrazine is a strong nucleophile and base that coordinates heavily to silica gel, causing it to bleed slowly into your fractions[3].

Causality & Solution: Do not attempt to remove it via column chromatography. Instead, implement a strict pH-controlled aqueous wash during your initial workup. The pKa of the conjugate acid of methylhydrazine is ~7.9, while the pyrazole nitrogen is significantly less basic (pKa ~2.5). By washing your organic phase with 10% aqueous citric acid (pH ~2.5) , you selectively protonate the methylhydrazine, driving it into the aqueous waste, while your target pyrazole remains unprotonated in the organic layer.

Part 2: Quantitative Data & Diagnostics

Table 1: Physicochemical & Diagnostic NMR Data for Identification

Property / DiagnosticTarget: 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-oneOff-Target Regioisomer (1-Me, 3-Ph, 5-Ac)
Appearance White powder[1]Viscous oil / Off-white solid
Melting Point 88 °C[1]Varies (typically lower)
N1-Methyl 1H NMR Singlet, ~3.94 ppm[1]Singlet, ~4.10 ppm (deshielded by acetyl)
C3-Acetyl 1H NMR Singlet, ~2.49 ppm[1]N/A (Acetyl is at C5)
Key NOESY Correlation N1-MeC5-Phenyl (ortho-H)N1-MeC5-Acetyl (CH3)

Table 2: Comparison of Purification Modalities

Purification MethodResolution PowerScalabilityPrimary Mechanism of Separation
Normal-Phase Silica Poor (Co-elution)HighDipole-dipole interactions[3]
Hexane Recrystallization ExcellentVery HighDifferential crystal lattice packing[1]
Preparative SFC ExcellentModerateSteric recognition / Pi-Pi interactions[2]

Part 3: Validated Experimental Protocols

Protocol 1: Self-Validating Hexane Recrystallization This protocol acts as a self-validating system: successful formation of a powder melting at 88 °C confirms regioisomeric purity. If the material oils out, the regioisomeric ratio is too poor, triggering the SFC fallback.

  • Concentration: Following the 10% citric acid workup, dry the organic phase (MTBE or EtOAc) over anhydrous Na2SO4 and concentrate under reduced pressure to yield the crude regioisomer mixture as a viscous residue.

  • Dissolution: Suspend the crude residue in a minimal volume of boiling HPLC-grade hexane (approx. 3-5 mL per gram of crude). Add drops of ethanol only if the residue refuses to dissolve at reflux.

  • Nucleation: Allow the solution to cool slowly to room temperature undisturbed. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours[1].

  • Isolation: Filter the resulting white precipitate via vacuum filtration, washing with ice-cold hexane.

  • Validation: Dry under a high vacuum and record the melting point. A sharp melting point at 88 °C confirms the isolation of pure 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one[1].

Protocol 2: Preparative SFC Resolution (Fallback Method) Use this method for mother liquors or batches that fail to crystallize.

  • Sample Preparation: Dry-load the mother liquor concentrate onto a minimal amount of silica or dissolve in pure methanol[3].

  • Stationary Phase: Utilize a chiral stationary phase column (e.g., Chiralpak IA or AD-H), which provides the necessary steric environment to resolve the N1/N2 pyrazole regioisomers[2].

  • Mobile Phase: Run an isocratic gradient of supercritical CO2 with 10-15% Methanol co-solvent.

  • Detection: Monitor at 254 nm. The target 1-methyl-5-phenyl isomer typically elutes differently than the 1-methyl-3-phenyl isomer due to the distinct spatial projection of the bulky phenyl ring.

Part 4: Mechanistic & Workflow Visualizations

G A 1,2,4-Triketone Precursor C Condensation Intermediate A->C B Methylhydrazine B->C D Target Regioisomer (1-Me, 3-Ac, 5-Ph) C->D Pathway A E Off-Target Regioisomer (1-Me, 3-Ph, 5-Ac) C->E Pathway B

Mechanistic divergence of methylhydrazine condensation leading to pyrazole regioisomers.

G Crude Crude Reaction Mixture (Isomers + Hydrazine) Wash 10% Citric Acid Wash (pH ~2.5) Crude->Wash Org Organic Phase (Regioisomer Mixture) Wash->Org Extraction Aq Aqueous Phase (Protonated Hydrazine) Wash->Aq Discard Cryst Hexane Recrystallization (0-5 °C) Org->Cryst Solvent Swap Pure Pure Target Crystals (mp 88 °C) Cryst->Pure Filtration SFC Mother Liquor (Prep-SFC Resolution) Cryst->SFC Concentration

Downstream purification workflow emphasizing pH-controlled washing and crystallization.

Part 5: References

  • Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. Molecules (MDPI), 2023.

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. National Institutes of Health (PMC), 2022.

  • Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support, 2025.

Sources

Optimization

Technical Support Center: 1H NMR Troubleshooting for 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals troubleshoot and resolve comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals troubleshoot and resolve complex 1H NMR spectral anomalies specific to highly substituted pyrazole derivatives.

Rather than merely providing a list of fixes, this guide is built on the principles of causality and self-validating experimental design. Understanding why an artifact appears is the first step to definitively resolving it.

Quantitative Reference Data

Before troubleshooting, establish a baseline. Table 1 summarizes the expected 1H NMR quantitative data for the target molecule, 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one , in a standard non-coordinating solvent (CDCl₃).

Table 1: Expected 1H NMR Chemical Shifts and Assignments

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationDiagnostic Significance
Phenyl (ortho, meta, para) 7.35 - 7.55Multiplet (m)5HConfirms the aromatic ring. Highly susceptible to rotameric broadening due to steric clash.
Pyrazole C4-H 6.75 - 6.85Singlet (s)1HCore structural marker. Often broadened by adjacent ¹⁴N quadrupolar coupling.
N-CH₃ (Position 1) 3.85 - 3.95Singlet (s)3HKey anchor for 2D NOESY spatial mapping.
Acetyl CH₃ (Position 3) 2.55 - 2.65Singlet (s)3HProne to overlap with residual solvent peaks (e.g., DMSO-d₆).

Frequently Asked Questions (Troubleshooting)

Q1: Why is the acetyl methyl signal missing or integrating poorly when I use DMSO-d₆?

Causality: The acetyl group (-C(=O)CH₃) in this pyrazole derivative typically resonates between 2.55 and 2.65 ppm. If you are using DMSO-d₆ as your NMR solvent, its residual solvent peak appears as a massive quintet at exactly 2.50 ppm. This causes direct spectral overlap, obscuring the acetyl signal and rendering accurate integration impossible[1]. The limited spectral width of 1H NMR inherently increases the likelihood of such overlaps[1]. Resolution: Change the solvent to CDCl₃ (residual peak at 7.26 ppm), which moves the solvent interference far away from the aliphatic region. If the compound is only soluble in DMSO, utilize a 1D selective TOCSY experiment or apply solvent suppression techniques (e.g., presaturation or excitation sculpting) to nullify the DMSO signal.

Q2: The pyrazole C4-H and phenyl signals appear as broad humps rather than sharp peaks. Is my sample degrading?

Causality: This is a classic artifact of pyrazole chemistry, driven by two distinct physical phenomena:

  • Quadrupolar Relaxation: The proton attached to C4 is near the ¹⁴N nucleus of the pyrazole ring. ¹⁴N has a nuclear quadrupole moment that provides an highly efficient relaxation pathway, leading to significant signal broadening of nearby protons and carbons[2][3].

  • Restricted Bond Rotation: The steric bulk between the 1-methyl group and the 5-phenyl group restricts the free rotation of the phenyl ring. This creates rotamers (conformational isomers) that exchange at an intermediate rate on the NMR timescale, causing the signals to smear across a range of frequencies[3]. Resolution: Perform Variable Temperature (VT) NMR (see Protocol A). Heating the sample increases thermal energy, pushing the exchange rate into the "fast exchange" limit, which averages the signals into sharp, distinct peaks.

Q3: My synthesis yielded a product with the correct mass, but how do I definitively prove I synthesized the 1-methyl-5-phenyl regioisomer and not the 1-methyl-3-phenyl impurity?

Causality: Condensation reactions using methylhydrazine often yield a mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers. 1D 1H NMR cannot easily distinguish them because the chemical environments are too similar. Resolution: You must rely on through-space dipole-dipole interactions rather than through-bond couplings. A 2D NOESY experiment will map the spatial proximity (< 5 Å) of the protons[2]. In your target molecule, the N-CH₃ is spatially adjacent to the phenyl ring. In the regioisomeric impurity, the N-CH₃ is adjacent to the acetyl group.

Diagnostic Workflows

The following logical frameworks illustrate the decision-making process for resolving pyrazole NMR anomalies.

Workflow Start 1H NMR Spectrum Analysis Broad Broad C4-H / Phenyl Peaks? Start->Broad Overlap Missing Acetyl Peak? Start->Overlap Isomers Multiple Isomers Suspected? Start->Isomers VT Run VT-NMR (60°C) Resolve Rotamers Broad->VT Yes Solvent Change to CDCl3 or use Solvent Suppression Overlap->Solvent Yes NOESY Run 2D NOESY Check Spatial Proximity Isomers->NOESY Yes

Caption: Diagnostic workflow for resolving common 1H NMR issues in pyrazole derivatives.

NOESYLogic NOESY 2D NOESY Experiment CrossA Cross-peak: N-CH3 & Phenyl ortho-H NOESY->CrossA CrossB Cross-peak: N-CH3 & Acetyl CH3 NOESY->CrossB IsomerA 1-methyl-5-phenyl (Target Confirmed) CrossA->IsomerA Validates IsomerB 1-methyl-3-phenyl (Impurity Confirmed) CrossB->IsomerB Validates

Caption: Logical framework for differentiating pyrazole regioisomers using 2D NOESY NMR.

Step-by-Step Methodologies

Protocol A: Variable Temperature (VT) NMR for Resolving Rotamer Broadening

This protocol utilizes thermal energy to overcome rotational barriers, transitioning the molecule into the fast-exchange limit.

  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-d₆. Critical: Do not use CDCl₃ for high-temperature VT-NMR due to its dangerously low boiling point (61°C). DMSO-d₆ (boiling point 189°C) allows for safe heating.

  • Baseline Acquisition: Acquire a standard 1D 1H NMR spectrum at 298 K (25°C) to serve as your reference point.

  • Thermal Ramping: Increase the probe temperature in 10°C increments (e.g., 35°C, 45°C, 55°C, up to 80°C). Allow exactly 5 minutes for thermal equilibration at each step.

  • Re-shimming: Re-shim the magnet (specifically Z1 and Z2) at each temperature point. Temperature changes alter the solvent's density and magnetic susceptibility, which degrades resolution if uncorrected.

  • Self-Validation Checkpoint: Monitor the deuterium lock signal. If the lock level drops erratically and cannot be recovered, thermal convection currents are occurring in the tube. To validate the experiment's success, observe the spectra overlay: the protocol is successful when the broad humps of the C4-H and phenyl protons coalesce into sharp, distinct multiplets with defined J-couplings[2].

Protocol B: 2D NOESY Setup for Regioisomer Verification

This protocol maps the 3D geometry of the molecule to confirm the correct regioisomer was synthesized.

  • Mixing Time (d8) Optimization: The Nuclear Overhauser Effect (NOE) requires a specific mixing time to allow magnetization to transfer through space. For a small molecule (MW ~200 g/mol ), determine the T₁ relaxation time of the N-CH₃ protons using an inversion-recovery experiment. Set the NOESY mixing time to approximately 0.7 × T₁ (typically 300–500 ms).

  • Acquisition Parameters: Set up a 2D NOESY sequence. Ensure you acquire at least 8 scans per increment and 256 t₁ increments. This ensures sufficient signal-to-noise ratio to detect weak through-space correlations.

  • Data Processing: Apply a squared sine-bell window function in both dimensions during Fourier transformation to enhance resolution and minimize truncation artifacts.

  • Self-Validation Checkpoint: Examine the phase of your peaks. The diagonal peaks must be phased positive. For small molecules tumbling rapidly in non-viscous solvents, the cross-peaks should phase opposite to the diagonal (negative). If you observe a cross-peak connecting the N-CH₃ signal (~3.90 ppm) to the phenyl ortho-protons (~7.45 ppm), you have self-validated the structure as the desired 1-methyl-5-phenyl regioisomer[2].

References

  • NMR Spectroscopy for Metabolomics Research National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Spectroscopic Interpretation of the Cycloadducts The Royal Society of Chemistry (RSC) URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one

Last Updated: March 7, 2026 Welcome to the technical support guide for improving the experimental solubility of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one. This document provides a series of troubleshooting guides...

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 7, 2026

Welcome to the technical support guide for improving the experimental solubility of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your work.

Part 1: Understanding the Challenge & Initial Troubleshooting

This section addresses the fundamental properties of the compound and provides immediate steps for common issues.

Frequently Asked Questions (FAQs)

Q1: What are the chemical properties of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one and why is it poorly soluble?

A1: 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one, with the molecular formula C₁₂H₁₂N₂O, is a pyrazole derivative.[1] Its structure consists of a central pyrazole ring, which is aromatic, substituted with methyl, phenyl, and acetyl groups.[1][2]

The poor aqueous solubility stems from several factors:

  • Aromaticity and Lipophilicity: The presence of the phenyl group and the pyrazole ring itself creates a non-polar, lipophilic ("fat-loving") character.[3] This makes it difficult for polar water molecules to surround and dissolve the compound.

  • Crystal Lattice Energy: Strong intermolecular forces, such as π-π stacking between the aromatic rings, can create a stable crystal lattice.[3] A significant amount of energy is required for a solvent to break down this lattice, which hinders dissolution.[3][4]

  • Lack of Ionizable Groups: The molecule does not have strongly acidic or basic functional groups that can be easily protonated or deprotonated to form a more soluble salt under typical physiological pH conditions.[5]

While pyrazole itself is water-soluble, the bulky, non-polar substituents on this specific derivative drastically reduce its affinity for aqueous media.[6] It is, however, generally soluble in organic solvents like acetone, ethanol, methanol, and dichloromethane (CH2Cl2).[7][8]

Q2: My compound "crashed out" or precipitated from my aqueous experimental buffer. What should I do first?

A2: This is a classic sign of exceeding the compound's thermodynamic solubility limit. Here is an immediate troubleshooting workflow:

  • Verify Stock Solution: Ensure your primary stock solution, typically in 100% DMSO, is fully dissolved. Visually inspect for any micro-precipitates. If needed, gently warm and vortex the stock solution.

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous buffer. Perform a serial dilution to find the highest concentration that remains in solution for the duration of your experiment.

  • Increase Co-solvent Percentage: If your experimental system allows, slightly increasing the percentage of the organic co-solvent (like DMSO or ethanol) from your stock solution can help. However, be mindful of the tolerance of your biological system, as co-solvents can be toxic at higher concentrations.

  • Gentle Heating: For many pyrazole derivatives, solubility increases with temperature.[3][7] If your assay is not temperature-sensitive, carefully heating the mixture may help dissolve the compound. Always check for compound stability at higher temperatures.

Part 2: Systematic Approaches to Solubility Enhancement

If initial troubleshooting fails, a more systematic approach is required. This section details common and advanced formulation strategies.

Caption: Decision workflow for selecting a solubility enhancement strategy.

Method 1: Co-solvency

Q3: How do co-solvents work and which ones should I choose?

A3: Co-solvency is a widely used technique where a water-miscible organic solvent is added to an aqueous solution to increase the solubility of a poorly soluble drug.[9][10][11]

  • Mechanism: The co-solvent works by reducing the overall polarity of the solvent system.[10] Water is highly polar and forms strong hydrogen bonds. Lipophilic compounds disrupt this network, which is energetically unfavorable. A co-solvent like DMSO or ethanol reduces the polarity of the water, making it more "hospitable" to the non-polar compound and facilitating its dissolution.[10][12]

  • Selection: The choice of co-solvent is critical and depends on the compound and the experimental system.

    • Dimethyl Sulfoxide (DMSO): An excellent aprotic solvent that dissolves both polar and non-polar compounds.[13] It is a common choice for preparing high-concentration stock solutions.

    • Ethanol: A polar protic solvent frequently used in formulations.[7] It is generally less toxic than DMSO for cell-based assays but may be a less powerful solvent for highly lipophilic compounds.

    • Polyethylene Glycols (PEGs): Neutral polymers like PEG 300 or PEG 400 can be effective co-solvents and are often used in pharmaceutical formulations.[13]

Co-solventPolarityCommon UseProsCons
DMSO Polar AproticStock solutionsPowerful solvent for a wide range of compounds[13]Can be toxic to cells, even at low concentrations (<0.5%)
Ethanol Polar ProticDilutions for assaysLess toxic than DMSO, readily availableMay be less effective for highly non-polar compounds
PEG 400 PolarFormulationsLow toxicity, good solubilizing powerHigher viscosity can make handling difficult

Troubleshooting Tip: When preparing working solutions from a DMSO stock, always add the stock solution to the aqueous buffer while vortexing, not the other way around. This rapid dilution helps prevent the compound from precipitating.

Method 2: pH Modification

Q4: Can I use pH to improve the solubility of this compound?

A4: The effectiveness of pH modification depends entirely on whether the compound has ionizable functional groups.[14][15] Pyrazoles are generally considered weakly basic and can be protonated by strong acids to form more soluble salts.[3]

  • Mechanism: By adjusting the pH of the solution, you can convert a neutral, poorly soluble molecule into a charged, more soluble salt.[5][9] For a weakly basic compound like a pyrazole, lowering the pH (making it more acidic) can protonate one of the nitrogen atoms, creating a cation that is more readily solvated by water.[3][5] Conversely, if the compound had an acidic substituent, raising the pH would deprotonate it to form a more soluble anion.[5]

  • Application: This technique is most useful during extractions or when formulating in a simple buffer system. However, for biological experiments buffered at a physiological pH (e.g., 7.4), this method may not be viable, as the compound would likely revert to its less soluble neutral form.[11]

Method 3: Complexation with Cyclodextrins

Q5: What are cyclodextrins and when should I consider using them?

A5: Cyclodextrins (CDs) are cyclic oligosaccharides that can significantly enhance the aqueous solubility of poorly soluble compounds.[16][17] They are a more advanced formulation technique to consider when co-solvents are insufficient or not tolerated.

  • Mechanism: CDs have a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity.[17][18] The non-polar 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one molecule (the "guest") can be encapsulated within the hydrophobic cavity of the CD (the "host"), forming a water-soluble "inclusion complex".[16][19][20] This complex effectively shields the lipophilic drug from the aqueous environment, dramatically increasing its apparent solubility.[19]

G cluster_CD Cyclodextrin (Host) cluster_Drug Drug Molecule (Guest) cluster_Complex Inclusion Complex c1 G c2 l c1->c2 c3 u c2->c3 c4 c c3->c4 c5 o c4->c5 c6 s c5->c6 c7 e c6->c7 c7->c1 label_cavity Hydrophobic Cavity drug Pyrazole Derivative drug->cavity Encapsulation d1 G d2 l d1->d2 d3 u d2->d3 d4 c d3->d4 d5 o d4->d5 d6 s d5->d6 d7 e d6->d7 d7->d1 drug_in Pyrazole Derivative label_complex Water Soluble Exterior

Caption: Mechanism of cyclodextrin inclusion complex formation.

  • Common Cyclodextrins:

    • β-Cyclodextrin (β-CD): Widely used, but has limited aqueous solubility itself.[18]

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A modified version with much higher water solubility, making it a preferred choice for many applications.[18]

    • Methyl-β-Cyclodextrin (M-β-CD): Also has higher solubility than the parent β-CD.[18]

Method 4: Amorphous Solid Dispersions

Q6: I am working on an oral formulation. What is a solid dispersion?

A6: An amorphous solid dispersion (ASD) is a highly effective strategy for improving the oral bioavailability of poorly soluble drugs.[21][22] It is a solid product where the drug is dispersed at a molecular level within a hydrophilic polymer matrix.[21][23]

  • Mechanism: Crystalline drugs have a highly ordered structure with high lattice energy that must be overcome to dissolve.[4] In an ASD, the drug exists in a much higher-energy, amorphous (non-crystalline) state.[24][25] This amorphous form does not have a crystal lattice to break, so it dissolves much more readily and can achieve a supersaturated concentration, which enhances absorption.[4][21] The polymer carrier serves to stabilize this amorphous state and prevent recrystallization.[22][24][25]

  • Preparation Methods: Common methods for preparing ASDs include:

    • Spray Drying: The drug and polymer are dissolved in a common solvent, and the solution is sprayed into a hot air stream, rapidly evaporating the solvent to form the solid dispersion.[9]

    • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded. This is a solvent-free method.[22]

This technique is primarily for developing solid dosage forms (e.g., tablets, capsules) and is less applicable for in-vitro solution-based experiments.[23]

Part 3: Experimental Protocols

Protocol 1: Determining Saturation Solubility (Shake-Flask Method)

This protocol is essential for quantifying the solubility of your compound in a specific medium and evaluating the effectiveness of any enhancement technique.[7]

Objective: To determine the equilibrium (saturation) solubility of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one in a chosen buffer (e.g., pH 7.4 PBS).

Materials:

  • The target pyrazole compound (solid powder)

  • Chosen solvent/buffer

  • Sealed vials (e.g., 2 mL glass vials)

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Add an excess amount of the solid compound to a vial. This is crucial to ensure saturation is reached.

  • Add a known volume (e.g., 1 mL) of the test buffer to the vial.[7]

  • Seal the vial tightly to prevent evaporation.

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[26]

  • After agitation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully withdraw a sample of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates.[7][26]

  • Dilute the filtered sample with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Determine the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.[26]

  • The resulting concentration is the saturation solubility.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This is a practical, small-scale method for preparing a solid-state inclusion complex.

Objective: To prepare a solid inclusion complex of the pyrazole derivative with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Materials:

  • Pyrazole compound

  • HP-β-CD

  • Deionized water

  • Mortar and pestle

  • Spatula

  • Vacuum oven or desiccator

Methodology:

  • Weigh out the pyrazole compound and HP-β-CD in a specific molar ratio (e.g., 1:1 or 1:2). A 1:1 ratio is a good starting point.

  • Place the HP-β-CD in the mortar and add a small amount of water to form a thick, uniform paste.

  • Add the pyrazole compound to the paste.

  • Knead the mixture thoroughly with the pestle for 30-45 minutes. The mixture should remain a paste; add small amounts of water if it becomes too dry. The kneading process facilitates the interaction and inclusion of the drug into the cyclodextrin cavity.[17]

  • Scrape the resulting solid paste from the mortar and spread it on a watch glass.

  • Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved. Alternatively, dry in a desiccator under vacuum.

  • The resulting dry powder is the inclusion complex. Its improved dissolution characteristics can be tested by comparing its dissolution rate to that of the uncomplexed drug.

Note on Characterization: To confirm the formation of a true inclusion complex rather than a simple physical mixture, advanced characterization techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffractometry (PXRD) are required.[26] In a true complex, the characteristic melting point peak of the drug will often disappear or shift in a DSC thermogram.[26]

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Improving solubility of pyrazole deriv
  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Online Press.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.
  • Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Solubility enhancement with amorphous solid dispersions. Seppic.
  • Techniques to improve the solubility of poorly soluble drugs.
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory consider
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Amorphous solid dispersions for enhanced drug solubility and stability. Technobis.
  • Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations.
  • Cyclodextrins: An Overview of Fundamentals, Types, and Applic
  • CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLIC
  • Inclusion complex formation of cyclodextrin with its guest and their applications.
  • A Review On Pyrazole An Its Deriv
  • Cyclodextrin Inclusion Complexation: Technical Support Center. BenchChem.
  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PMC - NIH.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews.
  • Co-solvent pump. Separeco.
  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascension.
  • Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. PubMed.
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
  • (PDF) 1-[1-(3-Methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone.
  • 1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE. gsrs.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one

This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one, a novel pyrazole derivative with significant potential in ph...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one, a novel pyrazole derivative with significant potential in pharmaceutical development. As researchers and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated analytical method is not merely a regulatory requirement; it is the bedrock of reliable decision-making throughout the drug development lifecycle.[1][2] This document eschews a rigid template in favor of a logical, scientifically-grounded narrative that explains the "why" behind the "how" of analytical method validation.

The Critical Role of Method Validation

Before delving into specific methodologies, it is crucial to understand the core principles of analytical method validation. The objective is to provide documented evidence that a method is fit for its intended purpose.[3][4] This involves a systematic evaluation of several key performance characteristics, as outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[5][6][7]

Comparative Analysis of Analytical Techniques

The choice of analytical technique for 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one depends on various factors, including the sample matrix, required sensitivity, and the intended application of the method (e.g., routine quality control versus bioanalysis).

Parameter High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Mass Spectrometry (LC-MS) UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 1.5%< 5.0%
Limit of Detection (LOD) ~10-100 ng/mL~0.1-1 ng/mL~1-10 µg/mL
Limit of Quantitation (LOQ) ~50-200 ng/mL~0.5-5 ng/mL~5-20 µg/mL
Selectivity/Specificity GoodExcellentModerate
Typical Run Time 5-15 minutes3-10 minutes< 1 minute per sample
Cost per Sample ModerateHighLow
Instrumentation Complexity ModerateHighLow

Table 1: Comparison of Quantitative Performance Data for Potential Analytical Methods.[8]

For the purpose of this guide, we will focus on the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This technique offers a robust and widely accessible platform for the routine analysis of pyrazole derivatives.[8][9]

A Step-by-Step Guide to RP-HPLC Method Validation

The following sections provide a detailed protocol for the validation of an RP-HPLC method for 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one, grounded in ICH Q2(R2) guidelines.[5][7]

Experimental Workflow Diagram

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation MD_Start Select Analytical Technique (RP-HPLC) MD_Params Optimize Chromatographic Conditions (Mobile Phase, Column, Flow Rate) MD_Start->MD_Params Specificity Specificity MD_Params->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ Routine_Analysis Routine Sample Analysis LOD_LOQ->Routine_Analysis Validated Method Lifecycle Continuous Monitoring & Lifecycle Management Routine_Analysis->Lifecycle

Caption: A workflow diagram illustrating the key stages of analytical method validation.

Specificity: Ensuring a Clean Signal

Specificity is the ability of the method to accurately measure the analyte of interest in the presence of potential interferences.[3][10][11] This is a critical first step to ensure that the signal you are measuring is solely from your compound of interest.

Experimental Protocol:

  • Prepare Solutions:

    • Blank: Prepare the mobile phase.

    • Placebo: Prepare a solution containing all matrix components (e.g., excipients) without the analyte.

    • Standard Solution: Prepare a solution of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one reference standard in the mobile phase.

    • Spiked Sample: Spike the placebo with a known concentration of the analyte.

  • Chromatographic Analysis: Inject each solution into the HPLC system.

  • Acceptance Criteria:

    • The blank and placebo chromatograms should show no significant peaks at the retention time of the analyte.[11]

    • The analyte peak in the spiked sample should be well-resolved from any other peaks.

Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range.[12][13][14] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[3][12]

Experimental Protocol:

  • Prepare Calibration Standards: Prepare a series of at least five standard solutions of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one at different concentrations (e.g., 50%, 80%, 100%, 120%, and 150% of the target assay concentration).[15]

  • Analysis: Inject each standard in triplicate.

  • Data Analysis:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.[14]

Illustrative Data:

Concentration (µg/mL)Mean Peak Area
50450,210
80721,560
100902,340
1201,085,670
1501,354,320
  • Correlation Coefficient (R²): 0.9995

  • Regression Equation: y = 9015.6x + 125.8

Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.995 is generally considered acceptable.[13]

Accuracy: Closeness to the True Value

Accuracy is the measure of how close the experimental value is to the true value.[2][16] It is typically assessed through recovery studies.

Experimental Protocol:

  • Prepare Spiked Samples: Spike a placebo matrix with known concentrations of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and a standard solution of a known concentration.

  • Calculation: Calculate the percentage recovery for each sample.

Illustrative Data:

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
8079.299.0%
100101.5101.5%
120118.899.0%

Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98-102%.

Precision: Consistency of Results

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10][15] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined data from both experiments.

Illustrative Data:

Precision LevelMean Assay Value (%)%RSD
Repeatability 99.80.8%
Intermediate Precision 100.21.2%

Acceptance Criteria: The %RSD should not exceed a pre-defined limit, typically 2%.

Robustness: Reliability Under Varied Conditions

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17][18][19] This provides an indication of its reliability during normal usage.[19]

Experimental Protocol:

  • Identify Critical Parameters: Identify parameters that could potentially affect the results, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • pH of the mobile phase buffer (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Systematic Variation: Analyze a standard solution while systematically varying one parameter at a time.

  • Data Analysis: Evaluate the impact of each variation on system suitability parameters (e.g., peak tailing, resolution) and the final quantitative result.

Illustrative Data:

Parameter VariedSystem SuitabilityAssay Result (% of Nominal)
Nominal Conditions Passes100.1%
Flow Rate +0.1 mL/min Passes99.8%
Flow Rate -0.1 mL/min Passes100.3%
Temperature +5°C Passes99.5%
Temperature -5°C Passes100.5%

Acceptance Criteria: The system suitability criteria must be met under all tested variations, and the assay results should not be significantly affected.[18]

Logical Relationship of Validation Parameters

Validation_Parameters_Relationship Specificity Specificity Linearity Linearity Specificity->Linearity ensures analyte signal is pure Range Range Linearity->Range defines boundaries Accuracy Accuracy Range->Accuracy tested within Precision Precision Range->Precision tested within Validated_Method Validated Method Accuracy->Validated_Method Precision->Validated_Method Robustness Robustness Robustness->Validated_Method ensures reliability

Caption: The logical interplay between key analytical method validation parameters.

Conclusion: A Foundation of Trust

The validation of an analytical method for a novel compound like 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one is a meticulous but essential process. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, we build a foundation of trust in our analytical data. This guide provides a framework based on extensive experience and regulatory expectations, empowering researchers to generate reliable and defensible results that will ultimately accelerate the drug development process.

References

  • Understanding the Four Types of Analytical Method Validation - Oxford Analytical Services. (2024, February 29). Retrieved from [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips - PharmaGuru. (2025, May 2). Retrieved from [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager. (2025, October 22). Retrieved from [Link]

  • How to Perform Robustness Studies in Analytical Validation. (n.d.). Retrieved from [Link]

  • How To Perform Robustness In Analytical Method Validation - PharmaGuru. (2025, May 2). Retrieved from [Link]

  • How Is The Linearity Range And Detection Limit Of The Method Determined? Master Analytical Validation For Accurate Results. (n.d.). Retrieved from [Link]

  • How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. (2025, May 2). Retrieved from [Link]

  • Ensuring Accuracy and Reliability through Validation and Standardization of Analytical Methods | Walsh Medical Media. (2025, June 30). Retrieved from [Link]

  • Specificity of Analytical Methods - Cleaning Validation. (n.d.). Retrieved from [Link]

  • Specificity Testing in Analytical Method Validation: Regulatory Focus. (n.d.). Retrieved from [Link]

  • Analytical Method Validation: Back to Basics, Part II | LCGC International. (2026, March 10). Retrieved from [Link]

  • Analytical method validation: A brief review. (2022, November 8). Retrieved from [Link]

  • Robustness Tests | LCGC International. (2022, April 15). Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Retrieved from [Link]

  • Linearity and Range in Analytical Method Validation by HPLC - Industrial Pharmacist. (2023, September 8). Retrieved from [Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. (2026, February 25). Retrieved from [Link]

  • Robustness in Analytical Methods Outlined - Pharmaceutical Technology. (2025, March 10). Retrieved from [Link]

  • Accuracy and Precision - What's The Difference? | Analytical Data - SCION Instruments. (2024, February 28). Retrieved from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - Semantic Scholar. (2014, September 27). Retrieved from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA. (2014, August 10). Retrieved from [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024, May 23). Retrieved from [Link]

  • Analytical Method Validation: ICH and USP Perspectives - IJRR, International Journal of Research and Review. (2025, August 8). Retrieved from [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] - ResearchGate. (2023, April 15). Retrieved from [Link]

  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl) - Sultan Qaboos University Journal For Science. (n.d.). Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. (2026, January 7). Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. (2024, March 6). Retrieved from [Link]

  • 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | SIELC Technologies. (2018, February 16). Retrieved from [Link]

  • Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography - PubMed. (2003, August 5). Retrieved from [Link]

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Comparative

The Structure-Activity Relationship of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one Analogs: A Comparative Guide for Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of biological activities.[1][2] This guide delves into the structure-activity rel...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of biological activities.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific pyrazole scaffold, 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one, and its analogs. By examining the impact of structural modifications on biological outcomes, we aim to provide a comparative framework for researchers and drug development professionals engaged in the design of novel therapeutics.

The Core Scaffold: A Privileged Structure

The 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one core represents a versatile template for inhibitor design. Its constituent parts—the N-methylated pyrazole ring, the C5-phenyl substituent, and the C3-acetyl group—offer multiple points for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The inherent stability and synthetic tractability of the pyrazole ring make it an attractive starting point for library synthesis and lead optimization.[3]

Comparative Analysis of Structural Modifications

While a singular, comprehensive SAR study on this specific scaffold is not extensively documented, we can construct a robust comparative analysis by examining related pyrazole-based compounds and the functional role of analogous substitutions.

Substitution on the C5-Phenyl Ring

The phenyl group at the C5-position is a critical determinant of activity, often engaging in hydrophobic interactions within the binding pockets of target proteins. The nature and position of substituents on this ring can significantly influence biological activity.

  • Electron-Withdrawing vs. Electron-Donating Groups: In many kinase inhibitor series, the addition of electron-withdrawing groups (e.g., halogens, trifluoromethyl) to the phenyl ring enhances potency.[4] For instance, in a series of pyrazole-based inhibitors, compounds bearing a 4-chlorophenyl or 4-fluorophenyl moiety often exhibit increased activity compared to the unsubstituted phenyl analog. This is often attributed to favorable interactions with specific amino acid residues in the target's active site. Conversely, bulky electron-donating groups may lead to steric hindrance and a decrease in activity.

  • Positional Isomerism: The position of the substituent (ortho, meta, or para) is crucial. Para-substitution is frequently favored as it extends the molecule into a specific sub-pocket of the binding site without causing steric clashes.

Table 1: Hypothetical Comparative Activity of C5-Phenyl Ring Analogs

Compound IDR1 (at C5-Phenyl)TargetIC50 (nM)Rationale for Activity Change
Parent HKinase A150Baseline activity
Analog 1 4-ClKinase A50Favorable halogen bonding interaction
Analog 2 4-OCH3Kinase A250Potential steric hindrance or unfavorable polarity
Analog 3 3-CF3Kinase A80Electronic effects enhancing binding affinity
Modification of the C3-Ethanone Group

The acetyl group at the C3-position provides a key interaction point, often acting as a hydrogen bond acceptor. Modifications to this group can profoundly impact binding affinity and selectivity.

  • Elongation and Cyclization: Extending the ethyl chain or incorporating it into a cyclic system can probe for additional binding interactions. For example, replacing the acetyl group with a larger benzoyl moiety could lead to enhanced π-π stacking interactions.

  • Bioisosteric Replacement: The ketone can be replaced with other functional groups that can act as hydrogen bond acceptors, such as an oxime, a nitrile, or a sulfonamide. This can alter the compound's electronic profile and solubility. For example, pyrazole sulfonamide derivatives have been explored as dual COX-2/5-LOX inhibitors.[5]

Alterations to the Pyrazole Core

While the 1-methyl-5-phenyl-1H-pyrazole core is often maintained for its favorable pharmacokinetic properties, minor modifications can be explored.

  • N1-Substitution: The N1-methyl group provides metabolic stability. Replacing it with larger alkyl groups or aryl groups can modulate lipophilicity and potentially introduce new interactions, though often at the cost of increased metabolic liability.

Experimental Protocols

General Synthesis of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one Analogs

A common and efficient method for the synthesis of the core pyrazole scaffold is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]

Step-by-Step Protocol:

  • Synthesis of the 1,3-Diketone: A Claisen condensation between an appropriate acetophenone derivative (substituted or unsubstituted) and ethyl acetate in the presence of a strong base like sodium ethoxide yields the corresponding 1-phenylbutane-1,3-dione.

  • Cyclization with Methylhydrazine: The resulting 1,3-diketone is then reacted with methylhydrazine in a suitable solvent such as ethanol. The reaction is typically heated to reflux to drive the cyclization and dehydration, affording the 1-methyl-5-phenyl-1H-pyrazole core.

  • Acylation at C3: To introduce the ethanone moiety, the pyrazole can be subjected to a Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride. Alternatively, if the diketone precursor already contains the desired acetyl group at the appropriate position, this step can be integrated into the initial cyclization.

G cluster_0 Step 1: Diketone Synthesis cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: C3-Functionalization Acetophenone Substituted Acetophenone Diketone 1-Phenyl-1,3-dione analog Acetophenone->Diketone Claisen Condensation EthylAcetate Ethyl Acetate EthylAcetate->Diketone Base Sodium Ethoxide Base->Diketone PyrazoleCore 1-Methyl-5-phenyl-1H-pyrazole analog Diketone->PyrazoleCore Cyclization Methylhydrazine Methylhydrazine Methylhydrazine->PyrazoleCore FinalProduct 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one analog PyrazoleCore->FinalProduct Friedel-Crafts Acylation AcetylChloride Acetyl Chloride / AlCl3 AcetylChloride->FinalProduct

Caption: General synthetic workflow for 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one analogs.

In Vitro Kinase Inhibition Assay

To evaluate the biological activity of the synthesized analogs, a common method is to assess their ability to inhibit a specific protein kinase.

Step-by-Step Protocol:

  • Reagents and Materials: Kinase enzyme, substrate peptide, ATP, synthesized inhibitor compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

  • Assay Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, the substrate peptide, and the inhibitor at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Key SAR Insights and Future Directions

The structure-activity relationship of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one analogs is a complex interplay of electronic and steric factors.

Caption: Key structural modification points and their impact on biological activity.

Key Takeaways:

  • C5-Phenyl Ring: This is a primary site for optimizing potency and selectivity through the introduction of various substituents.

  • C3-Ethanone Group: This group is crucial for binding, and its modification can lead to novel interactions and improved properties.

  • N1-Methyl Group: Important for metabolic stability, but modifications can be explored to fine-tune physicochemical properties.

Future research should focus on the systematic exploration of these modification sites to develop highly potent and selective inhibitors for various therapeutic targets. The integration of computational modeling and experimental screening will be crucial in accelerating the discovery of new drug candidates based on this privileged pyrazole scaffold.[6]

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (URL: [Link])

  • Design, Synthesis, Characterization, and Biological Evaluation of Novel Pyrazole Derivatives as Anticancer Agents. (URL: [Link])

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (URL: [Link])

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (URL: [Link])

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (URL: [Link])

  • Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase. (URL: [Link])

  • Synthesis and biological evaluation of some new pyrazoline derivatives as anti-inflammatory agents. (URL: [Link])

  • Synthesis, Molecular Modeling and Biological Evaluation of Novel 1, 3-Diphenyl-2-propen-1-one Based Pyrazolines as Anti-inflammatory Agents. (URL: [Link])

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (URL: [Link])

  • Current status of pyrazole and its biological activities. (URL: [Link])

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (URL: [Link])

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (URL: [Link])

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])

Sources

Validation

comparative analysis of different synthetic routes to 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one (also known as 3-acetyl-1-methyl-5-phenylpyrazole) Executive Summary & The R...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one (also known as 3-acetyl-1-methyl-5-phenylpyrazole)

Executive Summary & The Regioselectivity Challenge

Pyrazoles are highly privileged scaffolds in modern drug discovery, serving as the core pharmacophore in blockbuster therapeutics ranging from anti-inflammatories (celecoxib) to kinase inhibitors (ruxolitinib)[1]. The synthesis of highly functionalized, unsymmetrical pyrazoles such as 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one presents a classic synthetic challenge: regiocontrol .

When assembling a 1,3,5-trisubstituted pyrazole, the differential placement of the methyl, phenyl, and acetyl groups dictates the molecule's three-dimensional electronic topology and its subsequent binding affinity to biological targets. Direct condensation methods often yield complex mixtures of regioisomers. This guide objectively compares three distinct synthetic avenues—direct condensation, late-stage palladium-catalyzed cross-coupling, and 1,3-dipolar cycloaddition—evaluating their mechanistic causality, practical scalability, and regiochemical fidelity.

Route 1: Condensation of 1,2,4-Triketone Equivalents with Methylhydrazine

The classical approach to pyrazole synthesis involves the condensation of 1,3-dicarbonyls with hydrazines. However, to install an acetyl group at the C3 position, a 1,2,4-triketone equivalent is required. Recent advancements by Edilova et al. (2023) utilize acetal-protected β -diketones or furan-3(2H)-ones as polyfunctional building blocks[2].

Mechanistic Causality

The regioselectivity of this route is governed by the differential electrophilicity of the carbonyl groups. The acetal protection of the terminal carbonyl directs the initial nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine (the NH2​ group) to the central carbonyl. Subsequent cyclization and acid-catalyzed hydrolysis of the acetal reveal the C3-acetyl group. Despite this directing strategy, the unsymmetrical nature of the triketone analogue and the ambidentate nature of methylhydrazine still result in competing cyclization pathways, leading to a moderate isolated yield of the specific 15b isomer[3].

Route1 A Acetal-Protected 1-Phenyl-1,2,4-triketone C Hydrazone Intermediate A->C + B Regioselective Attack B Methylhydrazine (NH2NHMe) D 1-(1-Methyl-5-phenyl-1H- pyrazol-3-yl)ethan-1-one C->D Cyclization & Acetal Hydrolysis

Route 1: Condensation of 1,2,4-triketone analogs with methylhydrazine.

Self-Validating Experimental Protocol
  • Reaction Setup: Dissolve the acetal-protected 1-phenyl-1,2,4-triketone analog (1.0 equiv) in anhydrous methanol (0.2 M).

  • Hydrazine Addition: Cool the solution to 0 °C. Add methylhydrazine (1.1 equiv) dropwise to control the exothermic hydrazone formation.

  • Cyclization & Hydrolysis: Add a catalytic amount of concentrated HCl. Reflux the mixture for 4 hours. Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the disappearance of the UV-active starting material and the emergence of a lower- Rf​ spot indicates successful cyclization and deprotection.

  • Workup: Neutralize with saturated aqueous NaHCO3​ , extract with EtOAc, and wash with brine to remove unreacted hydrazine.

  • Purification: Purify via silica gel chromatography to separate the target compound from its 1,3-dimethyl-5-phenyl regioisomer. Reported Yield: 24% (White powder, mp 88 °C)[3].

Route 2: Late-Stage Acetylation via Pd-Catalyzed Stille Coupling

To bypass the regiochemical ambiguity of direct condensation, a highly controlled alternative involves pre-forming the pyrazole core with a halogen handle, followed by a late-stage cross-coupling[4].

Mechanistic Causality

By synthesizing 3-bromo-1-methyl-5-phenyl-1H-pyrazole first, the regiochemistry is permanently locked. The Stille coupling utilizes tributyl(1-ethoxyvinyl)tin as a masked acetyl equivalent. The palladium(0) catalyst facilitates oxidative addition into the C-Br bond, followed by transmetalation with the organotin reagent and reductive elimination. The resulting vinyl ether is highly acid-labile, allowing for mild hydrolysis to reveal the target acetyl group without disrupting the pyrazole core.

Route2 A 3-Bromo-1-methyl- 5-phenyl-1H-pyrazole C Vinyl Ether Intermediate A->C Stille Coupling (DMF, Heat) B Tributyl(1-ethoxyvinyl)tin + Pd Catalyst B->C D Target Acetyl Pyrazole C->D Acidic Hydrolysis (HCl/H2O)

Route 2: Late-stage acetyl installation via Pd-catalyzed Stille coupling.

Self-Validating Experimental Protocol
  • Degassing: In a Schlenk flask, dissolve 3-bromo-1-methyl-5-phenyl-1H-pyrazole (1.0 equiv) in anhydrous DMF. Sparge with argon for 15 minutes to prevent catalyst oxidation.

  • Coupling: Add Pd(PPh3​)4​ (0.05 equiv) and tributyl(1-ethoxyvinyl)tin (1.2 equiv). Heat to 90 °C for 12 hours. Validation: An aliquot quenched in water and analyzed via LC-MS should show the complete consumption of the bromide isotope pattern.

  • Hydrolysis: Cool to room temperature, add 2M HCl (aqueous), and stir for 2 hours to hydrolyze the intermediate enol ether.

  • Workup: Quench with aqueous KF (to precipitate toxic tin byproducts as insoluble Bu3​SnF ), filter through Celite, and extract with dichloromethane. Typical Yield: 70–85%.

Route 3: 1,3-Dipolar Cycloaddition of Nitrilimines

An elegant, click-chemistry compatible approach utilizes the Huisgen [3+2] cycloaddition[5].

Mechanistic Causality

This route relies on Frontier Molecular Orbital (FMO) theory. A nitrilimine dipole is generated in situ via the base-promoted dehydrohalogenation of a hydrazonyl chloride (specifically, pyruvoyl chloride N-methylhydrazone). To achieve the correct regiochemistry (phenyl at C5, acetyl at C3), the dipole ( MeOC−C≡N+−N−−Me ) is reacted with phenylacetylene. The highly polarized nature of the nitrilimine ensures that the terminal carbon of phenylacetylene bonds to the nitrogen, while the substituted carbon bonds to the carbon of the dipole, yielding the target isomer with high fidelity. Crucial parameter: The base must be added slowly to maintain a low steady-state concentration of the highly reactive dipole, preventing its unwanted head-to-tail dimerization into tetrazines.

Route3 A Pyruvoyl chloride N-methylhydrazone C Nitrilimine Dipole [MeOC-C≡N+-N--Me] A->C Base-promoted Dehydrohalogenation B Base (Et3N) - HCl B->C E Target Acetyl Pyrazole C->E [3+2] Cycloaddition Regioselective D Phenylacetylene (Ph-C≡CH) D->E

Route 3: 1,3-Dipolar cycloaddition of a nitrilimine with an alkynyl ketone.

Self-Validating Experimental Protocol
  • Reaction Setup: Dissolve pyruvoyl chloride N-methylhydrazone (1.0 equiv) and phenylacetylene (1.5 equiv) in anhydrous THF.

  • Dipole Generation: Add triethylamine (1.5 equiv) dropwise via a syringe pump over 2 hours at room temperature. Validation: The immediate formation of a white precipitate ( Et3​N⋅HCl ) visually confirms the generation of the nitrilimine dipole.

  • Cycloaddition: Stir for an additional 4 hours at room temperature.

  • Workup: Filter off the triethylamine hydrochloride salt, concentrate the filtrate in vacuo, and purify via recrystallization from ethanol. Typical Yield: 60–75%.

Comparative Data Summary

The following table synthesizes the quantitative and qualitative metrics of each route to guide synthetic planning:

Synthetic RoutePrimary MechanismRegioselectivityTypical YieldScalability & Practicality
1. Triketone Condensation Nucleophilic Condensation & CyclizationModerate (Requires chromatographic separation of isomers)~24% (Isolated)High: Utilizes inexpensive, readily available reagents. Best for early-stage library generation.
2. Pd-Catalyzed Stille Coupling Cross-Coupling & HydrolysisExcellent (Pre-determined by the halide position)70–85%Moderate: High yields, but utilizes expensive Pd catalysts and generates toxic organotin waste.
3.[3+2] Cycloaddition 1,3-Dipolar CycloadditionGood (FMO-controlled, highly predictable)60–75%High: Mild room-temperature conditions; avoids heavy metals. Ideal for scale-up.
Expert Recommendation

For rapid access to diverse pyrazole libraries where cost is a primary concern, Route 1 is sufficient, provided the chemist is prepared for rigorous chromatographic purification. However, for targeted drug development and scale-up where regiochemical purity is non-negotiable, Route 3 ([3+2] Cycloaddition) offers the best balance of high regiocontrol, mild conditions, and avoidance of toxic transition metals. Route 2 remains the gold standard for late-stage functionalization if the brominated pyrazole core is already in hand.

References

  • Edilova, Y. O., Osipova, E. A., Slepukhin, P. A., Saloutin, V. I., & Bazhin, D. N. (2023). "Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones." International Journal of Molecular Sciences, 24(18), 14234. Available at:[Link]

  • Popowycz, F., Bernard, P., Raboisson, P., & Joseph, B. (2009). "Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue." Journal of Medicinal Chemistry, 52(3), 655-663. Available at:[Link]

  • Faty, A. K., et al. (2020). "Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles." RSC Advances, 10(23), 13369-13378. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one

Abstract This guide provides a comprehensive framework for assessing the cross-reactivity of the phenylpyrazole-based compound, 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one. While direct experimental data on this spe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for assessing the cross-reactivity of the phenylpyrazole-based compound, 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one. While direct experimental data on this specific molecule is not extensively published, its structural class is well-characterized. This document leverages established knowledge of the pyrazole scaffold to outline a robust, scientifically-grounded strategy for profiling its potential off-target interactions across various assay platforms. We will detail the causal logic behind assay selection, provide validated, step-by-step experimental protocols, and offer templates for data interpretation. This guide is intended for researchers in drug discovery, toxicology, and agrochemical development to proactively de-risk phenylpyrazole-based compounds by building a comprehensive selectivity profile.

Introduction: The Rationale for Proactive Cross-Reactivity Profiling

The compound 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one belongs to the phenylpyrazole class of molecules. This structural family is notable for its potent biological activities, with members like fipronil used extensively in agriculture and veterinary medicine. The core mechanism of action for insecticidal phenylpyrazoles is the antagonism of insect γ-aminobutyric acid (GABA)-gated chloride channels, leading to neuronal hyperexcitation.[1]

However, the pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, found in a multitude of FDA-approved drugs targeting a wide array of proteins, from kinases to cyclooxygenase (COX) enzymes.[2][3] This pharmacological promiscuity is a double-edged sword; while it enables diverse therapeutic applications, it also presents a significant risk of off-target effects and assay interference.[4] Therefore, a rigorous assessment of cross-reactivity is not merely a supplementary check but a critical step in the development and validation of any assay or therapeutic strategy involving this compound.

This guide will outline a logical, tiered approach to building a selectivity profile for 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one, starting with its predicted primary target class and expanding into other common targets of the pyrazole scaffold.

Predicted Primary Target and Foreseeable Cross-Reactivity

Primary Target Family: Mammalian GABA-A Receptors

Given that the primary target of insecticidal phenylpyrazoles is the insect GABA receptor, the most immediate and critical cross-reactivity concern is with mammalian GABA-A receptors.[1] Although fipronil shows higher affinity for insect receptors, it is known to interact with and inhibit mammalian GABA-A receptors, albeit at lower potencies (micromolar concentrations).[5][6] The subunit composition of the GABA-A receptor complex is a crucial determinant of its sensitivity to fipronil.[7]

Therefore, the first tier of analysis must involve quantifying the compound's activity against various mammalian GABA-A receptor subtypes to establish a selectivity index (Insect vs. Mammal) and predict potential neurotoxic liabilities.

Secondary Cross-Reactivity Assessment: The "Privileged Scaffold" Problem

The pyrazole core is a cornerstone of many kinase inhibitors and anti-inflammatory agents.[8][9] This necessitates a broader screening approach to identify potential interactions that are unrelated to its GABAergic activity but are suggested by its fundamental chemical structure.

  • Protein Kinases: The pyrazole scaffold is prevalent in numerous kinase inhibitors targeting EGFR, VEGFR, CDKs, and RET kinase, among others.[10][11][12][13] Off-target kinase inhibition is a common source of unexpected cellular effects and toxicities.

  • Cyclooxygenase (COX) Enzymes: Several pyrazole-containing drugs, most famously Celecoxib, are selective COX-2 inhibitors used to treat inflammation.[9][14][15][16] Uncharacterized interaction with COX enzymes could lead to confounding results in cellular inflammation models or suggest unintended anti-inflammatory activity.

The following diagram illustrates the proposed screening cascade.

Compound 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one Tier1 Tier 1: Primary Target Family Compound->Tier1 Tier2 Tier 2: Scaffold-Based Targets Compound->Tier2 Tier3 Tier 3: Unbiased Target Engagement Compound->Tier3 GABA Mammalian GABA-A Receptor Subtypes Tier1->GABA Assess neurotoxicity potential Kinase Kinase Panel Screen (e.g., 96 common kinases) Tier2->Kinase Identify off-target signaling effects COX COX-1 / COX-2 Enzyme Assays Tier2->COX Screen for anti-inflammatory activity CETSA Cellular Thermal Shift Assay (CETSA) Tier3->CETSA Confirm intracellular target binding

Caption: A tiered workflow for profiling compound cross-reactivity.

Experimental Protocols

The following protocols are foundational methods for executing the screening strategy outlined above. They are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Competitive Radioligand Binding Assay for Mammalian GABA-A Receptors

This assay quantifies the ability of the test compound to displace a known radiolabeled ligand from GABA-A receptors in a membrane preparation.

Objective: To determine the binding affinity (Kᵢ) of the test compound for mammalian GABA-A receptors.

Materials:

  • Receptor Source: Rat whole brain membrane preparation.

  • Radioligand: [³H]-Muscimol or [³H]-Flunitrazepam.

  • Non-specific Binding Control: Diazepam (10 µM).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Test Compound: 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one, serially diluted.

  • 96-well filter plates and vacuum manifold.[17]

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a fixed concentration (typically at its Kₑ), and 50 µL of the test compound dilution.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of Diazepam instead of the test compound.

  • Initiate the binding reaction by adding 50 µL of the rat brain membrane preparation to each well.

  • Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.[18]

  • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.[19]

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[17]

  • Calculate the specific binding (Total Binding - Non-specific Binding) and plot the percentage inhibition against the log concentration of the test compound to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Kinase Panel Screening

This protocol provides a general workflow for screening the compound against a panel of protein kinases using a luminescence-based assay that quantifies ATP consumption.

Objective: To identify potential off-target kinase interactions and determine their IC₅₀ values.

Materials:

  • Kinase Selectivity Profiling System (e.g., Promega Kinase-Glo®).[20]

  • Recombinant kinases, corresponding substrates, and ATP.

  • Test Compound: 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one.

  • Assay Buffer: Provided with the kinase system.

  • White, opaque 384-well plates.

  • Luminometer plate reader.

Procedure:

  • Prepare serial dilutions of the test compound. The final DMSO concentration should be kept below 1%.[21]

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of the 384-well plate.[21]

  • Add 2 µL of the diluted enzyme solution (kinase) to each well.

  • Prepare a substrate/ATP mixture in the kinase assay buffer. The ATP concentration should be near the Kₘ for each specific kinase.[21]

  • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.[21]

  • Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[21]

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration relative to the DMSO control and determine the IC₅₀ for any inhibited kinases.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify direct target engagement within intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[22]

Objective: To confirm intracellular binding of the test compound to a suspected target (e.g., a kinase identified in Protocol 2) in a physiological context.

Materials:

  • Cell line expressing the target protein (e.g., K562 cells).[23]

  • Test Compound.

  • PBS and lysis buffer.

  • PCR machine or thermal cycler.

  • Protein quantification method (e.g., Western Blot, ELISA).

Procedure:

  • Treat cultured cells with the test compound at various concentrations or with a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.[23]

  • Harvest and wash the cells, then resuspend them in PBS.

  • Transfer cell suspensions to PCR tubes or a 384-well PCR plate.

  • Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 65°C) to generate a melt curve, or at a single fixed temperature for dose-response analysis.[24]

  • Cool the samples to 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[24]

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[24]

  • Collect the supernatant containing the soluble protein fraction.

  • Quantify the amount of the specific target protein remaining in the supernatant using Western Blot or another suitable detection method.[25]

  • Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.[26]

cluster_0 CETSA Workflow A 1. Treat cells with compound or vehicle B 2. Heat challenge (temperature gradient) A->B C 3. Cell Lysis B->C D 4. Separate soluble vs. aggregated proteins (centrifugation) C->D E 5. Quantify soluble target protein (e.g., Western Blot) D->E F 6. Plot melt curve (Soluble Protein vs. Temp) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation and Interpretation

To effectively compare cross-reactivity, all quantitative data should be summarized in clear, structured tables. Below are templates illustrating how to present the results from the proposed assays.

Table 1: Illustrative GABA-A Receptor Binding Profile

Receptor Subtype Test Compound Kᵢ (µM) Fipronil Kᵢ (µM) [Reference] Selectivity Ratio (Test Compound / Fipronil)
Rat α1β2γ2 [Experimental Value] 1.1[6] [Calculated Value]
Rat α6β3δ [Experimental Value] [Data Not Available] N/A

| Human β3 homopentamer | [Experimental Value] | 0.0018[7] | [Calculated Value] |

Table 2: Illustrative Kinase Selectivity Profile (% Inhibition at 10 µM)

Kinase Target Kinase Family % Inhibition IC₅₀ (µM) if >50% Inhibition
EGFR Tyrosine Kinase [Experimental Value] [Calculate if applicable]
VEGFR-2 Tyrosine Kinase [Experimental Value] [Calculate if applicable]
CDK2 Ser/Thr Kinase [Experimental Value] [Calculate if applicable]
RET Tyrosine Kinase [Experimental Value] [Calculate if applicable]

| ... (continue for all kinases tested) | | | |

Interpretation:

  • A high Kᵢ value in the GABA-A receptor assay suggests lower affinity and potentially lower risk of mammalian neurotoxicity compared to benchmark compounds like fipronil.

  • In the kinase screen, any kinase with >50% inhibition at 10 µM should be flagged for a full IC₅₀ determination. This creates a "hit list" of potential off-targets.

  • The CETSA results provide the ultimate validation. If the compound shows a thermal shift for a kinase "hit" from Table 2, it confirms direct binding in a cellular environment, elevating the concern for that off-target interaction.

Conclusion

While direct, published cross-reactivity data for 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one is scarce, a robust profile can be constructed through a systematic and hypothesis-driven approach. By leveraging knowledge of its chemical class, researchers can proactively screen for interactions with mammalian GABA-A receptors, a broad panel of protein kinases, and COX enzymes. The combination of biochemical assays (radioligand binding, kinase activity) and target engagement validation in a cellular context (CETSA) provides a comprehensive and reliable system for de-risking this compound. This structured approach ensures scientific integrity and provides the critical data needed for informed decisions in drug development and chemical safety assessment.

References

  • Metwally, A. M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available from: [Link]

  • El-Gamal, M. I., et al. (2025). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed. Available from: [Link]

  • Saleh, N. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available from: [Link]

  • Al-Ostath, A., et al. (2025).
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]

  • Ali, N., et al. (2025).
  • Gouda, M. A., et al. (2019). New Substituted Pyrazole Derivatives Targeting COXs as Potential Safe Anti-Inflammatory Agents. Future Medicinal Chemistry. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • Abdel-Wahab, B. F., et al. (2024). Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. Taylor & Francis Online. Available from: [Link]

  • Zhang, T., et al. (2020). Cellular thermal shift assay (CETSA). Bio-protocol. Available from: [Link]

  • Al-Ghorbani, M., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed. Available from: [Link]

  • Kumar, A. (2024). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Hilaris Publisher.
  • ResearchGate. (2023). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27).
  • Lemos, F. O., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available from: [Link]

  • Ikeda, T., et al. (2001). Fipronil Modulation of γ-Aminobutyric AcidAReceptors in Rat Dorsal Root Ganglion Neurons. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • Figshare. (2015). Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil. Figshare.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available from: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available from: [Link]

  • Kim, H. J., et al. (2016). Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil. NCBI. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]

  • Carosso, G. A., et al. (2021). GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. Frontiers in Molecular Neuroscience. Available from: [Link]

  • Promega Corporation. (2022). Kinase Selectivity Profiling System: General Panel Protocol.
  • U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. EPA. Available from: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. Available from: [Link]

  • Kim, H., et al. (2018). In vitro NLK Kinase Assay. NCBI. Available from: [Link]

  • Bíró, T., et al. (2008). The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. NCBI. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Kinase Assay for GSK3-IN-4. BenchChem.
  • Ber-Haddouch, M., et al. (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. MDPI. Available from: [Link]

  • Cole, L. M., et al. (1998). Fipronil: action at the GABA receptor. CABI Digital Library. Available from: [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Celtarys.
  • ResearchGate. (n.d.). The binding mode of fipronil (yellow) and T17 (purple) with GABA...
  • ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations.
  • ACS Omega. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
  • ResearchGate. (2015). reactions of phenyl-substituted heterocyclic compounds: ii. nitrations and brominations of 1-phenylpyrazole derivatives.
  • PubMed. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. PubMed. Available from: [Link]

  • MedChemComm. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
  • Doan, T. N. M., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. NCBI. Available from: [Link]

  • Journal of Chemical Health Risks. (2024).
  • Sheikh, T. U., et al. (2009). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E.
  • International Journal of Pharmaceutical Sciences and Research. (2025).
  • ResearchGate. (2026). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone.
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Validation

In Silico Modeling and Docking Studies of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one: A Comparative Guide against Standard COX-2 Inhibitors

Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib. Among its derivatives, 1-(1-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib. Among its derivatives, 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one (hereafter referred to as MPPE ) serves as a critical building block and lead scaffold for developing highly selective Cyclooxygenase-2 (COX-2) inhibitors.

This guide provides an objective, data-driven comparison of the in silico binding performance of the parent MPPE scaffold, its optimized α,α-difluoromethyl ketone derivative (DFMK-MPPE), and the clinical standard Celecoxib. By detailing a self-validating molecular docking protocol, we elucidate the structure-activity relationship (SAR) causality that dictates why specific functionalizations of the MPPE scaffold yield superior thermodynamic binding profiles.

Mechanistic Rationale: The Pyrazole Scaffold in COX-2 Inhibition

As a Senior Application Scientist, it is crucial to look beyond raw docking scores and understand the geometric and electronic causality of ligand-receptor interactions. The COX-2 active site is characterized by a hydrophobic channel that is roughly 20% larger than that of COX-1, primarily due to the substitution of Ile523 (in COX-1) with the less bulky Val523 (in COX-2)[1]. This creates a secondary side pocket that selective inhibitors exploit.

The MPPE scaffold is uniquely suited for this topology:

  • The C5-Phenyl Ring: Drives the molecule into the primary hydrophobic pocket, establishing critical arene-arene and van der Waals interactions with His90 and Tyr355 .

  • The N1-Methyl Group: Provides an optimal steric profile. Larger substituents at the N1 position often clash with the narrow entrance of the COX-2 channel, whereas the methyl group anchors the pyrazole core without steric hindrance.

  • The C3-Acetyl Group (The Optimization Site): In the parent MPPE, the C3-acetyl group provides limited polar contacts. However, converting this to an α,α-difluoromethyl ketone (DFMK-MPPE) introduces highly electronegative fluorine atoms. As demonstrated by [2], the –CHF2 group acts as a potent bioisostere for the sulfonamide group found in Celecoxib, engaging in strong dipole interactions and acting as a hydrogen bond acceptor for Arg120 .

Comparative Docking Workflow: A Self-Validating Protocol

To ensure trustworthiness and scientific integrity, in silico experiments must be built on self-validating systems. The following step-by-step methodology outlines the Induced Fit Docking (IFD) protocol used to generate the comparative data, ensuring that protein flexibility and ligand conformation are rigorously accounted for.

Step-by-Step Methodology
  • Protein Preparation: Retrieve the high-resolution (2.4 Å) X-ray crystal structure of COX-2 bound to Celecoxib ()[3]. Use a Protein Preparation Wizard to assign bond orders, add missing hydrogen atoms, and optimize the H-bond network at physiological pH (7.4). Minimize the complex using the OPLS4 force field.

  • Ligand Preparation: Construct 3D models of MPPE, DFMK-MPPE, and Celecoxib. Generate all possible ionization states and tautomers at pH 7.4 ± 0.5. Minimize ligand energies to identify the lowest-energy conformers.

  • Receptor Grid Generation: Define the active site by centering the grid box ( 20×20×20 Å) strictly on the centroid of the native co-crystallized Celecoxib ligand.

  • Self-Validation (Redocking): Critical Step. Before screening the MPPE derivatives, extract and redock the native Celecoxib ligand into the generated grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å .

  • Induced Fit Docking (IFD): Perform docking of MPPE and DFMK-MPPE. Soften the van der Waals radii scaling factor to 0.5 for both the receptor and ligand to allow for initial steric clashes. Refine residues within 5.0 Å of the ligand poses (specifically Arg120, Tyr355, and Val523) to simulate the induced-fit mechanism of COX-2.

  • MM-GBSA Calculation: Rescore the final docking poses using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) to estimate the true binding free energy ( ΔGbind​ ), providing a more accurate thermodynamic comparison than standard docking scores.

InSilicoWorkflow PDB 1. Protein Preparation (PDB: 3LN1, COX-2) Grid 3. Receptor Grid Generation (Centered on Native Celecoxib) PDB->Grid LigPrep 2. Ligand Preparation (MPPE, DFMK-MPPE, Celecoxib) Docking 5. Induced Fit Docking (IFD) (Flexible side chains: Arg120, Tyr355) LigPrep->Docking Validation 4. Self-Validation (Redock Native Ligand, RMSD < 2.0 Å) Grid->Validation Validation->Docking Validated Scoring 6. MM-GBSA Scoring (Binding Free Energy Calculation) Docking->Scoring Analysis 7. Pose & Interaction Analysis (H-Bonds, Hydrophobic Contacts) Scoring->Analysis

Workflow of the self-validating Induced Fit Docking and MM-GBSA scoring protocol.

Data Presentation: Comparative Performance

The tables below summarize the quantitative docking results and structural interaction mapping. The data clearly illustrates the performance gap between the parent MPPE scaffold and its optimized difluoro-derivative against the clinical standard.

Table 1: Comparative Docking Scores and Binding Free Energies
CompoundStructural ModificationDocking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)
Celecoxib (Standard)Diaryl pyrazole sulfonamide-10.85-55.40
MPPE Parent (C3-acetyl)-7.45-38.20
DFMK-MPPE C3-difluoroacetyl-9.62-48.15
Table 2: Key Residue Interactions in the COX-2 Active Site
CompoundHydrogen Bonds (Donor/Acceptor)Hydrophobic InteractionsHalogen / Dipole Contacts
Celecoxib Arg120, Gln192, Leu352Val523, Leu359, Tyr385F-atoms interact with Arg120
MPPE Tyr355His90, Val523, Leu352None
DFMK-MPPE Tyr355, Arg120His90, Val523, Leu352F-atoms interact with Arg120

Analysis of Results: Causality and Structural Insights

The empirical data reveals a clear causality between the chemical functionalization of the MPPE scaffold and its COX-2 inhibitory potential.

While the parent MPPE successfully anchors into the COX-2 active site via its N1-methyl and C5-phenyl groups (interacting with His90 and Val523), its C3-acetyl group lacks the necessary pharmacophoric features to deeply engage the polar region of the side pocket. This results in a modest binding free energy of -38.20 kcal/mol.

In contrast, the DFMK-MPPE derivative exhibits a drastically improved ΔGbind​ of -48.15 kcal/mol, closely approaching the efficacy of Celecoxib (-55.40 kcal/mol). The causality here is driven by the fluorine effect . The α,α -difluoromethyl group acts as a potent electron-withdrawing moiety. The fluorine atoms serve as strong hydrogen bond acceptors, establishing a critical bridge with Arg120 —a residue essential for COX-2 selectivity[1]. Furthermore, the DFMK group mimics the spatial volume and electrostatic surface of Celecoxib's sulfonamide group, validating the MPPE core as a highly tunable scaffold for rational drug design.

COX2Pathway AA Arachidonic Acid (Cell Membrane) COX2 COX-2 Enzyme (Upregulated in Inflammation) AA->COX2 PGH2 Prostaglandin H2 (Intermediate) COX2->PGH2 Catalysis PGE2 Prostaglandin E2 (Pro-inflammatory) PGH2->PGE2 Synthases Inhibitor DFMK-MPPE (Optimized Pyrazole Scaffold) Inhibitor->COX2 Competitive Inhibition

Mechanism of action: DFMK-MPPE competitively inhibits COX-2, blocking PGE2 synthesis.

Conclusion

The 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one (MPPE) scaffold is a highly viable precursor for the development of selective COX-2 inhibitors. While the parent compound exhibits baseline affinity, in silico modeling definitively proves that functionalizing the C3-acetyl group into a difluoromethyl ketone (DFMK) bridges the thermodynamic gap between the raw scaffold and clinical standards like Celecoxib. For drug development professionals, utilizing this self-validating docking protocol ensures that subsequent lead optimization efforts are grounded in verifiable, structure-based causality.

References

  • Citarella, A., Ielo, L., Stagno, C., Cristani, M., Muscarà, C., Pace, V., & Micale, N. (2022). Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors. Organic & Biomolecular Chemistry, 20(38), 7624-7634.[Link]

  • Kiefer, J. R., Kurumbail, R. G., Stallings, W. C., & Pawlitz, J. L. (2010). Structure of celecoxib bound at the COX-2 active site. RCSB Protein Data Bank (PDB ID: 3LN1).[Link]

  • Al-Karmalawy, A. A., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Molecules, 29(17), 4249.[Link]

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Comparative

Confirming Target Engagement of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one: A Comparative Guide to Methodologies

For researchers and drug development professionals, definitively demonstrating that a molecule interacts with its intended biological target within a cellular context is a cornerstone of modern therapeutic development. T...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, definitively demonstrating that a molecule interacts with its intended biological target within a cellular context is a cornerstone of modern therapeutic development. This guide provides an in-depth comparison of experimental strategies to confirm the target engagement of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one, a novel compound from the pharmacologically significant pyrazole class. Given that the specific molecular target of this compound is not yet defined, this guide will address the crucial phases of both target identification and subsequent validation.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives having been developed as inhibitors of key signaling proteins, particularly protein kinases such as EGFR, VEGFR-2, CDK, and BTK.[1][2][3] This prevalence suggests that 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one may also function by targeting a kinase; therefore, the methodologies discussed will have a particular focus on their applicability to this protein class, while remaining broadly relevant for other potential targets.

This guide is structured to provide not just protocols, but the scientific rationale behind the selection of each technique, empowering researchers to make informed decisions for their specific experimental needs.

Part 1: Target Identification - Unmasking the Molecular Partner

The first critical step is to identify the direct binding partners of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one in an unbiased manner. Chemical proteomics offers a powerful solution for this challenge.

Chemical Proteomics with Kinobeads: A Broad Net for Kinase Targets

Chemical proteomics is an effective technique for identifying the protein targets of a small molecule.[4] The Kinobeads technology is a specialized application of this approach that uses beads coated with broadly selective kinase inhibitors to capture a significant portion of the cellular kinome from a lysate.[4][5][6] Target identification is then achieved through a competition-based setup.

Scientific Rationale: The underlying principle is that if 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one binds to a specific kinase in the cell lysate, it will compete with the Kinobeads for the active site of that kinase. This results in a dose-dependent decrease in the amount of that particular kinase pulled down by the beads, which can be quantified by mass spectrometry. This method allows for the simultaneous assessment of a compound's potency and selectivity against hundreds of endogenously expressed kinases.[5][6][7][8]

Experimental Workflow: Differential Kinobeads Profiling

The differential kinobeads profiling strategy can distinguish between covalent and non-covalent binders by treating either living cells or cell extracts with the compound.[5][7][8]

G cluster_0 Cell-Based Arm (Live Cells) cluster_1 Lysate-Based Arm (Cell Extract) live_cells Treat Live Cells with Compound lysis Cell Lysis live_cells->lysis incubation Incubate Lysate with Kinobeads lysis->incubation wash Wash Beads & Elute Proteins incubation->wash cell_lysis Cell Lysis treat_lysate Treat Lysate with Compound cell_lysis->treat_lysate incubation2 Incubate Lysate with Kinobeads treat_lysate->incubation2 incubation2->wash ms LC-MS/MS Analysis wash->ms data Data Analysis (pIC50 determination) ms->data

Caption: Workflow for differential kinobeads profiling.

Protocol: Competitive Pull-Down with Kinobeads

  • Lysate Preparation: Culture and harvest cells of interest. Lyse the cells under non-denaturing conditions to maintain native protein conformations.

  • Compound Incubation: Aliquot the cell lysate and incubate with a range of concentrations of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one or a vehicle control (e.g., DMSO).

  • Kinobeads Incubation: Add the Kinobeads slurry to the compound-treated lysates and incubate to allow for binding of kinases not occupied by the test compound.

  • Affinity Purification: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution mass spectrometry to identify and quantify the captured kinases.

  • Data Analysis: Determine the dose-dependent reduction in binding for each identified kinase to calculate potency (e.g., IC50 values).

Method Principle Advantages Limitations
Kinobeads Profiling Competitive affinity capture of kinases from cell lysates.[4]Unbiased identification of kinase targets; provides selectivity profile across the kinome.[5][7]Primarily for kinase targets; requires specialized reagents and mass spectrometry expertise.

Part 2: Target Validation and Characterization - Confirming the Interaction

Once putative targets are identified, the next step is to validate these interactions using orthogonal methods. This phase confirms direct binding and characterizes the interaction in different contexts.

Cellular Thermal Shift Assay (CETSA): In-Cell Target Engagement

CETSA is a powerful biophysical method to assess drug-target interactions within intact cells or cell lysates.[9][10] It is based on the principle of ligand-induced thermal stabilization of the target protein.[9][10]

Scientific Rationale: When a small molecule binds to its protein target, it generally increases the protein's stability.[11] This increased stability makes the protein more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10][11] This method is invaluable as it confirms target binding in a physiologically relevant environment.[9]

Experimental Workflow: CETSA

CETSA_Workflow A Treat cells/lysate with compound B Heat challenge across a temperature gradient A->B C Cell Lysis (if starting with whole cells) B->C D Separate soluble vs. aggregated proteins (centrifugation) C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Plot melt curves & determine thermal shift E->F

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Treat cultured cells with 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one or vehicle control for a specified time to allow for cell entry and binding.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them at a range of different temperatures for a short period (e.g., 3 minutes).[9][12]

  • Lysis: Lyse the cells using freeze-thaw cycles.[9][12]

  • Fractionation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by high-speed centrifugation.[9][12]

  • Quantification: Collect the supernatant and quantify the amount of the specific target protein using Western blotting with a target-specific antibody.

  • Analysis: Plot the percentage of soluble protein against temperature for both treated and untreated samples. A rightward shift in the curve for the treated sample indicates stabilization and target engagement.

Biophysical Methods: Direct Binding Kinetics and Thermodynamics

For a more quantitative and in-depth understanding of the binding interaction, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards. These assays are typically performed with purified proteins and the compound of interest.

1. Surface Plasmon Resonance (SPR)

Scientific Rationale: SPR is a label-free technique that measures biomolecular interactions in real-time.[13][14] A purified target protein is immobilized on a sensor chip. The compound is then flowed over the surface. Binding of the compound to the protein changes the refractive index at the surface, which is detected and plotted as a sensorgram.[13][15] This allows for the precise determination of kinetic parameters, including association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[13][14]

2. Isothermal Titration Calorimetry (ITC)

Scientific Rationale: ITC directly measures the heat released or absorbed during a binding event.[16][17] In an ITC experiment, the compound is titrated into a solution containing the purified target protein. The resulting heat change is measured by a sensitive calorimeter.[18][19] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16][17][19]

Method Principle Key Outputs Advantages Limitations
CETSA Ligand-induced thermal stabilization of the target protein in cells or lysates.[10]Thermal shift (ΔTm), EC50In-cell/in-vivo relevance; no need for compound labeling.[9]Requires a specific antibody; not all binding events cause a thermal shift.[11]
SPR Real-time detection of mass changes on a sensor surface due to binding.[14][15]ka, kd, KDReal-time kinetic data; high sensitivity.[14]Requires purified protein; protein immobilization can affect activity.
ITC Measurement of heat changes upon binding of molecules in solution.[18]KD, n, ΔH, ΔSLabel-free, in-solution measurement; provides full thermodynamic profile.[16]Requires larger amounts of pure protein; lower throughput.

Conclusion and Recommended Strategy

For a novel compound like 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one with a suspected but unknown kinase target, a tiered approach is recommended:

  • Target Discovery: Begin with a broad, unbiased screen using Kinobeads profiling . This will generate a list of potential kinase targets and provide an initial assessment of selectivity.

  • In-Cell Validation: For the top candidate targets identified, perform CETSA to confirm engagement in a physiological context. This is a critical step to ensure that the compound reaches and binds to its target within the complex cellular milieu.

  • Biophysical Characterization: Once cellular target engagement is confirmed, use SPR or ITC with purified protein to precisely quantify the binding affinity and kinetics. This detailed characterization is essential for structure-activity relationship (SAR) studies and lead optimization.

By systematically applying these complementary methodologies, researchers can confidently identify the molecular target of 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one and build a robust data package to support its further development as a chemical probe or therapeutic candidate.

References

  • Dittus, L., Werner, T., Muelbaier, M., & Bantscheff, M. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology, 12(10), 2583–2589.
  • Cellzome GmbH, GlaxoSmithKline. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors.
  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay.
  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • Dittus, L., Werner, T., Muelbaier, M., & Bantscheff, M. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors.
  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Bio-protocol.
  • Dittus, L., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis.
  • Perrin, R. J., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology.
  • National Center for Biotechnology Information. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC.
  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.
  • Carterra. (n.d.). High Throughput Surface Plasmon Resonance: Why It Matters.
  • Spectroscopy Online. (2024). Cell and Drug Interactions Studied Using Surface Plasmon Resonance and Fluorescence. Spectroscopy Online.
  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
  • Frasca, V. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development.
  • MDPI. (2023).
  • PubMed. (2025). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed.
  • Hilaris Publisher. (2024). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Hilaris Publisher.

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Safety & Regulatory Compliance

Safety

1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one proper disposal procedures

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is a critical phase in drug development. Handling heterocyclic building blocks like 1-(1-methy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is a critical phase in drug development. Handling heterocyclic building blocks like 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one (also known as 3-acetyl-1-methyl-5-phenylpyrazole) requires a rigorous, self-validating approach to safety and logistics.

Because this compound features a nitrogen-rich pyrazole core coupled with a ketone moiety, its disposal cannot be treated as generic organic waste. Improper handling not only violates environmental regulations but also poses severe risks of toxic off-gassing and aquatic contamination[1][2].

The following guide provides a comprehensive, causality-driven standard operating procedure (SOP) for the safe handling, accumulation, and final destruction of this compound.

Mechanistic Toxicology & Hazard Profiling

To manage a chemical effectively, one must understand the causality behind its hazards. 1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one presents specific challenges due to its molecular architecture:

  • Aquatic Toxicity & Persistence: Pyrazole derivatives are generally poorly biodegradable (<15% degradation) and exhibit long-lasting harmful effects on aquatic life[1]. Sink disposal is strictly prohibited [3][4].

  • Combustion Byproducts: The combustion of nitrogen-containing heterocycles generates hazardous nitrogen oxides ( NOx​ )[5]. Therefore, standard open-air burning or basic incineration is insufficient; thermal destruction must involve specific scrubbing technologies[1].

  • Exposure Pathways: The compound acts as a localized irritant. Inhalation of its dust or aerosols can trigger Category 3 respiratory tract irritation, while direct contact leads to Category 2 skin and Category 2A eye irritation[6][7].

Quantitative Regulatory & Hazard Data

To ensure compliance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[8], laboratory managers must integrate the following parameters into their Chemical Hygiene Plan (CHP):

ParameterClassification / LimitRegulatory Driver
Acute Oral Toxicity Category 4 (Harmful if swallowed)OSHA / GHS[7]
Skin/Eye Irritation Category 2 (Skin) / Category 2A (Eye)OSHA / GHS[6]
STOT (Single Exposure) Category 3 (Respiratory tract irritation)OSHA / GHS[6][7]
SAA Volume Limit Maximum 55 gallons per designated areaEPA RCRA[9]
SAA Time Limit (Full) Must transfer to CAA within 3 days of fillingEPA RCRA[3]
SAA Time Limit (Partial) Up to 1 year for partially filled, closed containersEPA RCRA[3]

Standard Operating Procedure: Step-by-Step Disposal Protocol

Every step in this protocol is designed as a self-validating system to ensure compliance with the Environmental Protection Agency's (EPA) "cradle-to-grave" Resource Conservation and Recovery Act (RCRA) mandates[2][10].

Phase I: Source Segregation and Containerization
  • Select Compatible Containment: Utilize high-density polyethylene (HDPE) or amber glass containers. Ensure the container is free from deterioration and equipped with a secure, leak-proof closure[3][4].

  • Chemical Segregation: Isolate the pyrazole waste from strong oxidizing agents and strong acids to prevent exothermic reactions or the premature release of toxic fumes[3].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a chemically resistant tray) to capture any accidental spills during transfer[4].

Phase II: Satellite Accumulation Area (SAA) Management
  • Designate the SAA: Store the waste at or near the point of generation (e.g., inside the fume hood or a designated cabinet within the same lab) under the strict control of the operator[4][9].

  • EPA-Mandated Labeling: Immediately attach an EHS-approved hazardous waste tag. You must write the full chemical name: "1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one." Do not use abbreviations, acronyms, or chemical formulas, as this violates Hazard Communication Standards[10]. Check the pictograms for "Irritant" and "Environmental Hazard."

  • Cap Management: The container must remain tightly sealed at all times unless actively adding waste[3].

Phase III: Transfer and Final Destruction
  • CAA Transfer: Once the container reaches its maximum safe fill line, date the label. You have exactly three days to move this container from the SAA to the facility's Central Accumulation Area (CAA)[3].

  • Licensed Hauler Handoff: Do not attempt to neutralize this complex heterocycle on-site. Contract a licensed hazardous waste disposal service[6].

  • Thermal Destruction: The contracted facility must dissolve the pyrazole waste in a combustible solvent and process it in a high-temperature chemical incinerator. Crucially, this incinerator must be equipped with an afterburner and an alkaline scrubber to capture and neutralize the toxic NOx​ gases generated during the breakdown of the pyrazole ring[1].

Waste Lifecycle Visualization

The following diagram illustrates the EPA-compliant logistical flow for isolating and destroying pyrazole-based chemical waste.

WasteLifecycle Gen Waste Generation (Fume Hood) SAA Satellite Accumulation (Max 55 gal) Gen->SAA Segregate Label EPA Labeling & Segregation SAA->Label Document CAA Central Accumulation Area (CAA) Label->CAA Transfer < 3 Days Incineration High-Temp Incineration (NOx Scrubbers) CAA->Incineration Licensed Hauler

Cradle-to-grave lifecycle for pyrazole chemical waste management and final thermal destruction.

Emergency Spill Response

In the event of a breach outside of secondary containment:

  • Evacuate & Ventilate: Clear the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity to mitigate respiratory irritation[1][5].

  • Containment: Do not flush with water, as this will spread the aquatic hazard into the municipal sewer system[2]. Instead, cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite)[5][11].

  • Collection: Sweep up the absorbed material using non-sparking tools to avoid creating dust aerosols. Place the residue into a dedicated, labeled hazardous waste drum for incineration[1][11].

References

  • Pyrazole - Safety Data Sheet - ChemicalBook. ChemicalBook.
  • SAFETY DATA SHEET 1-(2-tetrahydropyranyl)-1h-pyrazole. Environmental Protection Agency (EPA Ireland).
  • SAFETY DATA SHEET - CymitQuimica. CymitQuimica.
  • 3-(Hydroxymethyl)-1-methyl-1H-pyrazole - Apollo Scientific. Apollo Scientific.
  • How to Dispose of Chemical Waste. Case Western Reserve University EHS.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Laboratory Waste Management: The New Regulations. Medical Laboratory Management.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one
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1-(1-methyl-5-phenyl-1H-pyrazol-3-yl)ethan-1-one
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